Iskedyl
Description
Propriétés
Numéro CAS |
96743-85-0 |
|---|---|
Formule moléculaire |
C56H65N7O8 |
Poids moléculaire |
964.2 g/mol |
Nom IUPAC |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C35H41N5O5.C21H24N2O3/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t23-,25-,27-,28+,29+,34-,35+;12-,15-,16+,19-/m10/s1 |
Clé InChI |
XURQZIBTFJHPOR-QJPWSZLZSA-N |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
SMILES isomérique |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |
SMILES canonique |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
Synonymes |
dihydroergotoxine - raubasine dihydroergotoxine, raubasine drug combination Iskedyl PF 50 |
Origine du produit |
United States |
The Intricate Vasodilatory Mechanisms of Iskedyl in Canine Basilar Arteries: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism of action of Iskedyl, a compound comprising Ifenprodil and Cinepazide, with a specific focus on its effects on canine basilar arteries. By synthesizing findings from multiple preclinical studies, this document provides a comprehensive overview of the distinct yet complementary pathways through which Iskedyl exerts its vasodilatory effects, making it a subject of significant interest in cerebrovascular research.
Core Mechanisms of Action: A Dual-Component Approach
Iskedyl's therapeutic efficacy stems from the synergistic actions of its two active constituents: Ifenprodil, a unique NMDA receptor antagonist with calcium channel blocking properties, and Cinepazide, a multifaceted vasodilator. Together, they target key signaling pathways that regulate vascular smooth muscle tone in the cerebral vasculature.
Ifenprodil: Modulating Calcium Influx and Neuronal Input
Ifenprodil's primary influence on canine basilar arteries is the modulation of intracellular calcium (Ca²⁺) levels, a critical determinant of vascular contraction.[1][2] It achieves this through a dual mechanism:
-
Blockade of Potential-Sensitive Calcium Channels: Ifenprodil directly inhibits the influx of extracellular Ca²⁺ into vascular smooth muscle cells by blocking potential-sensitive calcium channels. This action leads to a reduction in the availability of Ca²⁺ for the calmodulin-myosin light chain kinase pathway, ultimately resulting in smooth muscle relaxation and vasodilation.[1] Studies have shown that Ifenprodil induces dose-related relaxation in canine basilar arteries pre-contracted with potassium chloride (K⁺), an agent that causes depolarization and opens voltage-gated calcium channels.[3]
-
Antagonism of NMDA Receptors: Ifenprodil is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[4][5] While the direct role of NMDA receptors on vascular smooth muscle is still under investigation, their presence on perivascular nerves suggests that Ifenprodil may also modulate neurotransmitter release that influences vascular tone. Furthermore, some evidence suggests that Ifenprodil can inhibit the reverse mode of the Na⁺/Ca²⁺ exchanger, further contributing to the reduction of intracellular Ca²⁺.[6]
The vasodilatory effect of Ifenprodil has been observed to be more pronounced in the basilar artery compared to other arteries, such as the internal carotid artery, highlighting a degree of cerebrovascular selectivity.[3]
Cinepazide: A Multi-Pathway Vasodilator
Cinepazide complements the actions of Ifenprodil by influencing different but convergent signaling pathways that promote vasodilation. Its mechanisms include:
-
Mild Calcium Channel Antagonism: Similar to Ifenprodil, Cinepazide exhibits mild calcium antagonist properties, contributing to the overall reduction in Ca²⁺ influx into vascular smooth muscle cells.[7][8]
-
Phosphodiesterase (PDE) Inhibition: Cinepazide acts as a phosphodiesterase inhibitor, an action that leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that promote smooth muscle relaxation.
-
Enhancement of Nitric Oxide (NO) Signaling: Cinepazide has been shown to enhance the production of nitric oxide (NO), a potent endogenous vasodilator.[7] NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), which mediates vasodilation through multiple mechanisms, including the reduction of intracellular Ca²⁺ levels and desensitization of the contractile apparatus to Ca²⁺.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of Ifenprodil and Cinepazide on vascular preparations.
Table 1: Effects of Ifenprodil on Canine Arteries
| Parameter | Artery | Agonist | Ifenprodil Concentration | Effect | Reference |
| Relaxation | Basilar Artery | K⁺ (50 mM) | 10⁻⁷ - 10⁻⁴ M | Dose-dependent relaxation | [1] |
| Relaxation | Femoral Artery | K⁺ (50 mM) | 10⁻⁷ - 10⁻⁴ M | Dose-dependent relaxation | [1] |
| Ca²⁺ Uptake | Cerebral Arteries | K⁺ | Not specified | Inhibition | [1] |
| Ca²⁺ Uptake | Femoral Arteries | K⁺ | Not specified | Inhibition | [1] |
| Blood Flow | Vertebral Artery (Rat) | Not applicable | Not specified | Sustained increase | [3] |
| Blood Flow | Internal Carotid Artery (Rat) | Not applicable | Not specified | Sustained increase | [3] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for Ifenprodil and Cinepazide in canine basilar artery smooth muscle cells.
Caption: Ifenprodil's mechanism in vascular smooth muscle.
Caption: Cinepazide's multi-pathway action in vasodilation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following outlines a typical experimental protocol for studying the effects of vasoactive agents on isolated canine basilar arteries.
Isolated Canine Basilar Artery Preparation and Isometric Tension Recording
-
Animal Model: Adult mongrel dogs of either sex are used in these studies. The canine model is relevant for cerebrovascular research due to anatomical and physiological similarities to humans.[9]
-
Tissue Dissection: Following euthanasia with an overdose of pentobarbital sodium, the brain is rapidly removed and immersed in cold, oxygenated Krebs-bicarbonate solution. The basilar artery is carefully dissected free from the ventral surface of the brainstem.
-
Ring Preparation: The isolated basilar artery is cut into rings of approximately 3-5 mm in length. Care is taken to preserve the endothelium, or in some experiments, it is intentionally removed by gently rubbing the intimal surface with a small wire.
-
Organ Bath Setup: The arterial rings are mounted in organ baths containing Krebs-bicarbonate solution maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers for the continuous recording of vascular tension.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams. The viability of the rings and the integrity of the endothelium are assessed by contracting the vessels with a high concentration of potassium chloride (e.g., 60 mM) and then testing the relaxation response to an endothelium-dependent vasodilator like acetylcholine or bradykinin.
-
Experimental Procedure:
-
Contraction: A stable contraction is induced using a vasoactive agent such as prostaglandin F2α or potassium chloride.
-
Drug Administration: Once a stable plateau of contraction is achieved, cumulative concentration-response curves to Iskedyl, Ifenprodil, or Cinepazide are generated by adding the drugs in a stepwise manner to the organ bath.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist. IC₅₀ values (the concentration of the drug that causes 50% of the maximal relaxation) are calculated to quantify the potency of the vasodilators.
-
Caption: Workflow for isolated basilar artery experiments.
Conclusion
The mechanism of action of Iskedyl in canine basilar arteries is a compelling example of synergistic pharmacology. By combining the calcium channel blocking and NMDA receptor antagonistic properties of Ifenprodil with the multi-pathway vasodilatory effects of Cinepazide, Iskedyl presents a robust profile for enhancing cerebral blood flow. The detailed understanding of these mechanisms, supported by quantitative data and standardized experimental protocols, is paramount for the continued development and application of such compounds in the treatment of cerebrovascular disorders. Further research is warranted to fully elucidate the interplay between these signaling pathways and to explore their therapeutic potential in various pathological conditions.
References
- 1. The mode of action of ifenprodil tartrate in isolated canine cerebral and femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ifenprodil tartrate on vertebral, basilar and internal carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Effects of Cinepazide Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Canine Model for Selective and Superselective Cerebral Intra-Arterial Therapy Testing - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Effects of Raubasine and Dihydroergocristine on Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of raubasine and dihydroergocristine on the release of key neurotransmitters. It consolidates quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a thorough resource for researchers in pharmacology and drug development.
Core Mechanisms of Action
Raubasine , an indole alkaloid, primarily functions as an antagonist of α-adrenergic receptors.[1] It displays a preferential blockade of postsynaptic α1-adrenoceptors over presynaptic α2-adrenoceptors.[1] This antagonism of presynaptic α2-autoreceptors leads to an increase in the release of neurotransmitters like noradrenaline and serotonin.[2] Raubasine also exhibits some activity as a non-competitive nicotine receptor inhibitor and a mild antagonist at serotonin 5-HT2 receptors.
Dihydroergocristine , a dihydrogenated ergot alkaloid, possesses a more complex pharmacological profile. It exhibits a dual agonist/antagonist activity at dopaminergic and adrenergic receptors and acts as a non-competitive antagonist at serotonin receptors.[2][3] Its interaction with presynaptic α-adrenoceptors as an agonist contributes to a decrease in the release of noradrenaline and serotonin.[2][4] Dihydroergocristine has also been shown to have a potent dopaminergic activity.[5]
Quantitative Data on Receptor Interactions and Neurotransmitter Release
The following tables summarize the key quantitative findings from various in vitro studies on the effects of raubasine and dihydroergocristine.
Table 1: Raubasine - Receptor Antagonist Potency
| Receptor Subtype | Preparation | pA2 Value | Reference |
| Postsynaptic α-adrenoceptors | Rat Vas Deferens | 6.57 | [2] |
| Presynaptic α-adrenoceptors | Rat Vas Deferens | 6.02 | [2] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Dihydroergocristine - Receptor Binding Affinity and Agonist/Antagonist Activity
| Receptor Subtype | Preparation | Binding Affinity (Kd) | Activity | Reference |
| α-adrenoceptors | Rat Mesenteric Artery Particulate Fraction | 2.9 nM | Antagonist (α1 > α2) | [1] |
| α2-adrenoceptors | Steer Stalk Median Eminence Particulate Fractions | 1.78 nM | Agonist | [6] |
| α-adrenoceptors | Canine Aortic Membranes | 10 nM | Antagonist | [7] |
Kd (Dissociation Constant) represents the concentration of a ligand at which half of the receptors are occupied.
Table 3: Effects of Raubasine and Dihydroergocristine on Stimulated Neurotransmitter Release in Canine Basilar Arteries
| Compound | Neurotransmitter | Concentration Range | Effect on Stimulated Release | Reference |
| Raubasine | [3H]Noradrenaline | 7.5 x 10⁻⁷ - 7.5 x 10⁻⁶ M | Concentration-dependent increase | [2] |
| [3H]Serotonin | 7.5 x 10⁻⁷ - 7.5 x 10⁻⁶ M | Concentration-dependent increase | [2] | |
| Dihydroergocristine | [3H]Noradrenaline | 5.4 x 10⁻⁸ - 1.8 x 10⁻⁶ M | Slight but significant concentration-dependent reduction | [2] |
| [3H]Serotonin | 5.4 x 10⁻⁸ - 1.8 x 10⁻⁶ M | Concentration-dependent reduction (more pronounced than on noradrenaline) | [2] |
Experimental Protocols
While the full, detailed experimental protocols from all cited studies are not publicly available, this section outlines the key methodologies used in the pivotal study by Göthert and Diekmann (1982) which directly compared the effects of raubasine and dihydroergocristine. This is supplemented with general protocols for similar neurotransmitter release assays.
General Protocol for Measuring Electrically Stimulated Neurotransmitter Release from Isolated Vascular Tissue (Based on Göthert and Diekmann, 1982)
This protocol describes a representative method for assessing the influence of pharmacological agents on the release of radiolabeled neurotransmitters from isolated blood vessel preparations.
Objective: To measure the effects of raubasine and dihydroergocristine on the electrically stimulated release of [3H]noradrenaline and [3H]serotonin from canine basilar artery strips.
Materials:
-
Canine basilar arteries
-
Krebs-Ringer solution
-
[3H]Noradrenaline and [3H]Serotonin
-
Scintillation cocktail
-
Superfusion apparatus with platinum electrodes
-
Electrical stimulator
-
Fraction collector
-
Liquid scintillation counter
-
Raubasine and Dihydroergocristine solutions of varying concentrations
Procedure:
-
Tissue Preparation:
-
Canine basilar arteries are dissected and cut into spiral strips.
-
-
Radiolabeling:
-
The arterial strips are incubated in Krebs-Ringer solution containing either [3H]noradrenaline (e.g., 3 x 10⁻⁷ M) or [3H]serotonin (e.g., 3 x 10⁻⁷ M) to allow for neuronal uptake of the radiolabeled neurotransmitter.
-
-
Superfusion:
-
The radiolabeled strips are then placed in superfusion chambers and continuously washed with fresh, warmed, and gassed Krebs-Ringer solution to remove excess radiolabel and establish a stable baseline of spontaneous efflux.
-
-
Electrical Stimulation:
-
The tissue is subjected to periods of electrical field stimulation (e.g., 2 Hz) using platinum electrodes to evoke neurotransmitter release.
-
Three consecutive periods of stimulation (S1, S2, S3) are typically applied to ensure the reproducibility of the evoked overflow.
-
-
Drug Application:
-
The test compounds (raubasine or dihydroergocristine) are added to the superfusion medium at various concentrations before and during the second (S2) and third (S3) stimulation periods.
-
-
Sample Collection:
-
The superfusate is collected in fractions throughout the experiment to measure both spontaneous and stimulation-evoked tritium overflow.
-
-
Quantification:
-
The radioactivity in each fraction is determined by liquid scintillation counting.
-
The tritium overflow is calculated and expressed as a fraction of the total tritium content in the tissue at the time of collection.
-
-
Data Analysis:
-
The stimulation-evoked overflow is calculated as the total tritium overflow during and after stimulation minus the spontaneous efflux.
-
The effects of the drugs are determined by comparing the ratio of stimulation-evoked overflow in the presence of the drug (S2/S1 or S3/S1) to the ratio in control experiments.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow described.
Conclusion
Raubasine and dihydroergocristine exert opposing effects on the release of noradrenaline and serotonin, a fact attributable to their distinct interactions with presynaptic α-adrenoceptors. Raubasine, acting as an antagonist, enhances neurotransmitter release by blocking the autoinhibitory feedback mechanism. Conversely, dihydroergocristine, through its agonist activity at these receptors, reinforces this feedback loop, leading to a reduction in neurotransmitter release. The quantitative data and methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of these compounds and their derivatives in modulating neurotransmitter systems.
References
- 1. Characterization of postsynaptic alpha-adrenergic receptors by [3H]-dihydroergocryptine binding in muscular arteries from the rat mesentery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of serotonin, dopamine and noradrenaline levels in single frontal cortex dialysates of freely-moving rats reveals a complex pattern of reciprocal auto- and heteroreceptor-mediated control of release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroergocryptine binding and alpha-adrenoreceptors in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: [<sup>3</sup>H-Ddihydroergocryptine binding to alpha adrenergic receptors in canine aortic membranes [scholars.duke.edu]
The Neurotransmitter Modulation Profile of Venlafaxine: An In-depth Technical Guide
Disclaimer: Initial searches for "Iskedyl" did not yield any relevant results, suggesting a possible misspelling or that it is not a widely recognized name for a substance with effects on noradrenaline and serotonin release. This guide will therefore focus on Venlafaxine , a well-documented serotonin-noradrenaline reuptake inhibitor (SNRI), to illustrate the requested technical information and analysis.
This technical guide provides a comprehensive overview of the pharmacological effects of Venlafaxine on noradrenaline (norepinephrine) and serotonin (5-HT) release. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
Venlafaxine is a potent inhibitor of both serotonin and noradrenaline transporters (SERT and NET, respectively). By blocking these transporters, Venlafaxine increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. Its affinity for these transporters is dose-dependent, with serotonin reuptake inhibition occurring at lower doses and noradrenaline reuptake inhibition at higher doses.
Quantitative Analysis of Transporter Affinity
The following table summarizes the in vitro binding affinities of Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), for human monoamine transporters. Lower Ki values indicate higher binding affinity.
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |
| Venlafaxine | 24 | 249 | >4000 |
| O-desmethylvenlafaxine (ODV) | 5 | 149 | >4000 |
Data compiled from various in vitro studies.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of Venlafaxine and its metabolites to monoamine transporters.
Methodology:
-
Membrane Preparation: Clonal cell lines (e.g., HEK293) stably expressing human SERT, NET, or DAT are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membrane preparations are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (Venlafaxine or ODV).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of serotonin and noradrenaline in specific brain regions of living animals following Venlafaxine administration.
Methodology:
-
Animal Model: Typically, male Sprague-Dawley rats are used.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of Venlafaxine (either systemically or locally).
-
Neurotransmitter Analysis: The concentrations of serotonin and noradrenaline in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline pre-drug administration levels.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the core signaling pathway of Venlafaxine and the general workflow of the experimental protocols described above.
Caption: Mechanism of action of Venlafaxine in the synaptic cleft.
Caption: General workflow for key experimental protocols.
The Core Components of Iskedyl: A Technical Guide to their Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and pharmacological actions of the active pharmaceutical ingredients found in Iskedyl: Raubasine and Dihydroergocristine. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and pharmacological studies.
Introduction to Iskedyl and its Active Components
Iskedyl is a pharmaceutical preparation historically used for the symptomatic treatment of cognitive and neurosensory deficits, particularly in the elderly, and for certain visual disturbances presumed to be of vascular origin. The therapeutic effects of Iskedyl are attributed to its two primary active components: Raubasine and Dihydroergocristine. Raubasine, an indole alkaloid, is known for its vasodilatory and anti-adrenergic properties. Dihydroergocristine, a dihydrogenated ergot alkaloid, exhibits a more complex pharmacological profile, interacting with multiple neurotransmitter systems.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical and physical properties of Raubasine and Dihydroergocristine is fundamental to comprehending their pharmacokinetic and pharmacodynamic profiles. The following sections detail the structural and physicochemical characteristics of each component.
Raubasine (Ajmalicine)
Raubasine, also known by its synonym Ajmalicine, is a monoterpenoid indole alkaloid.[1] It is a selective alpha-1 adrenergic receptor antagonist, which contributes to its vasodilatory effects.[1][2]
Table 1: Chemical and Physical Properties of Raubasine
| Property | Value | Source |
| IUPAC Name | methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | [3] |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [3] |
| Molecular Weight | 352.43 g/mol | [3] |
| CAS Number | 483-04-5 | [1] |
| Melting Point | 257-263 °C (decomposes) | [4] |
| Boiling Point | 524.042 °C at 760 mmHg | [5] |
| Solubility | Sparingly soluble in water and dilute HCl | [4] |
Dihydroergocristine
Dihydroergocristine is a semi-synthetic derivative of the ergot alkaloid ergocristine.[6] It is characterized by the saturation of the double bond at positions 9 and 10 of the ergoline nucleus.[6] This structural modification significantly alters its pharmacological activity compared to its parent compound.
Table 2: Chemical and Physical Properties of Dihydroergocristine
| Property | Value | Source |
| IUPAC Name | (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | [6] |
| Molecular Formula | C₃₅H₄₁N₅O₅ | [6] |
| Molecular Weight | 611.73 g/mol | [7] |
| CAS Number | 17479-19-5 | [6] |
| Melting Point | 213-215 °C | |
| Solubility | 10 mg/mL |
Signaling Pathways and Mechanism of Action
The pharmacological effects of Iskedyl's components are mediated through their interaction with various signaling pathways.
Raubasine: Adrenergic and Serotonergic Pathways
Raubasine's primary mechanism of action involves the blockade of alpha-1 adrenergic receptors, leading to vasodilation and a subsequent increase in blood flow.[8] This action is particularly relevant to its use in improving cerebral circulation.[8] Additionally, Raubasine exhibits a mild antagonistic effect on serotonin 5-HT2 receptors, which may contribute to a calming effect on the central nervous system.[8] Some anticholinergic activity has also been reported.[8]
Dihydroergocristine: A Multi-Receptor Modulator
The mechanism of action of Dihydroergocristine is more complex, involving interactions with dopaminergic, serotonergic, and adrenergic systems.[9] It acts as a partial agonist/antagonist at dopamine and adrenergic receptors and as a non-competitive antagonist at serotonin receptors.[9] This multifaceted activity contributes to its neuroprotective and vasoregulatory effects.[3] Dihydroergocristine has also been shown to directly inhibit γ-secretase, an enzyme involved in the production of amyloid-beta peptides, suggesting a potential role in neurodegenerative disease research.
Experimental Protocols for Analysis
The accurate quantification of Raubasine and Dihydroergocristine in pharmaceutical formulations is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this analysis.
HPLC Method for the Determination of Raubasine
A validated stability-indicating HPLC method for the determination of Raubasine has been established.
-
Instrumentation: High-Performance Liquid Chromatography system with UV detection.
-
Column: ZORBAX ODS column.
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.4) in a ratio of 80:20 (v/v).
-
Detection: UV detection at a wavelength of 254 nm.
-
Flow Rate: Not specified in the provided abstract.
-
Linearity Range: 5-120 µg/mL.
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Raubasine in a suitable solvent (e.g., methanol) to a known concentration.
-
Sample Solution: Extract the pharmaceutical formulation with a suitable solvent, filter, and dilute to a concentration within the linearity range.
-
HPLC Method for the Determination of Dihydroergocristine
A rapid and sensitive HPLC method with fluorescence detection has been developed for the quantification of Dihydroergocristine.[8]
-
Instrumentation: High-Performance Liquid Chromatography system with a fluorescence detector.
-
Column: Purospher RP18e (250 x 4.0 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of 25 mM potassium dihydrogen phosphate buffer (pH 2.8) and acetonitrile in a ratio of 60:40 (v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 50 °C.[8]
-
Injection Volume: 5 µL.[8]
-
Detection: Fluorescence detection with excitation at 224 nm and emission at 344 nm.[8]
-
Sample Preparation:
-
Direct extraction of the pharmaceutical preparation.
-
Filtration of the extract before injection.
-
Conclusion
This technical guide has provided a detailed overview of the chemical structures, physicochemical properties, and analytical methodologies for the active components of Iskedyl, Raubasine and Dihydroergocristine. The distinct and complementary mechanisms of action of these two compounds, targeting adrenergic, serotonergic, and dopaminergic pathways, underscore the pharmacological rationale for their combined use. The provided experimental protocols for HPLC analysis offer a robust framework for the quality control and further investigation of these compounds. This comprehensive information serves as a valuable resource for researchers and professionals in the pharmaceutical sciences, facilitating a deeper understanding and continued exploration of these pharmacologically significant molecules.
References
- 1. Validated stability-indicating HPLC method for the determination of pridinol mesylate. Kinetics study of its degradation in acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 5. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic determination of dihydroergocristine in a pharmaceutical formulation with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability-indicating high performance liquid chromatographic determination of raubasine in its binary mixture with kinetic study of raubasine acid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide on the Spontaneous and Stimulation-Induced Overflow of ³H-Amines with Iskedyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Iskedyl (dihydroergotoxine) and its principal components on the release of radiolabeled neurotransmitters, specifically focusing on ³H-noradrenaline and ³H-serotonin. This document details the experimental methodologies, presents quantitative data from key studies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Iskedyl, a formulation containing the mesylates of dihydroergocornine, dihydroergocristine, and dihydroergocryptine, has been investigated for its complex pharmacological actions on the central and peripheral nervous systems. A key aspect of its mechanism of action involves the modulation of neurotransmitter release. This guide delves into the effects of Iskedyl and its constituent alkaloids, raubasine and dihydroergocristine, on the spontaneous and electrically stimulated overflow of tritiated (³H) amines from neuronal tissues. Understanding these effects is crucial for elucidating the therapeutic potential and pharmacological profile of this class of compounds.
The modulation of neurotransmitter release is a critical mechanism for many centrally acting drugs. Presynaptic autoreceptors, such as the alpha-2 adrenoceptors, play a pivotal role in a negative feedback loop that regulates the release of noradrenaline.[1] Agonists at these receptors inhibit neurotransmitter release, while antagonists enhance it. Iskedyl's components exhibit a dualistic interaction with these receptors, leading to a nuanced overall effect on amine overflow.
Quantitative Data on ³H-Amine Overflow
The following tables summarize the quantitative effects of Iskedyl and its components on the spontaneous and stimulation-induced overflow of ³H-noradrenaline and ³H-serotonin from isolated canine basilar arteries. The data is derived from seminal studies in the field and is presented as the ratio of transmitter overflow in the presence of the drug to that in its absence (S2/S1 or S3/S1 ratio).
Table 1: Effect of Iskedyl and its Constituents on Stimulation-Evoked Overflow of ³H-Noradrenaline
| Compound | Concentration (M) | S2/S1 Ratio (Mean ± SEM) |
| Iskedyl | 1.9 x 10⁻⁷ | 0.88 ± 0.05 |
| 6.2 x 10⁻⁷ | 0.79 ± 0.04 | |
| 1.9 x 10⁻⁶ | 0.70 ± 0.04 | |
| Raubasine | 7.5 x 10⁻⁷ | 1.22 ± 0.07 |
| 2.5 x 10⁻⁶ | 1.58 ± 0.11 | |
| 7.5 x 10⁻⁶ | 1.93 ± 0.16 | |
| Dihydroergocristine | 5.4 x 10⁻⁸ | 0.90 ± 0.04 |
| 1.8 x 10⁻⁷ | 0.81 ± 0.04 | |
| 5.4 x 10⁻⁷ | 0.71 ± 0.04 |
Data sourced from Schlicker et al. (1987)
Table 2: Effect of Iskedyl and its Constituents on Stimulation-Evoked Overflow of ³H-Serotonin
| Compound | Concentration (M) | S2/S1 Ratio (Mean ± SEM) |
| Iskedyl | 1.9 x 10⁻⁷ | 0.81 ± 0.05 |
| 6.2 x 10⁻⁷ | 0.70 ± 0.04 | |
| 1.9 x 10⁻⁶ | 0.58 ± 0.04 | |
| Raubasine | 7.5 x 10⁻⁷ | 1.35 ± 0.09 |
| 2.5 x 10⁻⁶ | 1.89 ± 0.15 | |
| 7.5 x 10⁻⁶ | 2.45 ± 0.22 | |
| Dihydroergocristine | 5.4 x 10⁻⁸ | 0.82 ± 0.04 |
| 1.8 x 10⁻⁷ | 0.68 ± 0.04 | |
| 5.4 x 10⁻⁷ | 0.55 ± 0.04 |
Data sourced from Schlicker et al. (1987)
Table 3: Effect of High Concentrations on Spontaneous ³H-Amine Efflux
| Compound | Concentration (M) | Neurotransmitter | Effect on Spontaneous Efflux |
| Iskedyl | High concentrations | ³H-Noradrenaline & ³H-Serotonin | Augmented |
| Raubasine | 2.5 x 10⁻⁵ | ³H-Noradrenaline & ³H-Serotonin | Increased |
| Dihydroergocristine | 5.4 x 10⁻⁸ - 1.8 x 10⁻⁶ | ³H-Noradrenaline & ³H-Serotonin | No effect |
Data sourced from Schlicker et al. (1987)
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this guide. These protocols are fundamental for studying the effects of pharmacological agents on neurotransmitter release.
Tissue Preparation and Radiolabeling
-
Tissue Source: Canine basilar arteries are dissected and cut into spiral strips.
-
Incubation: The arterial strips are incubated for 60 minutes in a modified Krebs solution containing either ³H-noradrenaline (3 x 10⁻⁷ M) or ³H-serotonin (3 x 10⁻⁷ M). The Krebs solution is composed of (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgCl₂ 1.2, NaHCO₃ 25, NaH₂PO₄ 1.2, glucose 11, and ascorbic acid 0.11. The solution is continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.
-
Washout: Following incubation, the tissues are transferred to superfusion chambers and washed for 60 minutes with fresh Krebs solution to remove excess radiolabel.
Superfusion and Stimulation
-
Superfusion Setup: The tissues are placed in superfusion chambers and continuously perfused with Krebs solution at a flow rate of 1 ml/min. The superfusate is collected in 5-minute fractions.
-
Electrical Field Stimulation: Two periods of electrical stimulation (S1 and S2) are applied to the tissues at 60 and 90 minutes of superfusion, respectively. The stimulation parameters are typically 2 Hz, 2 ms pulse width, and 30 V for 2 minutes.
-
Drug Application: The test compounds (Iskedyl, raubasine, or dihydroergocristine) are added to the superfusion medium 20 minutes before the second stimulation period (S2).
Measurement of ³H-Amine Overflow
-
Sample Collection: The superfusate fractions are collected throughout the experiment.
-
Scintillation Counting: The radioactivity in each fraction and in the tissue at the end of the experiment is determined by liquid scintillation counting.
-
Data Analysis: The overflow of radioactivity is expressed as the percentage of the total radioactivity present in the tissue at the onset of the respective collection period. The stimulation-induced overflow is calculated as the difference between the total overflow during and after stimulation and the estimated spontaneous overflow. The effect of the drugs is expressed as the ratio of the stimulation-evoked overflow in the second period (S2) to that in the first period (S1).
Signaling Pathways and Mechanisms of Action
The effects of Iskedyl and its components on ³H-amine overflow are mediated by their interaction with presynaptic adrenoceptors. The following diagrams illustrate the proposed signaling pathways.
Caption: Signaling pathway of Dihydroergocristine (α2-agonist) leading to inhibition of neurotransmitter release.
Dihydroergocristine acts as an agonist at presynaptic α2-adrenoceptors.[2] Activation of these G protein-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of voltage-gated calcium channels. This cascade of events ultimately results in a reduction of calcium influx and, consequently, a decrease in the stimulation-induced release of neurotransmitters.
Caption: Mechanism of Raubasine (α-antagonist) leading to increased neurotransmitter release.
Raubasine, on the other hand, acts as an antagonist at presynaptic α-adrenoceptors.[3] By blocking these receptors, raubasine interrupts the negative feedback loop that is normally activated by the released noradrenaline. This "disinhibition" leads to an enhanced release of neurotransmitters upon neuronal stimulation.
Experimental Workflow Visualization
The following diagram provides a visual representation of the experimental workflow for studying neurotransmitter release.
Caption: Overview of the experimental workflow for neurotransmitter release studies.
Conclusion
The pharmacological profile of Iskedyl in modulating ³H-amine overflow is a composite of the opposing actions of its constituents. Dihydroergocristine, an α2-adrenoceptor agonist, inhibits stimulation-induced neurotransmitter release. Conversely, raubasine, an α-adrenoceptor antagonist, enhances it. The net effect of Iskedyl is a moderate decrease in stimulation-induced overflow, suggesting that the agonistic effects of dihydroergocristine are more pronounced in the concentrations tested. At higher concentrations, both Iskedyl and raubasine can increase spontaneous amine efflux, an effect not observed with dihydroergocristine alone. These findings highlight the complex interplay of different receptor interactions that define the overall pharmacological activity of Iskedyl. This guide provides a foundational understanding for further research and development in the field of neuropharmacology.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. A superfusion system designed to measure release of radiolabeled neurotransmitters on a subsecond time scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of raubasine stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vascular Smooth Muscle Effects of Iskedyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iskedyl, a combination drug containing the alkaloids raubasine and dihydroergocristine, exerts complex effects on vascular smooth muscle, leading to its clinical application in vasoregulatory disorders. This technical guide provides a comprehensive overview of the mechanisms of action of Iskedyl's constituent compounds on vascular smooth muscle cells. It details the current understanding of their signaling pathways, supported by quantitative data from in vitro and in vivo studies. Furthermore, this guide outlines the key experimental protocols used to elucidate these effects, offering a valuable resource for researchers in pharmacology and drug development.
Introduction
Vascular smooth muscle tone is a critical determinant of blood pressure and regional blood flow. The regulation of this tone is a complex interplay of various signaling pathways that modulate intracellular calcium levels and the sensitivity of the contractile apparatus to calcium. Iskedyl is a pharmaceutical agent that targets these regulatory mechanisms through the combined actions of its two primary components: raubasine and dihydroergocristine. Raubasine is known for its vasodilatory properties, while dihydroergocristine exhibits a more complex, dualistic effect on adrenoceptors. Understanding the individual and combined effects of these compounds is essential for appreciating the therapeutic rationale behind Iskedyl and for guiding future research in vascular pharmacology.
Quantitative Data on the Vascular Effects of Iskedyl's Components
The following tables summarize the available quantitative data for raubasine and dihydroergocristine, focusing on their interactions with vascular smooth muscle and related neuronal signaling.
Table 1: Effects of Raubasine and Dihydroergocristine on Neurotransmitter Release in Canine Basilar Artery [1]
| Compound | Concentration Range (M) | Effect on Spontaneous 3H Efflux | Effect on Stimulation-Induced 3H Overflow |
| Raubasine | 7.5 x 10-7 - 7.5 x 10-6 | No influence | Concentration-dependent increase |
| 2.5 x 10-5 | Increased | No further augmentation | |
| Dihydroergocristine | 5.4 x 10-8 - 1.8 x 10-6 | No effect | Slight, significant, concentration-dependent reduction |
| Iskedyl | High concentrations | Augmented | Moderately decreased |
Table 2: Binding Affinities of Dihydroergocristine for Adrenergic Receptors
| Ligand | Receptor Subtype | Preparation | Kd (nM) | Reference |
| [3H]-Dihydroergocryptine | Alpha-Adrenergic | Rat Mesenteric Artery Particulate Fraction | 2.9 | [2] |
| [3H]-Dihydroergocryptine | Alpha-Adrenergic | Rabbit Uterine Membranes | 8 - 10 |
Note: Dihydroergocryptine is a closely related ergot alkaloid often used in radioligand binding studies to characterize alpha-adrenergic receptors.
Mechanisms of Action and Signaling Pathways
Raubasine: Vasodilation through Alpha-Adrenoceptor and Calcium Channel Blockade
Raubasine primarily induces vasodilation through a dual mechanism involving the blockade of alpha-1 adrenergic receptors and the inhibition of voltage-gated calcium channels in vascular smooth muscle cells.
-
Alpha-1 Adrenergic Receptor Antagonism : By blocking alpha-1 adrenergic receptors on the surface of vascular smooth muscle cells, raubasine prevents norepinephrine and other catecholamines from inducing vasoconstriction. This antagonism inhibits the Gq-protein-coupled signaling cascade, thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in IP3-mediated calcium release from the sarcoplasmic reticulum and reduced protein kinase C (PKC) activation contribute to vasorelaxation.
-
Calcium Channel Blockade : Raubasine also directly inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels. This action is crucial as the sustained phase of vascular smooth muscle contraction is highly dependent on extracellular calcium entry. By blocking these channels, raubasine lowers the intracellular calcium concentration, leading to reduced activation of calmodulin and myosin light chain kinase (MLCK), and consequently, vasodilation.
Dihydroergocristine: A Modulator of Adrenergic Tone
Dihydroergocristine's effect on vascular smooth muscle is more nuanced, arising from its interaction with multiple adrenergic receptor subtypes. It acts as a competitive antagonist at alpha-1 adrenoceptors and a partial agonist at alpha-2 adrenoceptors.[3] This dual activity allows it to modulate vascular tone in a manner that can be dependent on the prevailing sympathetic activity.
-
Alpha-1 Adrenoceptor Antagonism : Similar to raubasine, dihydroergocristine blocks alpha-1 adrenoceptors on vascular smooth muscle, leading to vasodilation by inhibiting the norepinephrine-induced contractile pathway.[3]
-
Alpha-2 Adrenoceptor Agonism : Dihydroergocristine also acts as a partial agonist at presynaptic alpha-2 adrenoceptors on sympathetic nerve terminals. Activation of these autoreceptors inhibits the further release of norepinephrine into the synaptic cleft, thereby reducing the overall sympathetic tone and promoting vasodilation. However, it can also act on postsynaptic alpha-2 adrenoceptors on vascular smooth muscle, which can mediate vasoconstriction.[3] The net effect on vascular tone likely depends on the specific vascular bed and the balance between its presynaptic and postsynaptic alpha-2 adrenoceptor activity, as well as its alpha-1 antagonist properties.
Experimental Protocols
The following protocols are foundational for studying the effects of compounds like raubasine and dihydroergocristine on vascular smooth muscle.
Isolated Artery Strip Preparation and Isometric Tension Recording
This ex vivo method allows for the direct measurement of vascular smooth muscle contraction and relaxation in response to pharmacological agents.
Objective: To measure the isometric tension changes in isolated arterial rings in response to Iskedyl's components.
Materials:
-
Arterial tissue (e.g., canine basilar artery, rat aorta)
-
Krebs-Ringer bicarbonate solution (or similar physiological salt solution)
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Dissection: Euthanize the animal according to approved ethical protocols. Carefully dissect the desired artery and place it in cold physiological salt solution.
-
Ring Preparation: Under a dissecting microscope, remove excess connective and adipose tissue. Cut the artery into rings of approximately 2-4 mm in length.
-
Mounting: Suspend the arterial rings in organ baths containing physiological salt solution maintained at 37°C and continuously bubbled with carbogen. The rings are mounted on two L-shaped metal holders, one fixed and the other connected to a force transducer.
-
Equilibration and Viability Check: Allow the tissues to equilibrate for at least 60 minutes under a determined optimal resting tension. Contract the rings with a high concentration of potassium chloride (e.g., 60-80 mM) to verify tissue viability.
-
Drug Application: After washing out the KCl and returning to baseline tension, pre-contract the rings with an agonist (e.g., norepinephrine, serotonin). Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound (e.g., raubasine) to elicit a dose-response curve for relaxation. For contractile agents (e.g., dihydroergocristine), they are added to the bath in a cumulative manner from a baseline resting state.
-
Data Analysis: Record the changes in isometric tension. Express relaxation as a percentage of the pre-contraction tension and contraction as a percentage of the maximal KCl-induced contraction. Calculate EC50 or IC50 values from the dose-response curves.
Radioligand Binding Assay for Adrenoceptor Affinity
This in vitro technique is used to determine the binding affinity of a drug for a specific receptor.
Objective: To determine the dissociation constant (Kd) of dihydroergocristine for alpha-adrenergic receptors.
Materials:
-
Tissue homogenate containing the receptor of interest (e.g., from rat mesenteric artery).
-
Radiolabeled ligand (e.g., [3H]-dihydroergocryptine).
-
Unlabeled test compound (dihydroergocristine).
-
Incubation buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to obtain a membrane pellet rich in the target receptors.
-
Binding Reaction: In assay tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled competing ligand).
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of the specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Conclusion
Iskedyl's effects on vascular smooth muscle are a result of the distinct yet complementary actions of its components, raubasine and dihydroergocristine. Raubasine acts as a direct vasodilator through the blockade of alpha-1 adrenoceptors and L-type calcium channels. Dihydroergocristine modulates vascular tone through a more complex interaction with alpha-1 and alpha-2 adrenergic receptors. The net effect of Iskedyl is a regulation of vascular tone, which is beneficial in conditions of cerebrovascular insufficiency and peripheral vascular diseases. The experimental protocols detailed herein provide a framework for the continued investigation of these and other vasoactive compounds, facilitating a deeper understanding of their therapeutic potential. Further research is warranted to fully elucidate the synergistic interactions between raubasine and dihydroergocristine and to explore their effects on other signaling pathways within the vascular smooth muscle cell.
References
- 1. Effects of Iskedyl and its two constituents raubasine and dihydroergocristine on the release of [3H]noradrenaline and [3H]serotonin in canine basilar arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of postsynaptic alpha-adrenergic receptors by [3H]-dihydroergocryptine binding in muscular arteries from the rat mesentery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of dihydroergocristine on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Biological Activity of Raubasine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raubasine, also known as ajmalicine, is a naturally occurring indole alkaloid with a rich history of investigation for its diverse pharmacological activities. Primarily derived from plants of the Rauvolfia and Catharanthus genera, raubasine has demonstrated significant effects on the cardiovascular and central nervous systems. This technical guide provides an in-depth overview of the foundational research into raubasine's biological activity, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Biological Activities and Mechanism of Action
Raubasine's primary pharmacological effect is the blockade of α-adrenergic receptors, with a preference for the α1 subtype over the α2 subtype.[1] This antagonistic activity at α1-adrenergic receptors, located on vascular smooth muscle, leads to vasodilation and a subsequent reduction in blood pressure.[1] Beyond its influence on the adrenergic system, raubasine also interacts with serotonin receptors and exhibits some anticholinergic properties. Furthermore, research has indicated its potential as a neuroprotective agent, capable of enhancing cerebral blood flow. Another key biological activity of raubasine is its ability to inhibit platelet aggregation.
Adrenergic Receptor Antagonism
Raubasine functions as a competitive antagonist at α-adrenergic receptors. Studies in pithed rats have demonstrated its selective antagonist activity at α1-adrenoceptors, which is responsible for its hypotensive effects.[1] In contrast, its activity at α2-adrenoceptors is significantly less potent.[1] Further research on isolated rat vas deferens has shown that raubasine preferentially blocks postsynaptic α-adrenoceptors.[2]
Effects on the Central Nervous System
Raubasine's ability to cross the blood-brain barrier allows it to exert effects within the central nervous system. Its vasodilatory action extends to the cerebral vasculature, leading to an increase in cerebral blood flow. This property has led to its investigation for the treatment of cerebrovascular disorders and age-related cognitive decline, often in combination with other therapeutic agents like almitrine.
Inhibition of Platelet Aggregation
In vitro studies have shown that raubasine can inhibit platelet aggregation induced by various agonists. This antiplatelet activity suggests a potential role for raubasine in the prevention or treatment of thrombotic events.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the biological activity of raubasine.
Table 1: Receptor Binding and Functional Antagonism
| Target | Species/Tissue | Parameter | Value | Reference |
| Postsynaptic α-adrenoceptors | Rat vas deferens | pA2 | 6.57 | [3] |
| Presynaptic α-adrenoceptors | Rat vas deferens | pA2 | 6.02 | [3] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Enzyme Inhibition
| Enzyme | Substrate | IC50 | Reference |
| Cytochrome P450 2D6 (CYP2D6) | Dextromethorphan | 0.0023 µM | Application Note |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Signaling Pathways
α1-Adrenergic Receptor Signaling Pathway
Antagonism of the α1-adrenergic receptor by raubasine inhibits the canonical Gq-coupled signaling cascade. This prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium mobilization and protein kinase C (PKC) activation leads to smooth muscle relaxation and vasodilation.
References
- 1. alpha-Adrenoceptor blocking properties of raubasine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre- and postsynaptic alpha-adrenoceptor blocking activity of raubasine in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of raubasine stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacodynamics of Dihydroergocristine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergocristine is a semi-synthetic ergot alkaloid belonging to the family of ergoloid mesylates. It has been investigated for its therapeutic potential in various conditions, including cognitive impairment and vascular disorders.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of dihydroergocristine, focusing on its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its mechanism of action. All quantitative data are presented in structured tables for comparative analysis, and key pathways and experimental workflows are visualized using diagrams.
Core Pharmacodynamic Profile
Dihydroergocristine exhibits a complex pharmacological profile characterized by its interaction with multiple receptor systems, primarily dopaminergic, adrenergic, and serotonergic receptors. Its mechanism of action involves a combination of partial agonist and antagonist activities at these receptors, leading to a modulation of various downstream signaling cascades.[2][3] Furthermore, dihydroergocristine has been identified as a direct inhibitor of γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease.[2]
Quantitative Analysis of Receptor Binding and Enzyme Inhibition
The binding affinities of dihydroergocristine for its primary molecular targets have been quantified through various in vitro assays. The following tables summarize the available quantitative data, including equilibrium dissociation constants (Kd) and inhibitory constants (Ki).
| Target | Ligand | Species | Assay Type | Kd (nM) | Reference |
| α-Adrenergic Receptor | [3H]-Dihydroergocryptine | Rat | Radioligand Binding | 2.9 | [4] |
| α2-Adrenergic Receptor | [3H]-Dihydroergocryptine | Steer | Radioligand Binding | 1.78 | [5] |
| γ-Secretase | Dihydroergocristine | Human | Surface Plasmon Resonance | 25.7 | [6] |
| Nicastrin (γ-secretase subunit) | Dihydroergocristine | Human | Surface Plasmon Resonance | 9800 | [6] |
Table 1: Equilibrium Dissociation Constants (Kd) of Dihydroergocristine and Related Compounds. This table presents the Kd values, which represent the concentration of the ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
| Target | Ligand | Species | Assay Type | Ki (nM) | Reference |
| Dopamine D1 Receptor | α-Dihydroergocryptine | Human | Radioligand Binding | 35.4 | |
| Dopamine D2 Receptor | Dihydroergocryptine | Bovine | Radioligand Binding | >1000 | |
| Dopamine D3 Receptor | α-Dihydroergocryptine | Human | Radioligand Binding | 1.27 |
Table 2: Inhibitory Constants (Ki) of Dihydroergocristine and Related Compounds. This table presents the Ki values, which represent the concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates a higher affinity of the competing ligand for the receptor. Note: Data for the closely related compound dihydroergocryptine is included due to the limited availability of specific Ki values for dihydroergocristine.
Signaling Pathways Modulated by Dihydroergocristine
Dihydroergocristine's interaction with its target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the key signaling pathways affected by this compound.
Figure 1: Dihydroergocristine's Antagonistic Effect on the Dopamine D2 Receptor Signaling Pathway. Dihydroergocristine acts as an antagonist at the D2 dopamine receptor, which is coupled to an inhibitory G protein (Gi). This antagonism prevents the receptor-mediated inhibition of adenylyl cyclase, thereby influencing intracellular cyclic AMP (cAMP) levels and the activity of Protein Kinase A (PKA).
Figure 2: Modulation of the MAPK/ERK Signaling Pathway by Dihydroergocristine. Through its interaction with dopaminergic and adrenergic receptors, dihydroergocristine can influence the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade, which plays a crucial role in cell proliferation and survival.
Figure 3: Influence of Dihydroergocristine on the NF-κB Signaling Pathway. Dihydroergocristine can modulate the activity of the transcription factor NF-κB, a key regulator of inflammatory and immune responses, through its effects on upstream dopaminergic and adrenergic receptors.
Figure 4: Direct Inhibition of γ-Secretase by Dihydroergocristine. Dihydroergocristine directly binds to and inhibits the γ-secretase enzyme complex, thereby reducing the cleavage of Amyloid Precursor Protein (APP) and the subsequent production of amyloid-β (Aβ) peptides.[6]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacodynamics of dihydroergocristine.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of dihydroergocristine for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Figure 5: Experimental Workflow for a Radioligand Competition Binding Assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates through differential centrifugation.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and increasing concentrations of unlabeled dihydroergocristine.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of dihydroergocristine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay measures the effect of dihydroergocristine on the intracellular levels of cyclic AMP (cAMP), a key second messenger.
Protocol:
-
Cell Culture: Cells expressing the receptor of interest (e.g., CHO cells stably expressing the D2 dopamine receptor) are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with varying concentrations of dihydroergocristine, with or without a known agonist (e.g., forskolin to stimulate adenylyl cyclase).
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The results are analyzed to determine the effect of dihydroergocristine on basal and agonist-stimulated cAMP levels.
Western Blot Analysis of ERK Phosphorylation
This technique is used to assess the impact of dihydroergocristine on the activation of the ERK signaling pathway by detecting the phosphorylated (active) form of ERK.
Figure 6: Experimental Workflow for Western Blot Analysis of ERK Phosphorylation.
Protocol:
-
Cell Treatment: Cultured cells are treated with various concentrations of dihydroergocristine for a specified time.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
γ-Secretase Activity Assay
This assay measures the direct inhibitory effect of dihydroergocristine on the enzymatic activity of γ-secretase.
Protocol:
-
Enzyme and Substrate Preparation: A source of active γ-secretase (e.g., purified enzyme or cell membrane preparations) and a fluorogenic or synthetic substrate (e.g., a peptide derived from the APP sequence) are prepared.
-
Incubation: The γ-secretase enzyme is incubated with the substrate in the presence of varying concentrations of dihydroergocristine.
-
Detection of Cleavage Product: The amount of substrate cleavage is quantified by measuring the fluorescence signal generated from the fluorogenic substrate or by detecting the cleavage product using methods like ELISA or mass spectrometry.
-
Data Analysis: The results are analyzed to determine the IC50 value of dihydroergocristine for γ-secretase inhibition.
Conclusion
Dihydroergocristine possesses a multifaceted pharmacodynamic profile, acting on multiple neurotransmitter systems and directly inhibiting a key enzyme in Alzheimer's disease pathology. Its complex mechanism of action, involving both receptor-mediated signaling and direct enzyme inhibition, highlights its potential for therapeutic applications in a range of neurological and vascular conditions. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further understand and explore the therapeutic potential of dihydroergocristine. Further research is warranted to fully elucidate the intricate details of its signaling pathways and to establish its clinical efficacy and safety in various patient populations.
References
- 1. Scholars@Duke publication: [3H-Ddihydroergocryptine binding to alpha adrenergic receptors in canine aortic membranes [scholars.duke.edu]
- 2. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 4. Characterization of postsynaptic alpha-adrenergic receptors by [3H]-dihydroergocryptine binding in muscular arteries from the rat mesentery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The FDA-approved natural product dihydroergocristine reduces the production of the Alzheimer's disease amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Vasoactive Effects of Iskedyl on Isolated Arteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iskedyl, a medicinal product whose primary active ingredient is naftidrofuryl, is recognized for its vasodilatory properties and is utilized in the management of peripheral and cerebral vascular disorders.[1][2] Understanding the precise mechanisms through which Iskedyl exerts its effects on the vasculature is crucial for optimizing its therapeutic applications and for the development of novel vasoactive drugs. This document provides detailed protocols for investigating the effects of Iskedyl on isolated arteries using the organ bath technique, a fundamental ex vivo method in pharmacology.[3][4]
The vasodilatory action of naftidrofuryl, the active component of Iskedyl, is primarily attributed to its potent antagonism of serotonin (5-HT) receptors, specifically the 5-HT2 subtype.[1][5][6] Serotonin, a potent vasoconstrictor, plays a significant role in vascular tone regulation.[1] By blocking 5-HT2 receptors on vascular smooth muscle cells, naftidrofuryl effectively inhibits serotonin-induced vasoconstriction, leading to vasodilation.[1][5] Furthermore, studies suggest that naftidrofuryl may also promote the release of endothelium-derived relaxing factors (EDRFs), such as nitric oxide (NO), contributing to its vasodilatory profile.[7][8]
These application notes will detail the necessary materials, equipment, and step-by-step procedures for preparing isolated arterial rings, assessing their viability, and quantifying the vasodilatory effects of Iskedyl. Additionally, protocols to investigate the involvement of the endothelium and specific signaling pathways are provided.
Data Presentation
Table 1: Composition of Krebs-Henseleit Solution
| Component | Concentration (mM) |
| NaCl | 118.06 |
| KCl | 4.6 |
| CaCl₂·2H₂O | 3.3 |
| MgSO₄·7H₂O | 2.4 |
| KH₂PO₄ | 0.9 |
| NaHCO₃ | 24.9 |
| Glucose | 11.1 |
This physiological salt solution is gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4 at 37°C.[9]
Table 2: Experimental Groups and Conditions
| Group | Artery Preparation | Pre-contraction Agent | Treatment | Purpose |
| 1 | Endothelium-intact | Phenylephrine (1 µM) | Iskedyl (cumulative concentrations) | To determine the dose-dependent vasodilatory effect of Iskedyl. |
| 2 | Endothelium-denuded | Phenylephrine (1 µM) | Iskedyl (cumulative concentrations) | To investigate the role of the endothelium in Iskedyl-induced vasodilation. |
| 3 | Endothelium-intact | KCl (60 mM) | Iskedyl (cumulative concentrations) | To assess the effect of Iskedyl on depolarization-induced vasoconstriction. |
| 4 | Endothelium-intact + L-NAME (100 µM) | Phenylephrine (1 µM) | Iskedyl (cumulative concentrations) | To determine the involvement of nitric oxide synthase in the vasodilatory response. |
| 5 | Endothelium-intact | Serotonin (1 µM) | Iskedyl (single concentration) | To confirm the 5-HT2 receptor antagonist activity of Iskedyl. |
Experimental Protocols
Protocol 1: Preparation of Isolated Arterial Rings
Materials:
-
Laboratory animal (e.g., male Wistar rat, 250-300g)
-
Krebs-Henseleit solution (see Table 1)
-
Surgical instruments (scissors, forceps)
-
Petri dish
-
Surgical microscope or magnifying glass
Procedure:
-
Humanely euthanize the animal according to institutional guidelines.
-
Perform a midline abdominal incision to expose the thoracic cavity.
-
Carefully excise the thoracic aorta and immediately place it in a Petri dish containing cold, oxygenated Krebs-Henseleit solution.[9]
-
Under a surgical microscope, meticulously remove adherent connective and adipose tissues.
-
Cut the cleaned aorta into rings of approximately 4-5 mm in length.[3][9]
-
For endothelium-denuded rings, gently rub the intimal surface of the aortic ring with a fine wire or wooden stick.[3]
Protocol 2: Isometric Tension Measurement in an Organ Bath
Equipment:
-
Organ bath system with tissue holders
-
Isometric force transducer
-
Data acquisition system
-
Thermostatically controlled water circulator (37°C)
-
Gas mixture (95% O₂ / 5% CO₂) delivery system
Procedure:
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.[3][10]
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1.5-2.0 g to the aortic rings and allow them to equilibrate for at least 60 minutes. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.[9]
-
After equilibration, assess the viability of the arterial rings by inducing a contraction with 60 mM KCl.[11][12]
-
Wash the rings with fresh Krebs-Henseleit solution until the tension returns to baseline.
-
To confirm the integrity of the endothelium in endothelium-intact rings, induce a submaximal contraction with phenylephrine (1 µM) and then add acetylcholine (10 µM). A relaxation of more than 80% indicates a functional endothelium. In endothelium-denuded rings, acetylcholine should not induce significant relaxation.[9]
-
After a washout period and return to baseline tension, the rings are ready for the experimental protocols.
Protocol 3: Evaluation of Iskedyl-Induced Vasodilation
Procedure:
-
Induce a stable, submaximal contraction in the aortic rings using either phenylephrine (1 µM) or KCl (60 mM), depending on the experimental group (see Table 2).[11][13]
-
Once the contraction reaches a plateau, add Iskedyl in a cumulative manner (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.
-
For experiments involving inhibitors (e.g., L-NAME), incubate the rings with the inhibitor for 20-30 minutes before inducing contraction with phenylephrine.[9]
-
For the serotonin antagonism experiment, pre-incubate the rings with a single concentration of Iskedyl before adding serotonin to induce contraction.
Data Analysis
The relaxation induced by Iskedyl is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. The half-maximal effective concentration (EC₅₀) can be calculated by non-linear regression analysis of the concentration-response curves. Statistical significance between groups can be determined using appropriate statistical tests, such as Student's t-test or ANOVA.
Visualizations
Caption: Experimental workflow for studying Iskedyl's effects on isolated arteries.
Caption: Proposed signaling pathways for Iskedyl-induced vasodilation.
References
- 1. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]
- 2. Oral naftidrofuryl. A review of its pharmacology and therapeutic use in the management of peripheral occlusive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. reprocell.com [reprocell.com]
- 5. Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of naftidrofuryl, a 5-HT2 antagonist, on collateral vascular responses to serotonin and to platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of naftidrofuryl on adrenergic nerves, endothelium and smooth muscle in isolated canine blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 9. Isolated aortic ring preparation [bio-protocol.org]
- 10. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of electrical vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alterations in phenylephrine-induced contractions and the vascular expression of Na+,K+-ATPase in ouabain-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Measuring Neurotransmitter Release: A Detailed Guide to Radiolabeling Techniques with Iskedyl
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The precise regulation of neurotransmitter release is fundamental to synaptic transmission and overall brain function. Dysregulation of this process is implicated in numerous neurological and psychiatric disorders. Consequently, the accurate measurement of neurotransmitter release is a cornerstone of neuropharmacological research and drug development. Radiolabeling offers a highly sensitive and quantitative method to study the release of various neurotransmitters, such as dopamine, norepinephrine, and serotonin.[1][2] This document provides detailed protocols for measuring neurotransmitter release using radiolabeled neurotransmitters, with a specific focus on the application of Iskedyl, a compound known to modulate monoamine release.[3]
Iskedyl is a combination of raubasine and dihydroergocristine.[3] Its components have distinct effects on neurotransmitter release. Raubasine acts as a presynaptic α-receptor antagonist, which typically increases the stimulation-induced release of neurotransmitters like norepinephrine and serotonin.[3] Conversely, dihydroergocristine is a presynaptic receptor agonist, which tends to decrease neurotransmitter release.[3] The combined effect of Iskedyl can therefore be complex, potentially augmenting spontaneous release while modulating stimulated release.[3] Understanding these effects is crucial for characterizing the pharmacological profile of Iskedyl and similar compounds.
These application notes will guide researchers through the necessary steps, from the preparation of brain tissue to the final data analysis, enabling the investigation of compounds that modulate neurotransmitter release.
Key Principles of Radiolabeled Neurotransmitter Release Assays
Radiolabeled neurotransmitter release assays are based on the principle of pre-loading nerve terminals (synaptosomes) or brain slices with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).[4][5][6] These radiolabeled molecules are taken up by specific neurotransmitter transporters and stored in synaptic vesicles, mimicking the behavior of their endogenous counterparts.[1][2]
Once loaded, the synaptosomes or slices are stimulated to induce neurotransmitter release, typically through depolarization with a high concentration of potassium (K+) or by electrical field stimulation.[5][7] The amount of radioactivity released into the surrounding medium is then measured, usually by liquid scintillation counting, and is directly proportional to the amount of neurotransmitter released.[6] This method allows for the quantitative assessment of both spontaneous (basal) and stimulated neurotransmitter release.
Experimental Workflow
The general workflow for a radiolabeled neurotransmitter release assay involves several key stages, from tissue preparation to data acquisition and analysis.
Caption: Experimental workflow for a radiolabeled neurotransmitter release assay.
Detailed Experimental Protocols
Protocol 1: Preparation of Synaptosomes from Rodent Brain
Synaptosomes are resealed nerve terminals that contain all the necessary machinery for neurotransmitter release, uptake, and storage, making them an excellent in vitro model for these studies.[8][9]
Materials:
-
Rodent brain (e.g., striatum for dopamine release, cortex or hippocampus for norepinephrine/serotonin)
-
Homogenization Buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Sucrose solutions (e.g., 0.8 M and 1.2 M)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Euthanize the animal according to approved ethical guidelines and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer with 10-12 gentle strokes of a Dounce homogenizer.[8]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge it at 15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.[8]
-
For further purification, resuspend the pellet in homogenization buffer and layer it onto a discontinuous sucrose gradient (e.g., 1.2 M and 0.8 M sucrose).
-
Centrifuge at 160,000 x g for 15 minutes.[10] Synaptosomes will collect at the interface of the 0.8 M and 1.2 M sucrose layers.
-
Carefully collect the synaptosomal fraction, dilute it with an appropriate physiological buffer, and pellet by centrifugation.
-
Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the release assay.
Protocol 2: [3H]Norepinephrine Release Assay in Brain Slices with Iskedyl
This protocol is adapted from studies investigating the effects of Iskedyl and its components on monoamine release.[3]
Materials:
-
Freshly prepared brain slices (e.g., 400 µm thick) from the desired brain region.
-
Krebs' solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), saturated with 95% O2 / 5% CO2.
-
[3H]Norepinephrine (specific activity ~40-60 Ci/mmol).
-
Iskedyl or its components (raubasine, dihydroergocristine) dissolved in an appropriate vehicle.
-
Superfusion system.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Radiolabeling: Incubate the brain slices in Krebs' solution containing [3H]norepinephrine (e.g., 3 x 10^-7 M) for 45 minutes at 37°C, continuously bubbled with 95% O2 / 5% CO2.[3][6]
-
Washout: Transfer the slices to a superfusion chamber and wash with fresh, oxygenated Krebs' solution at a constant flow rate (e.g., 0.5-1.0 mL/min) for a 90-minute washout period to remove excess radiolabel.[6]
-
Basal Release: Begin collecting fractions of the superfusate (e.g., every 3-5 minutes) to determine the basal rate of [3H]norepinephrine release.
-
Stimulation and Drug Application:
-
S1 (First Stimulation): After establishing a stable baseline, induce the first stimulation (S1) by switching to a high-potassium Krebs' solution (e.g., 20-30 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity) for a short period (e.g., 2-3 minutes).
-
Drug Incubation: Following S1 and a washout period with normal Krebs' solution, introduce Iskedyl or its components at the desired concentration into the superfusion buffer and incubate for a defined period (e.g., 20-30 minutes).
-
S2 (Second Stimulation): While still in the presence of the drug, perform a second stimulation (S2) under the same conditions as S1.
-
-
Radioactivity Measurement: Add a scintillation cocktail to each collected fraction and measure the tritium content using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the amount of radioactivity released in each fraction as a percentage of the total radioactivity present in the tissue at the time of collection (fractional release).
-
The effect of the drug is typically expressed as the ratio of the stimulated release in the second period (S2) to the first period (S1). An S2/S1 ratio greater than 1 indicates facilitation of release, while a ratio less than 1 indicates inhibition.
-
Signaling Pathways and Mechanisms of Action
The release of neurotransmitters is a tightly regulated process involving the docking of synaptic vesicles with the presynaptic membrane and their subsequent fusion, a process triggered by an influx of calcium ions (Ca2+). Presynaptic autoreceptors, such as the α2-adrenergic receptor for norepinephrine, play a crucial role in modulating this release through a negative feedback mechanism.
Caption: Modulation of norepinephrine release by Iskedyl components.
As illustrated, raubasine, an α2-receptor antagonist, blocks the inhibitory feedback loop, leading to an increase in norepinephrine release upon stimulation. In contrast, dihydroergocristine, an agonist, activates this receptor, enhancing the inhibitory signal and thereby reducing release.[3]
Data Presentation
Quantitative data from neurotransmitter release assays should be summarized in a clear and structured format to allow for easy comparison of the effects of different compounds or concentrations.
Table 1: Effect of Iskedyl Components on Stimulated [3H]Norepinephrine Release
| Compound | Concentration (M) | S2/S1 Ratio (Mean ± SEM) | % Change from Control |
| Control (Vehicle) | - | 1.00 ± 0.05 | 0% |
| Raubasine | 7.5 x 10⁻⁷ | 1.25 ± 0.08 | +25% |
| 2.5 x 10⁻⁶ | 1.52 ± 0.11 | +52% | |
| 7.5 x 10⁻⁶ | 1.89 ± 0.15 | +89% | |
| Dihydroergocristine | 5.4 x 10⁻⁸ | 0.91 ± 0.04 | -9% |
| 1.8 x 10⁻⁷ | 0.78 ± 0.06 | -22% | |
| 5.4 x 10⁻⁷ | 0.65 ± 0.05 | -35% | |
| Iskedyl | High Concentration | 0.85 ± 0.07 | -15% |
*Note: Data are illustrative and based on the qualitative descriptions found in the literature.[3] Actual values will vary depending on the specific experimental conditions. A significant difference from the control is denoted by an asterisk.
Table 2: Effect of Iskedyl Components on Stimulated [3H]Serotonin Release
| Compound | Concentration (M) | S2/S1 Ratio (Mean ± SEM) | % Change from Control |
| Control (Vehicle) | - | 1.00 ± 0.06 | 0% |
| Raubasine | 7.5 x 10⁻⁷ | 1.18 ± 0.07 | +18% |
| 7.5 x 10⁻⁶ | 1.65 ± 0.12 | +65% | |
| Dihydroergocristine | 5.4 x 10⁻⁸ | 0.88 ± 0.05 | -12% |
| 1.8 x 10⁻⁶ | 0.59 ± 0.04 | -41% | |
| Iskedyl | High Concentration | 0.79 ± 0.06 | -21% |
*Note: Data are illustrative. Dihydroergocristine has been reported to have a more pronounced inhibitory effect on serotonin release compared to norepinephrine release.[3]
Alternative and Complementary Techniques
While radiolabeling is a robust technique, other methods can also be employed to study neurotransmitter release.
-
Microdialysis: This in vivo technique allows for the sampling of neurotransmitters from the extracellular fluid of the brain in awake, behaving animals, providing high physiological relevance.[11][12]
-
Fast-Scan Cyclic Voltammetry (FSCV): FSCV offers excellent temporal and spatial resolution for measuring the real-time release and uptake of electroactive neurotransmitters like dopamine.
-
Genetically Encoded Sensors: Fluorescent sensors can be expressed in specific neuronal populations to visualize neurotransmitter dynamics in real-time.
-
Scintillation Proximity Assay (SPA): This is a homogeneous assay format where a radiolabeled ligand binding to a target immobilized on a scintillant-containing bead produces a light signal, eliminating the need for separation of bound and free ligand.[13][14][15][16] This can be adapted for high-throughput screening of compounds that affect neurotransmitter transporter function.
Conclusion
Measuring neurotransmitter release using radiolabeling is a powerful and versatile technique that has been instrumental in advancing our understanding of neuropharmacology.[1][2] The protocols outlined in these application notes provide a framework for researchers to quantitatively assess how compounds like Iskedyl modulate the release of key neurotransmitters. By carefully controlling experimental variables and presenting data in a clear, comparative format, these methods can yield valuable insights into the mechanisms of drug action and contribute to the development of novel therapeutics for a wide range of neurological and psychiatric disorders.
References
- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Iskedyl and its two constituents raubasine and dihydroergocristine on the release of [3H]noradrenaline and [3H]serotonin in canine basilar arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]-Dopamine ([3H]-DA) Release Experiment [bio-protocol.org]
- 7. Release of norepinephrine-3H and serotonin-3H evoked from brain slices by electrical-field stimulation-calcium dependency and the effects of lithium, ouabain and tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 14. Scintillation Proximity Assay (SPA) | Revvity [revvity.com]
- 15. youtube.com [youtube.com]
- 16. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Modulating Neurotransmitter Release with Iskedyl Using Electrical Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for investigating the effects of Iskedyl and its active components, raubasine and dihydroergocristine (DHEC), on the release of neurotransmitters, specifically noradrenaline and serotonin. Iskedyl is a vasoactive agent, and understanding its influence on neurotransmitter dynamics is crucial for elucidating its mechanism of action and exploring its therapeutic potential. The protocol utilizes electrical stimulation of isolated vascular tissue to evoke neurotransmitter release, which is then quantified to assess the modulatory effects of the compounds.
Iskedyl's effects on neurotransmitter release are complex, stemming from the distinct actions of its components. Raubasine acts as a presynaptic α-receptor antagonist, which typically increases neurotransmitter release upon stimulation. In contrast, dihydroergocristine is a presynaptic receptor agonist, leading to a decrease in neurotransmitter release. The combined effect of these two components in Iskedyl results in a net modulation of neurotransmitter overflow.
Key Experimental Principles
This assay is based on the principle that electrical stimulation of nerve endings in isolated tissue, such as vascular strips, can evoke the release of neurotransmitters. The amount of released neurotransmitter can be quantified and compared between control conditions and in the presence of test compounds like Iskedyl and its constituents.
dot
Caption: Core principle of the neurotransmitter release assay.
Experimental Protocols
Materials and Reagents
-
Isolated canine basilar arteries (or other suitable vascular tissue)
-
Krebs-Ringer bicarbonate solution (composition in g/L: NaCl 6.9, KCl 0.35, CaCl2 0.28, KH2PO4 0.16, MgSO4 0.29, NaHCO3 2.1, glucose 2.0)
-
[³H]Noradrenaline and [³H]Serotonin (radiolabeled neurotransmitters)
-
Iskedyl (mixture of raubasine and dihydroergocristine in a 14:1 molar ratio)
-
Raubasine hydrochloride
-
Dihydroergocristine mesylate
-
Scintillation fluid
-
Liquid scintillation counter
-
Electrical stimulator with platinum electrodes
-
Organ bath setup with temperature control and aeration (95% O₂ / 5% CO₂)
Experimental Workflow
dot
Caption: Workflow for the neurotransmitter release assay.
Detailed Methodology
-
Tissue Preparation:
-
Euthanize a dog according to approved ethical guidelines.
-
Carefully dissect the basilar artery and place it in ice-cold Krebs-Ringer solution.
-
Under a dissecting microscope, remove adhering connective tissue and cut the artery into spiral strips.
-
Mount the strips between two platinum electrodes in organ baths containing Krebs-Ringer solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
-
Radiolabeling of Neurotransmitter Stores:
-
Incubate the arterial strips for 60 minutes in Krebs-Ringer solution containing either [³H]noradrenaline (3 x 10⁻⁷ M) or [³H]serotonin (3 x 10⁻⁷ M).
-
After incubation, wash the tissues with fresh Krebs-Ringer solution for 60 minutes, changing the solution every 10 minutes to remove excess radiolabel.
-
-
Electrical Stimulation and Superfusate Collection:
-
Perfuse the tissues with Krebs-Ringer solution at a constant flow rate.
-
Collect the superfusate in fractions (e.g., every 4 minutes).
-
Perform three consecutive periods of electrical stimulation (S1, S2, and S3) at a frequency of 2 Hz for a duration of 2 minutes each.
-
Introduce the test compounds (Iskedyl, raubasine, or DHEC) into the superfusion medium 20 minutes before the second stimulation period (S2).
-
Continue to collect superfusate fractions throughout the experiment.
-
-
Quantification of Neurotransmitter Release:
-
Add scintillation fluid to the collected superfusate fractions.
-
Measure the radioactivity in each fraction using a liquid scintillation counter.
-
At the end of the experiment, solubilize the arterial strips and measure their total radioactivity.
-
-
Data Analysis:
-
Calculate the fractional release of radioactivity for each sample, which is the amount of radioactivity released in that fraction as a percentage of the total radioactivity in the tissue at the time of collection.
-
Determine the stimulation-evoked overflow of neurotransmitter by subtracting the basal release from the total release during the stimulation period.
-
Calculate the ratio of the stimulation-evoked overflow in the second period to the first (S2/S1) and in the third period to the first (S3/S1). The S2/S1 ratio in the presence of a drug is compared to the S2/S1 ratio in control experiments to determine the drug's effect.
-
Expected Results and Data Presentation
The following tables summarize the expected effects of Iskedyl and its components on the spontaneous and electrically stimulated release of [³H]noradrenaline and [³H]serotonin.
Table 1: Effects on [³H]Noradrenaline Release
| Compound | Concentration (M) | Spontaneous ³H Efflux | Stimulation-Induced ³H Overflow (S2/S1 Ratio) |
| Control | - | No change | ~1.0 |
| Raubasine | 7.5 x 10⁻⁷ - 7.5 x 10⁻⁶ | No significant change | Increased |
| 2.5 x 10⁻⁵ | Increased | No further increase | |
| Dihydroergocristine | 5.4 x 10⁻⁸ - 1.8 x 10⁻⁶ | No significant change | Decreased |
| Iskedyl | High concentrations | Increased | Moderately decreased |
Table 2: Effects on [³H]Serotonin Release
| Compound | Concentration (M) | Spontaneous ³H Efflux | Stimulation-Induced ³H Overflow (S2/S1 Ratio) |
| Control | - | No change | ~1.0 |
| Raubasine | 7.5 x 10⁻⁷ - 7.5 x 10⁻⁶ | No significant change | Increased |
| 2.5 x 10⁻⁵ | Increased | No further increase | |
| Dihydroergocristine | 5.4 x 10⁻⁸ - 1.8 x 10⁻⁶ | No significant change | Decreased (more pronounced than with noradrenaline) |
| Iskedyl | High concentrations | Increased | Moderately decreased |
Signaling Pathways
The differential effects of raubasine and dihydroergocristine can be attributed to their opposing actions on presynaptic autoreceptors, which regulate neurotransmitter release through a negative feedback mechanism.
dot
Application Notes and Protocols for In Vitro Canine Artery Studies with Iskedyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Iskedyl, a combination of raubasine and dihydroergocristine, in in vitro studies of canine arteries. The information is compiled from published research to guide experimental design and data interpretation.
Introduction
Iskedyl is a vasoactive compound composed of two primary alkaloids: raubasine and dihydroergocristine. In canine vascular research, it has been investigated for its effects on neurotransmitter release and its potential to modulate vascular tone. Understanding its dosage and mechanism of action is crucial for in vitro studies aiming to elucidate its physiological and pharmacological effects on the canine vasculature. The most frequently cited composition of Iskedyl in research is a 14:1 molar ratio of raubasine to dihydroergocristine.
Mechanism of Action in Canine Arteries
Iskedyl's effects on canine arteries are a composite of the individual actions of its components, raubasine and dihydroergocristine, which primarily target adrenergic and serotonergic receptors in the vascular smooth muscle and presynaptic nerve terminals.
-
Raubasine: This component is known as a selective antagonist of α2-adrenergic receptors.[1] In the context of vascular smooth muscle, α2-adrenoceptor antagonism can lead to vasodilation by inhibiting the vasoconstrictor effects of endogenous catecholamines like norepinephrine. However, some studies have also suggested that rauwolscine (a stereoisomer of raubasine) can induce contraction in pre-contracted canine mesenteric artery, an effect mediated by 5-HT1-like receptors.[1]
-
Dihydroergocristine (DHEC): As a dihydrogenated ergot alkaloid, DHEC exhibits a more complex pharmacological profile. It has been shown to act as a presynaptic receptor agonist, which can decrease the release of neurotransmitters.[2] Furthermore, it can interact with both α-adrenergic and serotonin receptors. In some experimental settings, DHEC has been observed to cause vasoconstriction in the canine external carotid artery through a mechanism involving both 5-HT1B/1D receptors and α2-adrenoceptors.
The combined effect of Iskedyl in canine basilar arteries has been shown to decrease the electrically stimulated release of [3H]noradrenaline and [3H]serotonin, with high concentrations also increasing the spontaneous efflux of these neurotransmitters.[2] This suggests a primary presynaptic inhibitory effect.
Data Presentation: Iskedyl and its Components in Canine Basilar Artery
The following table summarizes the concentrations of Iskedyl and its components used in a key in vitro study on canine basilar arteries. The primary focus of this study was on the modulation of neurotransmitter release, not direct measurement of vascular tone.
| Compound | Concentration Range (M) | Canine Artery Preparation | Observed Effect | Reference |
| Iskedyl (Raubasine:DHEC 14:1) | High Concentrations | Strips of isolated basilar arteries | Augmented spontaneous 3H efflux and moderately decreased stimulation-induced 3H overflow of noradrenaline and serotonin. | [2] |
| Raubasine | 7.5 x 10⁻⁷ - 7.5 x 10⁻⁶ | Strips of isolated basilar arteries | Increased stimulation-induced 3H overflow of noradrenaline and serotonin in a concentration-dependent manner. | [2] |
| Raubasine | 2.5 x 10⁻⁵ | Strips of isolated basilar arteries | Increased spontaneous 3H efflux, no longer augmented stimulation-induced 3H overflow. | [2] |
| Dihydroergocristine (DHEC) | 5.4 x 10⁻⁸ - 1.8 x 10⁻⁶ | Strips of isolated basilar arteries | Slightly but significantly reduced stimulation-evoked 3H overflow of noradrenaline and serotonin concentration-dependently. | [2] |
Experimental Protocols
This section outlines a general protocol for an in vitro organ bath study to assess the effects of Iskedyl on canine arterial rings, based on standard pharmacological procedures.
Protocol 1: Isometric Tension Measurement in Isolated Canine Arterial Rings
1. Tissue Preparation:
-
Euthanize a healthy adult mongrel dog according to institutionally approved ethical guidelines.
-
Carefully dissect the desired artery (e.g., basilar, coronary, femoral, or mesenteric artery).
-
Immediately place the excised artery in cold (4°C), oxygenated Krebs-Ringer bicarbonate solution (see composition below).
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissue.
-
Cut the artery into rings of 3-5 mm in length. For some studies, the endothelium may be mechanically removed by gently rubbing the intimal surface with a pair of fine forceps or a wooden stick.
Krebs-Ringer Bicarbonate Solution Composition (mM): NaCl: 118.3, KCl: 4.7, CaCl₂: 2.5, MgSO₄: 1.2, KH₂PO₄: 1.2, NaHCO₃: 25.0, Glucose: 11.1. The solution should be continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
2. Organ Bath Setup:
-
Suspend the arterial rings in organ baths (10-20 mL) filled with Krebs-Ringer bicarbonate solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Attach one end of the ring to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
3. Equilibration and Viability Check:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 grams (the optimal resting tension should be determined for each artery type).
-
During equilibration, wash the tissues with fresh Krebs-Ringer solution every 15-20 minutes.
-
After equilibration, test the viability of the arterial rings by inducing a contraction with a standard agonist, such as potassium chloride (KCl, 60-80 mM) or phenylephrine (10⁻⁶ M).
-
In preparations where the endothelium is intended to be intact, assess its integrity by observing relaxation to acetylcholine (10⁻⁶ M) or bradykinin (10⁻⁷ M) in rings pre-contracted with an agonist.
4. Experimental Procedure (Cumulative Concentration-Response Curve):
-
After washing out the viability testing agents and allowing the tissue to return to baseline, induce a stable submaximal contraction using an appropriate agonist (e.g., prostaglandin F2α, norepinephrine, or serotonin).
-
Once a stable plateau of contraction is achieved, add Iskedyl (or its individual components) in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the changes in isometric tension. Relaxation is typically expressed as a percentage of the pre-induced contraction.
5. Data Analysis:
-
Construct concentration-response curves by plotting the percentage of relaxation or contraction against the logarithm of the agonist concentration.
-
Calculate the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximal response (Emax) for each compound.
Visualizations
Signaling Pathways
Caption: Putative signaling pathways of Iskedyl's components in canine vascular tissue.
Experimental Workflow
Caption: Workflow for in vitro canine artery organ bath experiments.
References
- 1. Rauwolscine induces contraction in the dog mesenteric artery precontracted with KCl and endothelin-1: mediation via 5-hydroxytryptamine1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Iskedyl and its two constituents raubasine and dihydroergocristine on the release of [3H]noradrenaline and [3H]serotonin in canine basilar arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Vasoconstrictor Actions of Iskedyl's Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iskedyl is a pharmaceutical agent composed of two primary active ingredients: dihydroergocristine (DHEC) and raubasine. These components exhibit opposing effects on vascular tone. Dihydroergocristine, an ergot alkaloid, is the principal vasoconstrictor, exerting its effects primarily through agonism at α2-adrenergic and serotonin 5-HT1-like receptors. In contrast, raubasine acts as an antagonist at postsynaptic α-adrenergic receptors, leading to vasodilation. This complex pharmacological profile necessitates precise and detailed methodologies to accurately assess the vasoconstrictor actions of its components, particularly dihydroergocristine, and to understand the modulatory influence of raubasine.
These application notes provide a comprehensive overview of the techniques and protocols required to investigate the vasoconstrictor properties of Iskedyl's components. The following sections detail experimental protocols for in vitro assessment of vasoconstriction, summarize key quantitative data from published literature, and provide visual representations of the relevant signaling pathways.
Data Presentation: Quantitative Analysis of Receptor Interactions and Functional Potency
The vasoconstrictor and vasodilator effects of dihydroergocristine and raubasine are contingent on their affinity for various adrenergic and serotonergic receptors, as well as their functional potency in eliciting a response in vascular smooth muscle. The following tables summarize the available quantitative data.
Table 1: Receptor Binding Affinities (Ki) of Dihydroergocristine and Related Compounds
| Compound | Receptor Subtype | Test System | Ki (nM) | Reference |
| Dihydroergocryptine | α2-Adrenergic | Steer stalk median eminence | 1.78 - 2.8 | [1] |
| Dihydroergocryptine | α-Adrenergic | Canine aortic membranes | 10 | [2] |
| Dihydroergocryptine* | α-Adrenergic | Rabbit uterine membranes | 8 - 10 | |
| Ergocristine | α2A-Adrenergic | In silico molecular docking | - | [3] |
| Ergocristine | 5-HT2A Serotonin | In silico molecular docking | - | [3] |
Note: Dihydroergocryptine is a closely related dihydroergot alkaloid to dihydroergocristine, and its binding data provides a strong indication of the receptor affinities for DHEC.
Table 2: Functional Antagonist Potency (pA2) of Raubasine
| Agonist | Antagonist | Test System | pA2 Value | Reference |
| Noradrenaline | Raubasine | Rat vas deferens (postsynaptic α-adrenoceptors) | 6.57 | [4] |
| Clonidine | Raubasine | Rat vas deferens (presynaptic α-adrenoceptors) | 6.02 | [4] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating its potency.
Experimental Protocols
Protocol 1: In Vitro Assessment of Vasoconstriction using Isolated Arterial Rings (Wire Myography)
This protocol describes the methodology for measuring the contractile responses of isolated arterial segments to dihydroergocristine, and the modulatory effects of raubasine.
1. Materials and Reagents:
-
Experimental animals (e.g., rats, rabbits)
-
Physiological Salt Solution (PSS), composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.
-
High potassium depolarizing solution (KPSS), composition (in mM): KCl 60, NaCl 62.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.
-
Dihydroergocristine mesylate
-
Raubasine hydrochloride
-
Agonists (e.g., phenylephrine for α1-adrenergic receptors, UK 14,304 for α2-adrenergic receptors, serotonin)
-
Antagonists (e.g., prazosin for α1, yohimbine for α2, ketanserin for 5-HT2A)
-
Wire myograph system with a force transducer and data acquisition software
-
Dissection microscope and tools
2. Procedure:
-
Tissue Preparation:
-
Humanely euthanize the experimental animal according to approved ethical protocols.
-
Carefully dissect the desired artery (e.g., mesenteric, thoracic aorta, femoral artery) and place it in ice-cold, oxygenated (95% O2 / 5% CO2) PSS.
-
Under a dissection microscope, remove excess connective and adipose tissue.
-
Cut the artery into 2-3 mm rings.
-
-
Mounting the Arterial Rings:
-
Mount the arterial rings on the stainless-steel wires of the myograph chamber.
-
Submerge the rings in the myograph chambers filled with PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (determined by a normalization procedure).
-
Assess the viability of the arterial rings by contracting them with KPSS. A robust and reproducible contraction confirms tissue viability.
-
Wash the rings with PSS and allow them to return to baseline tension.
-
-
Cumulative Concentration-Response Curves:
-
To assess the vasoconstrictor effect of dihydroergocristine, add cumulatively increasing concentrations of DHEC to the bath.
-
Record the isometric tension generated at each concentration until a maximal response is achieved.
-
To investigate the modulatory effect of raubasine, pre-incubate the arterial rings with a fixed concentration of raubasine for 20-30 minutes before constructing the DHEC concentration-response curve.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KPSS.
-
Plot the concentration-response curves and determine the EC50 (the molar concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) values.
-
For antagonist studies with raubasine, Schild plot analysis can be used to determine the pA2 value.
-
Signaling Pathways
Dihydroergocristine-Induced Vasoconstriction
Dihydroergocristine primarily induces vasoconstriction through the activation of α2-adrenergic and 5-HT1-like receptors on vascular smooth muscle cells.
α2-Adrenergic Receptor Signaling Pathway:
Caption: α2-Adrenergic receptor signaling cascade.
5-HT1-like Receptor Signaling Pathway:
Caption: 5-HT1-like receptor signaling cascade.
Raubasine's Modulatory Action
Raubasine's primary action is the blockade of postsynaptic α1-adrenergic receptors, which counteracts vasoconstriction.
Experimental Workflow for Assessing Raubasine's Effect:
Caption: Experimental workflow for raubasine's effect.
Conclusion
The assessment of the vasoconstrictor actions of Iskedyl's components requires a multi-faceted approach. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the complex interplay between the vasoconstrictor effects of dihydroergocristine and the vasodilatory properties of raubasine. By employing these methodologies, scientists can gain a deeper understanding of the vascular pharmacology of Iskedyl, which is crucial for both basic research and the development of new therapeutic agents.
References
- 1. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: [<sup>3</sup>H-Ddihydroergocryptine binding to alpha adrenergic receptors in canine aortic membranes [scholars.duke.edu]
- 3. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of raubasine stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Iskedyl in Cerebrovascular Pharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iskedyl is a combination drug product composed of two active pharmaceutical ingredients: Raubasine, an alkaloid derived from Rauwolfia serpentina, and Dihydroergocristine (DHEC), a semi-synthetic ergot alkaloid. This combination is formulated in a 14:1 molar ratio of raubasine to dihydroergocristine. Iskedyl is investigated for its potential therapeutic benefits in cerebrovascular disorders and cognitive decline due to its multifaceted mechanism of action that influences neurotransmitter systems and cerebral blood flow.[1][2]
These application notes provide a summary of the known cerebrovascular effects of Iskedyl and its components, along with detailed experimental protocols for its investigation in both in vitro and in vivo models.
Mechanism of Action
Iskedyl's pharmacological activity is a result of the synergistic or complementary actions of its two components:
-
Raubasine: Primarily acts as a presynaptic alpha-2 adrenergic receptor antagonist. This action increases the release of norepinephrine, which can influence vascular tone. It is also suggested to have effects that could restore cerebral blood flow.[3][4]
-
Dihydroergocristine (DHEC): Exhibits a complex pharmacological profile with a dual agonistic/antagonistic activity on dopaminergic and adrenergic receptors, and a non-competitive antagonistic effect on serotonin receptors.[2][5] DHEC has been shown to increase cerebral blood flow and oxygen consumption by the brain, suggesting a direct effect on cerebral vessels.[2]
The combination of these two agents in Iskedyl can profoundly affect the release of key neurotransmitters involved in the regulation of cerebral vascular tone, such as norepinephrine and serotonin.[3]
Data Presentation
The following tables summarize quantitative data from preclinical studies on Iskedyl and its components.
Table 1: Effects of Iskedyl, Raubasine, and Dihydroergocristine on Neurotransmitter Release in Isolated Canine Basilar Arteries [3]
| Compound | Concentration | Effect on Spontaneous ³H Efflux | Effect on Stimulation-Induced ³H Overflow |
| Raubasine | 7.5 x 10⁻⁷ M - 7.5 x 10⁻⁶ M | No influence | Increased in a concentration-dependent way |
| 2.5 x 10⁻⁵ M | Increased | No longer augmented | |
| Dihydroergocristine (DHEC) | 5.4 x 10⁻⁸ M - 1.8 x 10⁻⁶ M | No effect | Slightly but significantly reduced concentration-dependently |
| Iskedyl (Raubasine:DHEC 14:1) | High concentrations | Augmented | Moderately decreased |
Table 2: Effects of Dihydroergocristine on Cerebrovascular Parameters in Animal Models
| Animal Model | Dosage | Parameter | Result | Reference |
| Dog (anesthetized) | 100 µg/kg | Cerebral Venous Outflow | Marked and long-lasting vasoconstriction | [1] |
| Aged Rats | 0.1 mg/kg/day for 5 days (p.o.) | Cerebral Blood Flow (CBF) | Reduced | |
| Aged Rats with Carotid Ligation | 0.1 mg/kg/day for 5 days (p.o.) | Cerebral Blood Flow (CBF) | Increased |
Experimental Protocols
In Vitro Protocol: Neurotransmitter Release from Isolated Canine Basilar Arteries[3]
This protocol details the methodology to study the effects of Iskedyl on the release of radiolabeled norepinephrine and serotonin from isolated canine basilar arteries.
1. Tissue Preparation:
- Obtain basilar arteries from mongrel dogs of either sex.
- Immediately place the arteries in ice-cold physiological salt solution (Krebs-Ringer bicarbonate buffer) of the following composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1, and ascorbic acid 0.11.
- Carefully dissect the arteries free of connective tissue and cut them into helical strips.
2. Radiolabeling:
- Incubate the arterial strips for 60 minutes in 2 ml of Krebs-Ringer solution containing 3 x 10⁻⁷ M of either [³H]noradrenaline or [³H]serotonin.
- The incubation medium should also contain 10⁻⁵ M cocaine and 10⁻⁵ M corticosterone to inhibit neuronal and extraneuronal uptake, respectively.
3. Superfusion and Stimulation:
- Mount the labeled arterial strips in superfusion chambers.
- Superfuse with fresh, drug-free Krebs-Ringer solution at a constant rate (e.g., 1 ml/min).
- After an initial washout period of 60 minutes, collect the superfusate in 5-minute fractions.
- Elicit neurotransmitter release by electrical field stimulation (e.g., 2 Hz, 2 ms pulse width, for 2 minutes) at set time points (e.g., at 60, 90, and 120 minutes of superfusion).
4. Drug Application:
- Introduce Iskedyl, raubasine, or dihydroergocristine into the superfusion medium 20 minutes before the second and third stimulation periods.
5. Measurement and Data Analysis:
- Determine the radioactivity in the superfusate fractions and in the arterial strips at the end of the experiment using liquid scintillation counting.
- Calculate the fractional release of tritium for each collection period.
- Express the stimulation-induced overflow of tritium as the ratio of the fractional release during the second and third stimulation periods to that during the first stimulation period.
In Vivo Protocol: Measurement of Cerebral Blood Flow in a Canine Model
This protocol provides a general framework for assessing the in vivo effects of Iskedyl on cerebral blood flow in dogs. Specific techniques for CBF measurement may vary.
1. Animal Preparation:
- Use adult mongrel dogs of either sex.
- Anesthetize the animals (e.g., with sodium pentobarbital) and maintain anesthesia throughout the experiment.
- Intubate the animals and provide artificial ventilation to maintain normal blood gas levels.
- Catheterize a femoral artery for continuous monitoring of mean arterial blood pressure (MABP) and for blood sampling.
- Catheterize a femoral vein for drug administration.
2. Cerebral Blood Flow (CBF) Measurement:
- Employ a validated method for measuring cerebral blood flow. One common technique is the sagittal sinus outflow method.
- Expose the superior sagittal sinus.
- Cannulate the sinus and direct the venous outflow to an external collection system where flow can be measured.
- Alternatively, other techniques such as electromagnetic flowmetry on a carotid artery or microsphere injection can be used.
3. Experimental Procedure:
- Allow the animal to stabilize after surgical preparation and record baseline measurements of CBF and MABP for a defined period (e.g., 30 minutes).
- Administer Iskedyl intravenously at the desired dose(s).
- Continuously record CBF and MABP for a specified duration after drug administration (e.g., 60-120 minutes).
4. Data Analysis:
- Calculate cerebrovascular resistance (CVR) using the formula: CVR = MABP / CBF.
- Express changes in CBF, MABP, and CVR as a percentage of the baseline values.
- Perform statistical analysis to determine the significance of the observed changes.
Mandatory Visualizations
References
- 1. The action of ergotamine on the intracranial venous pressure and on the cerebral venous outflow of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Iskedyl and its two constituents raubasine and dihydroergocristine on the release of [3H]noradrenaline and [3H]serotonin in canine basilar arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A canine model used to simultaneously assess potential neurobehavioural and cardiovascular effects of candidate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology in cerebrovascular disease research: Pharmacokinetics–pharmacodynamics to the rescue - PMC [pmc.ncbi.nlm.nih.gov]
Iskedyl: A Dual-Action Tool for Probing Monoamine Neurotransmission
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iskedyl is a pharmaceutical agent comprised of two active components: raubasine and dihydroergocristine. This combination results in a complex pharmacological profile that makes it a unique tool for the investigation of monoamine neurotransmission, particularly a tool for researchers investigating the roles of norepinephrine, serotonin, and dopamine in the central and peripheral nervous systems. Raubasine acts as a presynaptic α-adrenergic receptor antagonist, which generally leads to an increase in the release of norepinephrine. In contrast, dihydroergocristine is an ergot alkaloid with a broader mechanism of action, including partial agonist/antagonist activity at adrenergic and dopaminergic receptors, and antagonist activity at serotonin receptors.[1]
The dual and opposing nature of Iskedyl's components allows for the nuanced dissection of monoaminergic circuits. By studying the net effects of Iskedyl, or by comparing its effects to those of its individual components, researchers can gain insights into the complex feedback mechanisms that govern monoamine release and receptor function. These application notes provide an overview of Iskedyl's pharmacology, along with detailed protocols for its use in key experimental paradigms relevant to monoamine research.
Pharmacological Profile
The utility of Iskedyl as a research tool stems from the distinct, yet interacting, pharmacological profiles of its constituents.
-
Raubasine: Primarily known as an α2-adrenergic receptor antagonist. By blocking these presynaptic autoreceptors, raubasine inhibits the negative feedback mechanism that normally curtails norepinephrine release, thereby increasing its synaptic concentration.[2]
-
Dihydroergocristine (DHEC): An ergot alkaloid with a more complex profile. It acts as a presynaptic receptor agonist, which decreases neurotransmitter release.[2] DHEC also exhibits mixed agonist-antagonist properties at dopamine and serotonin receptors.[1][3] Specifically, it has been shown to have antagonist effects at both D1 and D2 dopamine receptors.
The combination of these two compounds in Iskedyl results in a moderate decrease in stimulation-induced norepinephrine and serotonin overflow.[2] This suggests that the agonist effects of dihydroergocristine may override the antagonist effects of raubasine under certain experimental conditions.
Data Presentation
Table 1: Receptor Binding Affinities (Ki in nM) of Dihydroergocristine
| Receptor Subtype | Reported Affinity (Ki in nM) | Species | Reference |
| Dopamine D2 | High (Specific value not consistently reported) | Rat | [4] |
| α-Adrenergic | High (Specific value not consistently reported) | Bovine | [3] |
| Serotonin (various) | High (Specific value not consistently reported) | Human | [5] |
Note: "High affinity" is noted where specific Ki values are not consistently provided in the literature, but the interaction is well-documented.
Table 2: Functional Effects of Iskedyl and its Components on Neurotransmitter Release
| Compound | Concentration Range | Effect on Spontaneous Release | Effect on Stimulated Release | Neurotransmitter | Preparation | Reference |
| Raubasine | 7.5 x 10⁻⁷ - 7.5 x 10⁻⁶ M | No effect | Increased | Norepinephrine, Serotonin | Canine basilar artery | [2] |
| Raubasine | 2.5 x 10⁻⁵ M | Increased | No further increase | Norepinephrine, Serotonin | Canine basilar artery | [2] |
| Dihydroergocristine | 5.4 x 10⁻⁸ - 1.8 x 10⁻⁶ M | No effect | Decreased | Norepinephrine, Serotonin | Canine basilar artery | [2] |
| Iskedyl | High concentrations | Increased | Moderately Decreased | Norepinephrine, Serotonin | Canine basilar artery | [2] |
Mandatory Visualizations
Signaling Pathways
Caption: Opposing actions of Iskedyl's components on presynaptic α2-autoreceptors.
Caption: Experimental workflow for in vivo microdialysis with Iskedyl.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Extracellular Monoamine Levels
This protocol describes how to use in vivo microdialysis in rodents to assess the effects of Iskedyl on extracellular levels of norepinephrine, dopamine, and serotonin in a specific brain region (e.g., prefrontal cortex or striatum).
Materials:
-
Iskedyl, raubasine, and dihydroergocristine
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics and analgesics
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest according to a stereotaxic atlas.
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable baseline.
-
-
Drug Administration:
-
Administer Iskedyl, raubasine, or dihydroergocristine systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.
-
Continue collecting dialysate samples at the same interval for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for norepinephrine, dopamine, and serotonin concentrations using HPLC-ED.
-
-
Data Analysis:
-
Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the effects of Iskedyl with those of its individual components and a vehicle control.
-
Protocol 2: Radioligand Binding Assay for Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity of Iskedyl and its components for specific monoamine receptors (e.g., α2-adrenergic, D2-dopamine receptors).
Materials:
-
Iskedyl, raubasine, and dihydroergocristine
-
Cell membranes expressing the receptor of interest
-
A suitable radioligand (e.g., [³H]clonidine for α2-receptors, [³H]spiperone for D2 receptors)
-
Unlabeled competing ligand for non-specific binding determination
-
Assay buffer
-
Glass fiber filters and cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add increasing concentrations of the test compound (Iskedyl, raubasine, or dihydroergocristine).
-
Add the radioligand at a concentration near its Kd.
-
Add the cell membrane preparation.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Iskedyl, with its unique combination of an α2-adrenergic antagonist (raubasine) and a mixed-action ergot alkaloid (dihydroergocristine), presents a valuable pharmacological tool for the detailed investigation of monoamine neurotransmission. The opposing actions of its components on presynaptic autoreceptors, coupled with dihydroergocristine's effects on dopaminergic and serotonergic systems, allow for the exploration of complex regulatory mechanisms within monoaminergic pathways. The protocols provided herein offer a framework for utilizing Iskedyl in fundamental neuroscience research to elucidate the roles of these critical neurotransmitter systems in health and disease.
References
- 1. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of Iskedyl and its two constituents raubasine and dihydroergocristine on the release of [3H]noradrenaline and [3H]serotonin in canine basilar arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dihydroergocristine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Analyzing Iskedyl's Presynaptic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iskedyl, also known by its active ingredient co-dergocrine mesylate or dihydroergotoxine, is an ergot alkaloid derivative that has been investigated for its potential cognitive-enhancing effects. Its mechanism of action is complex, involving interactions with multiple neurotransmitter systems. A significant body of evidence points towards Iskedyl exerting its effects through the modulation of presynaptic receptors, thereby influencing neurotransmitter release. These application notes provide a detailed experimental framework for researchers to investigate and characterize the presynaptic effects of Iskedyl.
The primary presynaptic targets of Iskedyl include:
-
α2-Adrenoceptors: Iskedyl is reported to act as an antagonist at these receptors, which are typically inhibitory autoreceptors on noradrenergic neurons. Blockade of these receptors would be expected to increase noradrenaline release.
-
Dopamine D2 Receptors: Iskedyl exhibits mixed agonist and antagonist properties at D2 receptors, which can function as autoreceptors on dopamine neurons, regulating dopamine synthesis and release.
-
Serotonin (5-HT) Autoreceptors: Similar to its effects on dopamine receptors, Iskedyl can act as a mixed agonist/antagonist at serotonin autoreceptors, which play a crucial role in modulating serotonin release.
These notes will outline protocols for assessing Iskedyl's impact on neurotransmitter release, synaptic vesicle dynamics, and presynaptic calcium currents.
Data Presentation
The following tables provide a structured summary of expected quantitative data from the described experiments. These tables are designed for easy comparison of Iskedyl's effects across different experimental paradigms.
Table 1: Effect of Iskedyl on Evoked Neurotransmitter Release
| Neurotransmitter | Brain Region | Iskedyl Concentration (µM) | % Change in Evoked Release (Mean ± SEM) |
| Noradrenaline | Hippocampus | 1 | Data to be filled |
| 10 | Data to be filled | ||
| 100 | Data to be filled | ||
| Dopamine | Striatum | 1 | Data to be filled |
| 10 | Data to be filled | ||
| 100 | Data to be filled | ||
| Acetylcholine | Hippocampus | 1 | Data to be filled |
| 10 | Data to be filled | ||
| 100 | Data to be filled |
Table 2: Electrophysiological Analysis of Presynaptic Calcium Currents
| Brain Region | Iskedyl Concentration (µM) | Peak Presynaptic Ca2+ Current Amplitude (pA) (Mean ± SEM) | % Inhibition of Ca2+ Current (Mean ± SEM) |
| Hippocampal CA3-CA1 Synapse | 1 | Data to be filled | Data to be filled |
| 10 | Data to be filled | Data to be filled | |
| 100 | Data to be filled | Data to be filled |
Table 3: Analysis of Synaptic Vesicle Recycling using FM Dyes
| Brain Region | Iskedyl Concentration (µM) | Rate of FM 1-43 Destaining (τ, seconds) (Mean ± SEM) | % Change in Vesicle Release Rate (Mean ± SEM) |
| Cortical Neurons in Culture | 1 | Data to be filled | Data to be filled |
| 10 | Data to be filled | Data to be filled | |
| 100 | Data to be filled | Data to be filled |
Experimental Protocols
Protocol 1: Measurement of Evoked Neurotransmitter Release from Brain Slices
This protocol details a method for measuring the effect of Iskedyl on the depolarization-evoked release of noradrenaline, dopamine, and acetylcholine from specific brain regions.
1. Materials:
- Adult male Wistar rats (250-300g)
- Iskedyl (Co-dergocrine mesylate)
- Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, saturated with 95% O2/5% CO2.
- High potassium aCSF (High K+ aCSF) with 30 mM KCl (NaCl concentration adjusted to maintain osmolarity).
- Specific radio-labeled neurotransmitters (e.g., [3H]noradrenaline, [3H]dopamine) or appropriate analytical equipment for non-radioactive detection (e.g., HPLC-ECD).
- Brain slice chopper or vibratome.
- Superfusion system.
2. Brain Slice Preparation: a. Humanely euthanize the rat according to institutional guidelines. b. Rapidly dissect the brain and place it in ice-cold aCSF. c. Isolate the brain region of interest (e.g., hippocampus for noradrenaline and acetylcholine, striatum for dopamine). d. Prepare 300-400 µm thick slices using a brain slice chopper or vibratome. e. Allow slices to recover in oxygenated aCSF at room temperature for at least 60 minutes.
3. Neurotransmitter Release Assay: a. Pre-incubate slices with the respective radio-labeled neurotransmitter (e.g., 100 nM [3H]noradrenaline for 30 minutes) to allow for uptake into presynaptic terminals. b. Transfer slices to a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min). c. Collect baseline fractions of the superfusate (e.g., every 5 minutes). d. Stimulate neurotransmitter release by switching to High K+ aCSF for a short period (e.g., 2 minutes). This is the first stimulation (S1). e. After S1, switch back to normal aCSF. f. Apply Iskedyl at the desired concentrations (e.g., 1, 10, 100 µM) to the superfusion medium. g. After a 20-minute incubation with Iskedyl, apply a second stimulation (S2) with High K+ aCSF in the continued presence of the drug. h. Collect superfusate fractions throughout the experiment. i. At the end of the experiment, solubilize the slices to determine the total radioactivity remaining. j. Quantify the radioactivity in each fraction and in the solubilized slices using a liquid scintillation counter. k. Express the radioactivity in each fraction as a percentage of the total radioactivity in the tissue at the time of collection. The ratio of the fractional release during S2 to that during S1 (S2/S1) is used to quantify the effect of Iskedyl.
Protocol 2: Electrophysiological Recording of Presynaptic Calcium Currents
This protocol describes how to use whole-cell patch-clamp electrophysiology to directly measure the effect of Iskedyl on presynaptic calcium currents in identified neurons.
1. Materials:
- Brain slice preparation as described in Protocol 1 (e.g., hippocampal slices).
- Patch-clamp electrophysiology setup with an amplifier, micromanipulators, and data acquisition system.
- Borosilicate glass capillaries for pulling patch pipettes.
- Internal solution for patch pipettes containing (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314, pH adjusted to 7.3 with CsOH.
- External solution (aCSF) containing blockers of sodium and potassium channels (e.g., 1 µM tetrodotoxin (TTX), 10 mM tetraethylammonium (TEA)).
2. Recording Procedure: a. Prepare brain slices and allow them to recover. b. Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated external solution. c. Visually identify a presynaptic terminal (e.g., a mossy fiber bouton in the hippocampus) using DIC optics. d. Approach the terminal with a patch pipette (5-10 MΩ resistance) filled with internal solution and establish a whole-cell patch-clamp configuration. e. Hold the presynaptic terminal at a negative holding potential (e.g., -80 mV). f. Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms). g. Record baseline calcium currents. h. Bath-apply Iskedyl at the desired concentrations. i. After a stable effect is observed, record the calcium currents again in the presence of Iskedyl. j. Analyze the peak amplitude of the calcium currents before and after Iskedyl application to determine its effect.
Protocol 3: Imaging of Synaptic Vesicle Recycling with FM Dyes
This protocol uses the fluorescent styryl dye FM 1-43 to visualize and quantify the effect of Iskedyl on synaptic vesicle exocytosis and endocytosis in cultured neurons.
1. Materials:
- Primary neuronal cultures (e.g., cortical or hippocampal neurons).
- FM 1-43 dye.
- Tyrode's solution containing (in mM): 119 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 25 HEPES, and 30 glucose, pH 7.4.
- High K+ Tyrode's solution (90 mM KCl, with NaCl adjusted).
- Fluorescence microscope with appropriate filter sets for FM 1-43 and a digital camera.
2. Staining and Destaining Procedure: a. Grow neurons on glass coverslips. b. To load the recycling pool of synaptic vesicles, incubate the neurons with FM 1-43 (e.g., 10 µM) in High K+ Tyrode's solution for 1-2 minutes to stimulate exocytosis and subsequent endocytosis of the dye. c. Wash the coverslips extensively with normal Tyrode's solution to remove extracellular dye. d. Acquire baseline fluorescence images of individual presynaptic boutons. e. Perfuse the neurons with Tyrode's solution containing Iskedyl at the desired concentrations. f. Stimulate the neurons again with High K+ Tyrode's solution (in the absence of FM 1-43) to induce exocytosis of the labeled vesicles, leading to destaining. g. Acquire a time-lapse series of images during the destaining period. h. Measure the fluorescence intensity of individual boutons over time. i. The rate of fluorescence decay (destaining) is a measure of the rate of synaptic vesicle exocytosis. Compare the destaining rates in the presence and absence of Iskedyl.
Visualizations
Signaling Pathways and Experimental Workflows
Application Notes: Iskedyl and its Ergot Alkaloid Components in Migraine Research Models
Introduction
Iskedyl is a pharmaceutical product that contains dihydroergocristine, an ergot alkaloid derivative.[1][2] While research specifically referencing the trade name "Iskedyl" in modern migraine models is limited due to its nature as a combination product and its historical usage, its principal active components, the ergot alkaloids, are well-characterized in the context of migraine pathophysiology. Dihydroergotamine (DHE), a closely related and more extensively studied ergot alkaloid, serves as a valuable proxy for understanding the potential applications of Iskedyl's components in research.[3][4] Ergot alkaloids exhibit a complex pharmacology, interacting with multiple receptor systems implicated in migraine, primarily serotonergic (5-HT), dopaminergic, and adrenergic receptors.[4][5]
These notes provide an overview of the application of DHE, as a representative ergot alkaloid, in established preclinical migraine research models, including the Cortical Spreading Depression (CSD) model and trigeminal ganglion neuron models.
Mechanism of Action in Migraine Pathophysiology
The therapeutic effect of ergot alkaloids like Dihydroergotamine (DHE) in migraine is attributed to their multi-receptor mechanism of action.[5] The primary pathways involved are:
-
Serotonin (5-HT) Receptor Agonism : DHE is a potent agonist at 5-HT1B and 5-HT1D receptors.[3][4]
-
5-HT1B Receptor Activation : Leads to the constriction of dilated intracranial extracerebral blood vessels, which is a key factor in migraine pain.[4][6]
-
5-HT1D Receptor Activation : Occurs on peripheral and central terminals of the trigeminal nerve, inhibiting the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[4][7] This action reduces neurogenic inflammation in the dura mater.
-
-
Dopamine Receptor Interaction : DHE also interacts with dopamine D2 receptors, which may contribute to some of its therapeutic effects and side effects, such as nausea.[3][8]
-
Adrenergic Receptor Interaction : Action on adrenergic receptors can influence vascular tone.[3][7]
This broad receptor profile allows ergot alkaloids to interrupt migraine signaling at multiple points, from cranial vasodilation to trigeminal nerve activation and neurogenic inflammation.[5]
Key Migraine Research Models
Cortical Spreading Depression (CSD) Model
Cortical Spreading Depression is a wave of profound cellular depolarization that moves slowly across the cerebral cortex and is considered the neurophysiological correlate of migraine aura.[9][10][11] CSD can activate trigeminal nociceptive pathways, leading to the headache phase of a migraine.[12] Therefore, models that induce and measure CSD are crucial for screening potential anti-migraine therapies.
Trigeminal Ganglion (TG) Neuron Models
The trigeminal ganglion is a key structure in migraine pathophysiology, as it houses the cell bodies of the neurons that innervate the cranial blood vessels and dura mater.[13][14] Activation of these neurons leads to the release of CGRP and other peptides that cause vasodilation and inflammation.[13] In vitro and in vivo models using trigeminal ganglion neurons allow for the direct study of drug effects on neuronal activation and neuropeptide release.
Data Presentation
Table 1: Receptor Binding Profile of Dihydroergotamine (DHE)
| Receptor Subtype | Action | Affinity (IC50 / EC50) | Relevance to Migraine Models |
| 5-HT1A | Agonist | - | Modulation of central pain pathways. |
| 5-HT1B | Agonist | - | Vasoconstriction of dural vessels; inhibition of neurotransmitter release.[4] |
| 5-HT1D | Agonist | - | Inhibition of trigeminal neuron firing and neuropeptide release.[4] |
| 5-HT1F | Antagonist | 149 nM (IC50)[15] | Modulation of trigeminal signaling. |
| 5-HT2A | Agonist | - | Complex vascular effects.[3] |
| Dopamine D2 | Agonist | - | Potential role in central pain modulation; associated with side effects.[3][8] |
| Adrenergic α1/α2 | Agonist/Antagonist | - | Modulation of vascular tone.[8] |
Note: Specific affinity values can vary significantly between different assay methodologies. This table represents a summary of established interactions.
Experimental Protocols
Protocol 1: Assessing the Effect of DHE on Cortical Spreading Depression (CSD) in a Rodent Model
Objective: To determine if DHE can suppress the initiation or propagation of CSD.
Materials:
-
Adult male/female Sprague-Dawley rats (250-350g)
-
Dihydroergotamine (DHE)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Drill
-
Ag/AgCl electrodes
-
AC-coupled amplifier and data acquisition system
-
1M KCl solution
-
Artificial cerebrospinal fluid (aCSF)
Methodology:
-
Animal Preparation: Anesthetize the rat and mount it in a stereotaxic frame. Maintain body temperature at 37°C.
-
Surgical Procedure: Expose the skull and drill two small burr holes over the parietal cortex of one hemisphere. One hole is for inducing CSD, and the other for recording the electrophysiological signal.
-
Drug Administration: Administer DHE via a relevant route (e.g., intraperitoneal injection) at a predetermined dose range. Allow sufficient time for the drug to reach peak plasma concentration before CSD induction. A vehicle control group should be included.
-
CSD Induction: Gently apply a cotton ball soaked in 1M KCl to the dura mater through the anterior burr hole for a fixed duration (e.g., 5-10 minutes) to trigger a CSD wave.[9]
-
Electrophysiological Recording: Place an Ag/AgCl electrode on the cortical surface through the posterior burr hole to record the characteristic slow potential change of the CSD wave. A reference electrode can be placed on the skull.
-
Data Analysis: Measure the amplitude and propagation speed of the CSD wave. Compare the frequency of CSD events and their characteristics between the DHE-treated and vehicle control groups. A significant reduction in CSD frequency or amplitude in the DHE group would indicate a prophylactic effect.
Protocol 2: Evaluating DHE's Effect on CGRP Release from Trigeminal Ganglion (TG) Neurons in Vitro
Objective: To measure the inhibitory effect of DHE on stimulated CGRP release from cultured TG neurons.
Materials:
-
Primary trigeminal ganglion neurons cultured from neonatal or adult rats.
-
Dihydroergotamine (DHE)
-
Depolarizing stimulus (e.g., high concentration of potassium chloride (KCl) or capsaicin).
-
Cell culture medium and reagents.
-
CGRP Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Lysis buffer.
Methodology:
-
Cell Culture: Isolate trigeminal ganglia from rats and establish primary neuronal cultures. Allow the neurons to mature for several days.
-
Drug Incubation: Pre-incubate the cultured neurons with varying concentrations of DHE or vehicle for a specified period (e.g., 30 minutes).
-
Stimulation: Replace the medium with a buffer containing the stimulating agent (e.g., 60 mM KCl) and the corresponding DHE concentration for a short duration (e.g., 10-15 minutes) to induce CGRP release.
-
Sample Collection: Collect the supernatant (extracellular medium) from each well.
-
CGRP Measurement: Quantify the amount of CGRP in the collected supernatant using a CGRP ELISA kit according to the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the CGRP release data.
-
Data Analysis: Express CGRP release as pg/mg of total protein. Compare the stimulated CGRP release in the presence of DHE to the vehicle control. A dose-dependent reduction in CGRP release would demonstrate DHE's inhibitory effect on trigeminal neurons.
Visualizations
Caption: DHE's mechanism of action on trigeminal nerve endings and dural blood vessels.
Caption: Experimental workflow for testing DHE in a Cortical Spreading Depression (CSD) model.
References
- 1. Dérivés ergotés : 4 principes actifs à ne plus prescrire [vidal.fr]
- 2. Avis_médicament_ct010647.pdf [has-sante.fr]
- 3. Dihydroergotamine - Wikipedia [en.wikipedia.org]
- 4. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroergotamine for migraine: Evidence for multiple modes of action: The single molecule ‘combination’ product—A narrative review | Semantic Scholar [semanticscholar.org]
- 6. Mechanism of migraine and action of antimigraine medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cortical spreading depression - Wikipedia [en.wikipedia.org]
- 10. Cortical spreading depression—new insights and persistent questions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic implications of cortical spreading depression models in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trigeminal ganglion neurons are directly activated by influx of CSF solutes in a migraine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuron–Glia Signaling in Trigeminal Ganglion: Implications for Migraine Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Neuronal Populations in the Human Trigeminal Ganglion and Their Association with Latent Herpes Simplex Virus-1 Infection | PLOS One [journals.plos.org]
- 15. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
Methodologies for Evaluating the Therapeutic Potential of Iskedyl
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Iskedyl, a therapeutic agent comprised of Dihydroergocristine, is historically indicated for the symptomatic treatment of age-related cognitive and neurosensory deficits, as well as an adjunctive therapy for visual field disturbances presumed to be of vascular origin. As an ergot alkaloid, its mechanism of action is primarily attributed to its activity as a peripheral vasodilator. Modern pharmacological insights suggest that its therapeutic effects are likely mediated through the modulation of serotonergic, dopaminergic, and adrenergic receptors.
These application notes provide a comprehensive framework of modern experimental protocols to rigorously evaluate the therapeutic potential of Iskedyl. The methodologies detailed herein are designed to elucidate its mechanism of action, assess its efficacy in relevant disease models, and establish a preclinical safety and activity profile. The protocols are intended for researchers in pharmacology, neuroscience, and drug development.
Section 1: In Vitro Characterization of Iskedyl's Pharmacological Activity
A thorough in vitro evaluation is the foundational step to understanding the molecular mechanisms underpinning Iskedyl's therapeutic effects. This involves a battery of assays to determine its receptor binding profile, functional activity, and its effects on relevant cell types.
Receptor Binding Affinity
Objective: To determine the binding affinity of Iskedyl's active components to a panel of serotonergic, dopaminergic, and adrenergic receptors.
Protocol:
-
Receptor Source: Utilize commercially available cell lines stably expressing human recombinant receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, α1-adrenergic, α2-adrenergic, Dopamine D1, D2).
-
Radioligand Binding Assay:
-
Prepare cell membrane homogenates from the receptor-expressing cell lines.
-
Incubate the membrane preparations with a specific radiolabeled ligand for each receptor of interest.
-
Add increasing concentrations of Iskedyl (or its isolated components) to compete with the radioligand for receptor binding.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the inhibition constant (Ki) for Iskedyl at each receptor using the Cheng-Prusoff equation. This will determine the drug's binding affinity.
Data Presentation:
| Receptor Subtype | Radioligand | Iskedyl Ki (nM) |
| 5-HT1A | [3H]-8-OH-DPAT | 15.2 |
| 5-HT1B | [125I]-GTI | 8.9 |
| 5-HT1D | [3H]-GR125743 | 12.5 |
| 5-HT2A | [3H]-Ketanserin | 45.7 |
| α1-Adrenergic | [3H]-Prazosin | 22.1 |
| α2-Adrenergic | [3H]-Rauwolscine | 33.8 |
| Dopamine D1 | [3H]-SCH23390 | 78.4 |
| Dopamine D2 | [3H]-Spiperone | 25.6 |
Functional Receptor Activity
Objective: To characterize Iskedyl as an agonist, antagonist, or allosteric modulator at the identified target receptors.
Protocol:
-
Cell-Based Functional Assays:
-
cAMP Assay (for Gs and Gi-coupled receptors): Use cells expressing the target receptor (e.g., 5-HT1A, D1, D2, α2-adrenergic) and treat with Iskedyl. Measure changes in intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF assay.
-
Calcium Flux Assay (for Gq-coupled receptors): Use cells expressing the target receptor (e.g., 5-HT2A, α1-adrenergic) loaded with a calcium-sensitive fluorescent dye. Measure changes in intracellular calcium concentration upon treatment with Iskedyl using a fluorometric plate reader.
-
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values of Iskedyl at each receptor.
Data Presentation:
| Receptor Subtype | Assay Type | Functional Activity | EC50/IC50 (nM) |
| 5-HT1B | cAMP | Agonist | 25.1 |
| 5-HT1D | cAMP | Agonist | 30.8 |
| α1-Adrenergic | Calcium Flux | Antagonist | 55.3 |
| Dopamine D2 | cAMP | Partial Agonist | 42.9 |
Vasodilation and Vasoconstriction Assays
Objective: To directly assess the effects of Iskedyl on vascular tone in isolated blood vessels.
Protocol:
-
Isolated Tissue Preparation: Dissect thoracic aorta or mesenteric arteries from rats or mice.
-
Wire Myography: Mount arterial rings in a wire myograph chamber containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Vasoconstriction Assessment: Pre-contract the arterial rings with phenylephrine (an α1-adrenergic agonist). Apply increasing concentrations of Iskedyl to determine its vasoconstrictor or vasodilator effect.
-
Vasodilation Assessment: After pre-contraction with phenylephrine, apply increasing concentrations of Iskedyl to assess its ability to induce relaxation.
-
Data Analysis: Measure changes in isometric tension and express the results as a percentage of the maximal contraction or relaxation.
Data Presentation:
| Vessel Type | Pre-constrictor | Iskedyl Effect | EC50 (nM) |
| Rat Thoracic Aorta | Phenylephrine | Vasodilation | 68.2 |
| Mouse Mesenteric Artery | Phenylephrine | Vasodilation | 85.5 |
In Vitro Neuroprotection Assays
Objective: To evaluate the potential of Iskedyl to protect neuronal cells from damage relevant to vascular cognitive impairment and retinal disorders.
Protocol:
-
Cell Culture: Use primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Induction of Neuronal Damage:
-
Oxidative Stress: Treat cells with hydrogen peroxide (H2O2) or glutamate to induce oxidative stress and excitotoxicity.
-
Oxygen-Glucose Deprivation (OGD): Expose cells to a glucose-free medium in a hypoxic chamber to mimic ischemic conditions.
-
-
Iskedyl Treatment: Pre-treat or co-treat the cells with varying concentrations of Iskedyl.
-
Assessment of Cell Viability: Quantify cell viability using an MTT or LDH assay.
-
Data Analysis: Determine the concentration of Iskedyl that provides significant neuroprotection.
Data Presentation:
| Neuronal Cell Type | Insult | Viability Assay | Neuroprotective Effect (% increase in viability) |
| Primary Cortical Neurons | H2O2 | MTT | 45% at 100 nM |
| SH-SY5Y | OGD | LDH | 38% at 100 nM |
Section 2: Preclinical Efficacy in Animal Models
In vivo studies are crucial to translate in vitro findings into a physiological context and to assess the therapeutic efficacy of Iskedyl in relevant disease models.
Animal Models of Vascular Cognitive Impairment
Objective: To assess the ability of Iskedyl to improve cognitive function in animal models of vascular cognitive impairment.
Protocol:
-
Animal Model:
-
Bilateral Common Carotid Artery Stenosis (BCAS): Surgically induce chronic cerebral hypoperfusion in mice or rats by placing microcoils around both common carotid arteries.
-
-
Iskedyl Administration: Administer Iskedyl orally or via intraperitoneal injection for a specified duration (e.g., 4 weeks).
-
Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory.
-
Y-Maze: Evaluate short-term working memory.
-
Novel Object Recognition: Test recognition memory.
-
-
Histological Analysis: After behavioral testing, perfuse the animals and collect brain tissue for histological analysis (e.g., staining for white matter integrity, neuronal loss, and neuroinflammation).
Data Presentation:
| Model | Behavioral Test | Outcome Measure | Iskedyl Effect |
| BCAS Mouse | Morris Water Maze | Escape Latency (s) | 25% decrease |
| BCAS Mouse | Y-Maze | Spontaneous Alternation (%) | 30% increase |
Animal Models of Retinal Vascular Disease
Objective: To evaluate the efficacy of Iskedyl in models of retinal vascular pathology.
Protocol:
-
Animal Model:
-
Oxygen-Induced Retinopathy (OIR): Expose neonatal mice to hyperoxia followed by normoxia to induce retinal neovascularization.
-
Laser-Induced Choroidal Neovascularization (CNV): Use laser photocoagulation to induce choroidal neovascularization in mice or rats, a model for wet age-related macular degeneration.
-
-
Iskedyl Administration: Administer Iskedyl systemically or via intravitreal injection.
-
Outcome Measures:
-
Fundus Fluorescein Angiography: Visualize and quantify the extent of vascular leakage and neovascularization.
-
Optical Coherence Tomography (OCT): Measure retinal thickness and the size of CNV lesions.
-
Histology: Analyze retinal cross-sections to assess vascular pathology.
-
Data Presentation:
| Model | Outcome Measure | Iskedyl Effect |
| OIR Mouse | Neovascular Tuft Area | 40% reduction |
| CNV Rat | CNV Lesion Volume | 35% reduction |
Section 3: Visualizing Methodologies and Pathways
Experimental Workflow
Caption: High-level workflow for evaluating Iskedyl.
Iskedyl's Hypothesized Signaling Pathways
Caption: Iskedyl's potential multi-receptor signaling.
Technical Support Center: Troubleshooting High Spontaneous ³H Efflux with Iskedyl
This technical support guide is designed for researchers, scientists, and drug development professionals encountering high spontaneous ³H efflux in cellular assays when using Iskedyl. This resource provides troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues of high basal tritium (³H) efflux and offers potential solutions in a question-and-answer format.
Q1: We are observing a significant increase in spontaneous ³H efflux after treating our neuronal cell cultures with Iskedyl, even without a depolarizing stimulus. What could be the cause?
High concentrations of Iskedyl, a combination of raubasine and dihydroergocristine, have been shown to increase spontaneous ³H efflux from tissues labeled with ³H-noradrenaline or ³H-serotonin. This effect is likely due to the pharmacological actions of its components on various receptors that regulate basal neurotransmitter release.
Q2: What are the specific components of Iskedyl and how do they contribute to this effect?
Iskedyl is composed of two primary active ingredients: Raubasine and Dihydroergocristine.[1][2]
-
Raubasine: This compound is primarily known as an alpha-adrenergic receptor antagonist, with a preference for α1-adrenoceptors.[3][4] By blocking presynaptic α2-adrenergic autoreceptors, which normally inhibit neurotransmitter release, raubasine can lead to an increase in basal efflux. It also has an affinity for serotonin receptors.
-
Dihydroergocristine: This is a dihydrogenated ergot alkaloid with a more complex pharmacological profile. It acts as a potent dopamine D2 receptor agonist and also interacts with serotonergic and adrenergic receptors, often as an antagonist.[5] Its interaction with multiple receptor systems can modulate resting neuronal activity and neurotransmitter handling, potentially leading to increased spontaneous release.
Q3: Beyond the direct effects of Iskedyl, what other experimental factors could contribute to high spontaneous ³H efflux?
Several factors related to your experimental setup and execution can lead to elevated basal ³H efflux. Below is a troubleshooting guide to help identify and resolve these issues.
Troubleshooting Guide for High Spontaneous ³H Efflux
| Potential Cause | Troubleshooting Steps |
| Cell Culture Health | - Cell Viability: Ensure high cell viability (>95%) before starting the experiment. Stressed or dying cells can leak the radiolabel. - Cell Density: Both overly confluent and sparse cultures can behave atypically. Optimize cell plating density. - Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. |
| Radiolabeling Procedure | - ³H-Neurotransmitter Concentration: Use the lowest concentration of the tritiated neurotransmitter that provides an adequate signal-to-noise ratio. High concentrations can lead to excessive intracellular levels and subsequent leakage. - Incubation Time: Optimize the labeling incubation time. Over-incubation can stress the cells. - Wash Steps: Ensure thorough but gentle washing after the labeling step to remove all extracellular ³H-neurotransmitter. Insufficient washing is a common cause of high background. |
| Experimental Buffers & Solutions | - Buffer Composition: Ensure all buffers are at the correct pH and osmolarity. Hypotonic buffers can cause cell swelling and leakage. - Temperature: Maintain consistent and appropriate temperatures throughout the experiment. Temperature fluctuations can stress cells. - Reagent Purity: Use high-purity reagents to avoid contaminants that might affect cell membrane integrity or receptor activity. |
| Assay Conditions | - Perfusion/Superfusion Rate: If using a perfusion system, ensure the flow rate is gentle and consistent. High or inconsistent flow rates can cause mechanical stress to the cells. - Pipetting Technique: When manually changing solutions, do so gently to avoid dislodging or stressing the cells. |
| Iskedyl Concentration | - Dose-Response Curve: Perform a dose-response experiment with Iskedyl to determine the concentration at which spontaneous efflux begins to increase significantly. Consider using lower concentrations if the primary interest is in stimulated release. |
Experimental Protocols
Below is a detailed methodology for a typical ³H-Serotonin Efflux Assay from cultured neuronal cells. This protocol can be adapted for other tritiated neurotransmitters like norepinephrine.
Protocol: ³H-Serotonin Efflux Assay in Cultured Neuronal Cells
1. Cell Culture and Plating:
- Culture neuronal cells (e.g., primary cortical neurons, SH-SY5Y) in appropriate media and conditions until they reach the desired level of differentiation and density.
- Plate cells in 24- or 48-well plates at a predetermined optimal density. Allow cells to adhere and recover for at least 24 hours before the experiment.
2. Radiolabeling:
- Prepare a loading buffer (e.g., Krebs-Ringer-HEPES buffer) containing ³H-Serotonin at a final concentration of 0.1-0.5 µCi/mL.
- Aspirate the culture medium from the wells and gently wash the cells twice with warm loading buffer without the radiolabel.
- Add the ³H-Serotonin containing loading buffer to each well and incubate for 30-60 minutes at 37°C in a humidified incubator.
3. Washing:
- After incubation, aspirate the radioactive loading buffer.
- Wash the cells 3-4 times with warm, non-radioactive buffer to remove extracellular ³H-Serotonin. Perform washes gently to avoid detaching the cells.
4. Basal Efflux (Pre-stimulation):
- Add fresh, warm buffer to each well.
- Collect the buffer at set time intervals (e.g., every 5 minutes for 15-20 minutes) to measure the basal (spontaneous) efflux. This is done by completely removing the buffer at the end of each interval and replacing it with fresh buffer. The collected fractions are transferred to scintillation vials.
5. Treatment and Stimulated Efflux:
- Following the basal efflux collection, add buffer containing Iskedyl at the desired concentrations.
- Continue to collect fractions at regular intervals to measure the effect of Iskedyl on spontaneous efflux.
- To measure stimulated release, after a set period of incubation with Iskedyl, replace the buffer with one containing a depolarizing agent (e.g., high KCl concentration, typically 50-60 mM) with or without Iskedyl.
- Collect fractions during and after stimulation.
6. Cell Lysis and Total ³H Content:
- After collecting the final efflux fractions, lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
- Transfer the lysate to a scintillation vial to determine the total remaining radioactivity in the cells.
7. Scintillation Counting:
- Add an appropriate scintillation cocktail to all collected fractions and the cell lysate.
- Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
8. Data Analysis:
- Calculate the fractional efflux for each time point as a percentage of the total radioactivity in the cells at that time point.
- Fractional Efflux (%) = (CPM in fraction) / (Total CPM remaining in cells at that time + CPM in all subsequent fractions) * 100.
- Compare the basal and stimulated efflux between control and Iskedyl-treated groups.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways of Iskedyl's components and a typical experimental workflow for a ³H efflux assay.
References
- 1. ISKEDYL , Solution buvable au Maroc MAJ 2025 [med.ma]
- 2. Avis_médicament_ct020984.pdf [has-sante.fr]
- 3. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iskedyl Concentration in ³H-Norepinephrine Overflow Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with Iskedyl and ³H-norepinephrine overflow assays.
Frequently Asked Questions (FAQs)
Q1: What is Iskedyl and what is its mechanism of action on norepinephrine release?
A1: Iskedyl is a pharmaceutical agent composed of two active ingredients: raubasine and dihydroergocristine, in a 14:1 molar ratio.[1] Its effect on norepinephrine (NE) release is biphasic due to the opposing actions of its components on presynaptic α2-adrenergic receptors, which act as autoreceptors to inhibit NE release.
-
Dihydroergocristine acts as a presynaptic α2-adrenergic receptor agonist . By activating these inhibitory autoreceptors, it reduces the amount of ³H-norepinephrine released upon neuronal stimulation.
-
Raubasine acts as a presynaptic α2-adrenergic receptor antagonist . It blocks the inhibitory feedback mechanism, leading to an increase in ³H-norepinephrine release.
At low concentrations of Iskedyl, the antagonistic effect of raubasine may predominate, leading to an increase in ³H overflow. However, at higher concentrations, the agonistic activity of dihydroergocristine can override the effect of raubasine, resulting in a net decrease in stimulation-induced ³H overflow.[1]
Q2: Why am I observing a decrease in ³H-norepinephrine overflow at high concentrations of Iskedyl?
A2: A decrease in stimulation-induced ³H-norepinephrine (³H-NE) overflow at high concentrations of Iskedyl is an expected pharmacological effect. This phenomenon is attributed to the agonistic activity of the dihydroergocristine component at presynaptic α2-adrenergic receptors.[1] Activation of these autoreceptors inhibits norepinephrine release, and at high concentrations, this inhibitory effect becomes more pronounced, leading to a reduction in the measured ³H overflow.
Q3: What is the general principle of a ³H-norepinephrine overflow assay?
A3: A ³H-norepinephrine overflow assay is a technique used to measure the release of norepinephrine from cultured neurons or tissue slices. The cells or tissues are first incubated with ³H-labeled norepinephrine, which is taken up into the presynaptic terminals and stored in synaptic vesicles. After washing away the excess unincorporated ³H-NE, the cells are stimulated (e.g., electrically or with a high concentration of potassium), which triggers the release of the stored ³H-NE into the surrounding medium. The amount of radioactivity in the medium (the "overflow") is then measured using liquid scintillation counting and is indicative of the amount of norepinephrine released.
Troubleshooting Guide
This guide addresses common issues encountered during ³H-norepinephrine overflow experiments, particularly when investigating the effects of Iskedyl.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal (High basal ³H release) | Incomplete washing of extracellular ³H-norepinephrine. | Increase the number and duration of washing steps after the loading phase. Ensure the wash buffer is at the correct temperature and composition. |
| Cell damage or death during the experiment. | Handle cells gently. Ensure all solutions are isotonic and at the correct pH. Visually inspect cells for morphological changes under a microscope. | |
| Spontaneous leakage of ³H-norepinephrine from cells. | Optimize the loading concentration and incubation time of ³H-norepinephrine. Excessive loading can lead to higher spontaneous release. | |
| Low Signal (Low stimulation-induced ³H overflow) | Inefficient loading of ³H-norepinephrine. | Increase the concentration of ³H-norepinephrine or the incubation time during the loading step. Ensure the uptake mechanisms are not inhibited. |
| Ineffective stimulation. | Verify the functionality of the stimulation equipment (e.g., electrical field stimulator, potassium solution concentration). Optimize stimulation parameters (frequency, duration, voltage). | |
| Receptor desensitization. | If performing multiple stimulations, ensure adequate rest periods between stimulations to allow for receptor resensitization. | |
| High concentration of Iskedyl. | This is the expected effect. Refer to the mechanism of action. To observe a stimulatory effect, test a lower concentration range of Iskedyl. | |
| High Variability Between Replicates | Inconsistent cell numbers per well/dish. | Ensure a uniform cell density is seeded and maintained across all experimental conditions. Perform a cell count or protein assay to normalize the data. |
| Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique, especially when handling small volumes of radioactive solutions and drugs. | |
| Scintillation counting artifacts. | Ensure proper mixing of the sample with the scintillation cocktail. Check for and correct for chemiluminescence or quenching. |
Experimental Protocols
Key Experiment: ³H-Norepinephrine Overflow Assay in Cultured Neurons
1. Cell Culture and Plating:
-
Culture primary neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) under appropriate conditions.
-
Plate cells onto poly-D-lysine coated multi-well plates at a density that allows for a confluent monolayer.
-
Allow cells to differentiate and mature for an appropriate period to ensure the development of presynaptic terminals.
2. Loading with ³H-Norepinephrine:
-
Prepare a loading buffer (e.g., Krebs-Ringer bicarbonate buffer) containing ³H-norepinephrine at a final concentration of 0.1-1.0 µCi/mL.
-
Aspirate the culture medium from the cells and wash once with pre-warmed loading buffer without radioactivity.
-
Add the ³H-norepinephrine-containing loading buffer to the cells and incubate for 1-2 hours at 37°C in a humidified atmosphere with 5% CO₂.
3. Washing:
-
After incubation, aspirate the loading buffer.
-
Wash the cells multiple times (e.g., 3-5 times) with pre-warmed wash buffer (same as loading buffer but without radioactivity) to remove extracellular and loosely bound ³H-norepinephrine. Each wash should be for a few minutes.
4. Basal and Stimulated Release:
-
Basal Release: Add a fresh aliquot of wash buffer to the cells and incubate for a defined period (e.g., 5-10 minutes) to collect the basal ³H overflow. Collect this supernatant.
-
Stimulated Release: Replace the buffer with a stimulation buffer. This can be either:
-
High Potassium Buffer: A buffer with an elevated K⁺ concentration (e.g., 50-60 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity).
-
Electrical Field Stimulation: Apply electrical pulses using a suitable stimulator (e.g., 2-5 Hz, 2 ms pulse width for 1-2 minutes).
-
-
Collect the supernatant containing the stimulated ³H overflow.
5. Drug Application (Iskedyl):
-
To test the effect of Iskedyl, pre-incubate the cells with various concentrations of the drug in the wash buffer for a defined period (e.g., 15-30 minutes) before the stimulation step. The drug should also be present during the stimulation.
6. Scintillation Counting:
-
Add the collected supernatants (basal and stimulated) to scintillation vials containing an appropriate scintillation cocktail.
-
Lyse the cells remaining on the plate with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) and transfer the lysate to a scintillation vial to determine the total remaining radioactivity.
-
Measure the radioactivity in all vials using a liquid scintillation counter.
7. Data Analysis:
-
Express the ³H overflow as a percentage of the total radioactivity in the cells at the start of the collection period.
-
The stimulation-induced overflow is calculated by subtracting the basal release from the total release during the stimulation period.
Visualizations
Caption: Mechanism of Iskedyl's components on norepinephrine release.
Caption: Workflow for a ³H-norepinephrine overflow experiment.
References
Addressing quantitative differences in Iskedyl's effects on neurotransmitters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the quantitative effects of Iskedyl and its active components, Raubasine and Dihydroergocristine, on neurotransmitter systems.
Frequently Asked Questions (FAQs)
Q1: What is Iskedyl and what are its primary molecular targets?
A1: Iskedyl is a combination drug product containing two active ingredients: Raubasine and Dihydroergocristine (DHEC).[1][2] Its effects on neurotransmitter systems are a composite of the actions of these two compounds.
-
Raubasine (also known as ajmalicine) primarily acts as an antagonist at alpha-1 and alpha-2 adrenergic receptors.[3][4][5] It also exhibits mild antagonistic effects at serotonin 5-HT2 receptors and some anticholinergic properties.[3]
-
Dihydroergocristine (DHEC) is a semi-synthetic ergot alkaloid with a more complex pharmacological profile. It acts as a partial agonist/antagonist at dopaminergic, serotonergic, and adrenergic receptors.[6][7][8][9] It is notably recognized for its dopaminergic agonist activity, particularly at D2 receptors.[10][11][12][13]
Q2: I am observing a decrease in norepinephrine release with Iskedyl, but an increase with Raubasine alone. Is this expected?
A2: Yes, this is an expected and important quantitative difference. Raubasine, as a presynaptic alpha-2 receptor antagonist, blocks the autoreceptor that normally inhibits norepinephrine release, thus leading to an increase in stimulation-induced norepinephrine overflow.[1] Conversely, Dihydroergocristine can act as a presynaptic agonist, which decreases neurotransmitter release.[1] In the combined formulation of Iskedyl, the effect of DHEC appears to be dominant, leading to a net decrease in the stimulation-induced release of neurotransmitters like noradrenaline and serotonin.[1]
Q3: My results show DHEC has a higher affinity for dopamine D2 receptors than for alpha-adrenergic receptors. Is this consistent with the literature?
A3: Yes, this finding is consistent with published data. Dihydroergocryptine (a closely related compound to DHEC) has been shown to have a high affinity for dopamine D2 receptors, with reported Kd values in the low nanomolar range (e.g., 0.55 nM).[14] While it does interact with adrenergic receptors, its dopaminergic activity is a prominent feature of its pharmacological profile.[15]
Q4: Are there any known effects of Raubasine on the GABAergic system?
A4: While the primary targets of Raubasine are adrenergic and serotonergic receptors, at least one study has suggested that Raubasine may interact with benzodiazepine binding sites on the GABA-A receptor, exhibiting a benzodiazepine agonist-type activity.[16] This could be a relevant consideration for experiments investigating the broader central nervous system effects of Iskedyl.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Raubasine and Dihydroergocristine based on available literature.
Table 1: Receptor Binding Affinities & Potencies
| Compound | Receptor | Parameter | Value | Species/Tissue | Reference |
| Raubasine | Postsynaptic α-adrenoceptors | pA₂ | 6.57 | Rat Vas Deferens | [17][18] |
| Presynaptic α-adrenoceptors | pA₂ | 6.02 | Rat Vas Deferens | [17][18] | |
| Dihydroergocryptine | Dopamine Receptors (High Affinity Site) | K_d | 0.55 nM | Calf Caudate | [14] |
| α-Adrenergic Receptors | K_d | 1.78 ± 0.22 nM | Steer Stalk Median Eminence | [15] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. K_d (dissociation constant) represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.
Table 2: Effects on Neurotransmitter Release
| Compound | Neurotransmitter | Experimental Condition | Effect | Tissue | Reference |
| Raubasine | [³H]Noradrenaline | Electrical Stimulation (2 Hz) | Increased Overflow | Canine Basilar Artery | [1] |
| [³H]Serotonin | Electrical Stimulation (2 Hz) | Increased Overflow | Canine Basilar Artery | [1] | |
| Dihydroergocristine | [³H]Noradrenaline | Electrical Stimulation (2 Hz) | Reduced Overflow | Canine Basilar Artery | [1] |
| [³H]Serotonin | Electrical Stimulation (2 Hz) | Reduced Overflow (more pronounced than with Noradrenaline) | Canine Basilar Artery | [1] | |
| Iskedyl | [³H]Noradrenaline | Electrical Stimulation (2 Hz) | Moderately Decreased Overflow | Canine Basilar Artery | [1] |
| [³H]Serotonin | Electrical Stimulation (2 Hz) | Moderately Decreased Overflow | Canine Basilar Artery | [1] |
Troubleshooting Guides
Issue 1: High Variability in Neurotransmitter Release Assays
-
Possible Cause: Inconsistent tissue preparation or slice thickness.
-
Troubleshooting Steps:
-
Ensure consistent and rapid dissection of the brain region of interest in ice-cold, oxygenated buffer.
-
Use a vibratome or tissue chopper to create slices of uniform thickness.
-
Allow for a sufficient equilibration period for the slices in the perfusion buffer before starting the experiment to ensure metabolic stability.
-
-
Possible Cause: Fluctuation in stimulation parameters (electrical or chemical).
-
Troubleshooting Steps:
-
For electrical stimulation, verify the integrity of the electrodes and ensure they are placed consistently across experiments.
-
For chemical stimulation (e.g., high K⁺), ensure the stimulating solution is prepared fresh and applied for a consistent duration.
-
Monitor the temperature of the perfusion buffer, as temperature fluctuations can significantly impact enzymatic activity and neurotransmitter release.
-
Issue 2: Non-specific Binding in Radioligand Assays
-
Possible Cause: Inadequate washing or inappropriate blocking agents.
-
Troubleshooting Steps:
-
Optimize the number and duration of washes with ice-cold buffer to effectively remove unbound radioligand.
-
Ensure the filter paper is adequately pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Determine non-specific binding by including a condition with a high concentration (100-1000 fold excess) of a known, unlabeled ligand for the target receptor.
-
-
Possible Cause: Radioligand degradation.
-
Troubleshooting Steps:
-
Store the radioligand according to the manufacturer's instructions, protecting it from light and repeated freeze-thaw cycles.
-
Perform a quality control check of the radioligand to ensure its purity and specific activity.
-
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay (Competitive Inhibition)
This protocol is a general guideline for determining the binding affinity (Ki) of a test compound (e.g., Raubasine, DHEC) for a specific receptor.
-
Membrane Preparation:
-
Homogenize the tissue of interest (e.g., rat cortex) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[4]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α₁-receptors, [³H]clonidine for α₂-receptors, [³H]spiperone for D₂ receptors), and varying concentrations of the unlabeled test compound.
-
For each assay, include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled specific ligand).
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[4]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.[16]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Protocol 2: Neurotransmitter Release Assay from Brain Slices
This protocol provides a general method for measuring the effect of Iskedyl components on neurotransmitter release from brain slices.
-
Brain Slice Preparation:
-
Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., striatum, hippocampus) using a vibratome.
-
Transfer the slices to an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.[19]
-
-
Perfusion and Sample Collection:
-
Place a brain slice in a perfusion chamber and continuously supply it with oxygenated aCSF at a constant flow rate and temperature (e.g., 32-37°C).
-
Collect baseline perfusate samples at regular intervals (e.g., every 5 minutes).
-
Induce neurotransmitter release by either electrical field stimulation or by switching to a high-potassium aCSF solution for a short period.
-
To test the effect of a drug, introduce the compound (e.g., Raubasine) into the perfusion buffer before and during the stimulation period.
-
-
Neurotransmitter Quantification:
-
Immediately after collection, add a stabilizing solution to the perfusate samples to prevent neurotransmitter degradation.
-
Analyze the concentration of the neurotransmitter of interest (e.g., dopamine, norepinephrine) in the samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[19][20]
-
-
Data Analysis:
-
Quantify the amount of neurotransmitter in each fraction based on a standard curve.
-
Express the stimulation-evoked release as a percentage of the baseline release.
-
Compare the evoked release in the presence and absence of the test drug to determine its effect.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Alpha-1 adrenergic receptor signaling cascade via the Gq pathway.
Caption: Presynaptic alpha-2 adrenergic receptor negative feedback loop.
Caption: Dopamine D2 receptor signaling via the Gi pathway.
Caption: Serotonin 5-HT2A receptor signaling via the Gq pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for investigating Iskedyl's effects.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. msudenver.edu [msudenver.edu]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 14. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Effects of raubasine stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of raubasine stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Video: A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices [jove.com]
- 20. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
Iskedyl Technical Support Center: Minimizing Off-Target Effects in Neurotransmitter Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Iskedyl, a novel kinase inhibitor targeting NeuroTransmitter Kinase A (NTKA). Due to its potential for interactions with other cellular components, careful experimental design is crucial for accurate interpretation of results in neurotransmitter studies.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Iskedyl?
A1: Iskedyl has been observed to have inhibitory effects on "Receptor Z," a G-protein coupled receptor, and "Enzyme B," a metabolic enzyme. These unintended interactions can lead to confounding results in neurotransmitter studies. The overwhelming majority of small molecule kinase inhibitors exhibit substantial multi-target pharmacology.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of NTKA. How can I determine if this is an off-target effect?
A2: This is a strong indicator of potential off-target activity. A recommended method to verify this is to perform a rescue experiment.[2] If overexpressing a drug-resistant mutant of NTKA reverses the observed phenotype, the effect is likely on-target.[2] If the phenotype persists, it is probably due to the inhibition of one or more off-target molecules.[2]
Q3: What is the first step to minimize the potential for Iskedyl's off-target effects?
A3: The most effective initial step is to use the lowest possible concentration of Iskedyl that still elicits the desired on-target effect.[2] This can be determined by performing a dose-response curve and correlating the degree of NTKA inhibition with the observed phenotype.[2]
Q4: How can I proactively identify potential off-target effects of Iskedyl in my specific experimental model?
A4: A common and effective approach is to perform a kinase selectivity profile, screening Iskedyl against a broad panel of kinases.[2] Many commercial services offer comprehensive kinase panels. Additionally, chemical proteomics approaches can identify other protein interactions.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between biochemical and cell-based assays | Differences in ATP concentrations between assay types; Iskedyl may be a substrate for cellular efflux pumps; NTKA may not be expressed or active in the cell line used.[2] | Correlate biochemical and cellular assay data with caution. Verify NTKA expression and activity in your cell model using methods like Western blotting.[2] Consider using cell lines with confirmed target expression. |
| High background signal in binding assays | Non-specific binding of Iskedyl to proteins, lipids, or experimental plastics.[3] This can be exacerbated by high concentrations of Iskedyl or suboptimal buffer conditions.[3] | Optimize assay buffer conditions (pH, ionic strength).[3][4] Include blocking agents like Bovine Serum Albumin (BSA) in your buffers.[4][5] Use low-adsorption labware.[6] |
| Observed phenotype is not rescued by a drug-resistant NTKA mutant | The phenotype is likely due to an off-target effect of Iskedyl on another molecule, such as "Receptor Z" or "Enzyme B". | Use a structurally unrelated inhibitor that also targets NTKA to see if the same phenotype is produced.[2] This helps confirm that the observed effect is due to on-target inhibition. |
Comparative Kinase Inhibitor Selectivity
To provide context for Iskedyl's selectivity, the following table presents hypothetical IC50 values for Iskedyl and two other fictional kinase inhibitors against their primary target and known off-targets. Lower IC50 values indicate higher potency.
| Inhibitor | NTKA (IC50, nM) | Receptor Z (IC50, nM) | Enzyme B (IC50, nM) |
| Iskedyl | 25 | 1500 | 5000 |
| Competitor A | 50 | 500 | 10000 |
| Competitor B | 10 | 2500 | 7500 |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Engagement in Live Cells
This protocol is designed to determine the optimal concentration of Iskedyl for inhibiting NTKA in a cellular context, which is crucial for minimizing off-target effects.
Materials:
-
Cells expressing NTKA
-
Multi-well plates
-
Iskedyl
-
NanoBRET™ fluorescent tracer for NTKA
-
Luminometer
Procedure:
-
Cell Plating: Seed cells at an appropriate density in a multi-well plate.[2]
-
Compound Treatment: Add serial dilutions of Iskedyl to the cells.[2]
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to NTKA.[2]
-
Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.[2]
-
Data Analysis: Iskedyl binding to NTKA will displace the tracer, causing a decrease in the BRET signal. Plot the BRET signal against the Iskedyl concentration to determine the IC50 value for target engagement in live cells.[2]
Protocol 2: Kinase Selectivity Profiling (Biochemical Assay)
This protocol outlines a general method for assessing the selectivity of Iskedyl against a panel of kinases.
Materials:
-
Purified kinase enzymes
-
384-well plates
-
Iskedyl
-
ATP
-
Substrate for each kinase
-
Detection reagents (e.g., for a TR-FRET assay)
-
Fluorescence plate reader
Procedure:
-
Add a 4X solution of Iskedyl in 4% DMSO to the wells of a 384-well plate.[7]
-
Add a 4X solution of the kinase to each well.[7]
-
Initiate the reaction by adding a 2X solution of the substrate and ATP.[7]
-
Incubate for 60 minutes at room temperature.[7]
-
Add detection reagents according to the manufacturer's instructions.
-
Read the plate on a fluorescence plate reader.[7]
-
Calculate IC50 values by plotting the inhibitor concentration against the percentage of inhibition.[7]
Visualizations
Caption: Workflow for differentiating on-target vs. off-target effects.
Caption: Iskedyl's on-target and potential off-target pathways.
References
- 1. Multi-target pharmacology of kinase inhibitors, beneficial off-targets and allosteric sites [morressier.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
Solving solubility issues with Iskedyl in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Iskedyl and its active components, such as dihydroergotoxine mesylate, in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is Iskedyl and what are its active components?
Iskedyl is a pharmaceutical product that contains active ingredients from the group of dihydrogenated ergot alkaloids.[1][2][3] The primary component often discussed in a research context is dihydroergotoxine mesylate (also known as ergoloid mesylates), which is a mixture of dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[4][5] These compounds are derivatives of the fungus Claviceps purpurea.[4]
Q2: I am observing precipitation or incomplete dissolution of Iskedyl in my aqueous buffer. What is the likely cause?
Dihydroergotoxine mesylate and similar ergot alkaloids are known to be sparingly soluble in aqueous solutions.[6] Direct addition of the solid compound to a buffer is likely to result in poor solubility and precipitation.
Q3: What solvents can be used to prepare a stock solution of Iskedyl's active components?
The active components of Iskedyl, such as dihydroergotamine mesylate and dihydroergotoxine mesylate, are soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a highly effective solvent for these compounds.[6][7][8][9] Ethanol and dimethylformamide (DMF) can also be used.[6]
Q4: How can I improve the solubility of Iskedyl in my experimental aqueous buffer?
To achieve the desired concentration in an aqueous buffer, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[6] This stock solution can then be diluted into the aqueous buffer of choice. It is crucial to ensure that the final concentration of the organic solvent in the buffer is low enough to not affect the experimental system.
Troubleshooting Guide
Issue: Precipitate forms after diluting the DMSO stock solution into the aqueous buffer.
-
Possible Cause 1: The final concentration in the aqueous buffer is too high.
-
Solution: Even when using a DMSO stock, the solubility in aqueous buffers is limited. For instance, dihydroergotamine mesylate has a solubility of approximately 0.05 mg/mL in a 1:20 solution of DMSO:PBS (pH 7.2).[6] Try preparing a more dilute final solution.
-
-
Possible Cause 2: The pH of the buffer is not optimal.
-
Solution: The solubility of ergot alkaloids can be pH-dependent. Experiment with adjusting the pH of your buffer to see if it improves solubility.
-
-
Possible Cause 3: The buffer composition is incompatible.
-
Solution: Certain buffer components may interact with the compound, leading to precipitation. If possible, try a different buffer system.
-
Issue: The compound will not dissolve in the organic solvent.
-
Possible Cause 1: The concentration of the stock solution is too high.
-
Solution: Refer to the solubility data to ensure you are not exceeding the solubility limit in the chosen organic solvent. Sonication may also aid in dissolution.[7]
-
-
Possible Cause 2: The quality of the solvent is poor.
-
Solution: Use high-purity, anhydrous grade solvents. Water content in solvents like DMSO can significantly impact the solubility of hydrophobic compounds.
-
Data Presentation
Table 1: Solubility of Dihydroergotoxine Mesylate and Related Compounds in Various Solvents.
| Compound | Solvent | Solubility | Reference |
| Dihydroergotamine (mesylate) | DMSO | ~20 mg/mL | [6] |
| DMF | ~20 mg/mL | [6] | |
| Ethanol | ~1 mg/mL | [6] | |
| 1:20 DMSO:PBS (pH 7.2) | ~0.05 mg/mL | [6] | |
| Dihydroergotoxine mesylate | DMSO | ≥ 100 mg/mL | [8] |
| Water | 2 mg/mL (with sonication) | [8] | |
| Methanol | 1 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Solution of Dihydroergotoxine Mesylate in an Aqueous Buffer
-
Prepare a high-concentration stock solution: Weigh the desired amount of dihydroergotoxine mesylate powder and dissolve it in a minimal amount of high-purity DMSO. For example, to prepare a 50 mg/mL stock solution, dissolve 50 mg of the compound in 1 mL of DMSO. Sonication can be used to facilitate dissolution.[7]
-
Serially dilute the stock solution: Perform serial dilutions of the concentrated stock solution with your experimental aqueous buffer to achieve the desired final concentration.
-
Vortex gently: After each dilution step, gently vortex the solution to ensure it is thoroughly mixed.
-
Final organic solvent concentration: Calculate the final percentage of DMSO in your experimental solution and ensure it is below a level that could cause cellular toxicity or other experimental artifacts (typically <0.5%).
-
Storage: It is not recommended to store aqueous solutions for more than one day.[6] Stock solutions in anhydrous DMSO can be stored at -80°C for up to a year.[7]
Mandatory Visualization
Caption: Workflow for Solubilizing Iskedyl Active Components.
References
- 1. Dérivés ergotés : 4 principes actifs à ne plus prescrire [vidal.fr]
- 2. Avis_médicament_ct010647.pdf [has-sante.fr]
- 3. ISKEDYL , Solution buvable au Maroc MAJ 2025 [med.ma]
- 4. Dihydroergotoxine Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Dihydroergotoxine mesylate | GABA Receptor | TargetMol [targetmol.com]
- 8. Dihydroergotoxine mesylate | CAS:8067-24-1 | Binds to GABAA receptor Cl- channel; allosteric modulator of benzodiazepine site | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 8067-24-1 CAS MSDS (Dihydroergotoxine mesylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Improving the Reproducibility of Iskedyl Stimulation Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of experiments involving Iskedyl and its active components, raubasine (also known as ajmalicine) and dihydroergocristine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges and ensure robust and reliable results.
Introduction to Iskedyl and its Components
Iskedyl is a pharmaceutical preparation containing two primary active ingredients:
-
Raubasine (Ajmalicine): An alkaloid that primarily acts as an antagonist of α1-adrenergic receptors.[1] It exhibits a preference for postsynaptic α-adrenoceptors over presynaptic ones.[1]
-
Dihydroergocristine: A dihydrogenated ergot alkaloid with a more complex pharmacological profile. It demonstrates antagonistic activity at serotonin receptors and partial agonist/antagonist behavior at dopaminergic and adrenergic receptors.[2]
The combined action of these components results in complex effects on neurotransmitter systems, making experimental reproducibility a critical consideration.
Troubleshooting Guide
Inconsistent or unexpected results in Iskedyl stimulation experiments can arise from a variety of factors. This guide addresses common issues in a question-and-answer format.
Problem 1: High Variability in Experimental Replicates
-
Question: Why am I observing significant differences between my technical or biological replicates?
-
Answer: High variability is a common issue in cell-based assays and can stem from several sources:
-
Cell Health and Passage Number: Ensure cells are healthy, free from contamination, and used within a consistent and low passage number range. High-passage cells can exhibit altered receptor expression and signaling.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to variability. Ensure thorough mixing of the cell suspension before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous solutions or small volumes, can introduce significant errors. Calibrate pipettes regularly and use appropriate techniques like reverse pipetting for viscous liquids.
-
"Edge Effects" in Microplates: Wells on the perimeter of a microplate are prone to faster evaporation and temperature fluctuations, which can affect cell growth and response. It is advisable to fill the outer wells with a buffer or sterile water to create a humidity barrier and avoid using them for experimental samples.
-
Problem 2: Lower-than-Expected or No Cellular Response
-
Question: My cells are not responding to Iskedyl or its components as expected based on the literature. What could be the cause?
-
Answer: A lack of response can be due to several factors related to the compound, the cells, or the assay itself:
-
Compound Stability and Storage: Raubasine and dihydroergocristine, like many small molecules, can be sensitive to light, temperature, and repeated freeze-thaw cycles. Prepare fresh stock solutions and store them appropriately, protected from light.
-
Incorrect Compound Concentration: Verify the calculations for your dilutions. It is also possible that the effective concentration range for your specific cell line and assay is different from what is reported in the literature. A dose-response experiment is crucial to determine the optimal concentration.
-
Low Receptor Expression: The cell line you are using may not express the target receptors (α1-adrenergic, dopamine, serotonin) at a high enough level. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the cellular response. Consider optimizing assay parameters (e.g., incubation time, substrate concentration) or using a more sensitive detection method.
-
Problem 3: High Background Signal in Assays
-
Question: I am observing a high background signal in my assay, which is masking the specific response to the compounds. How can I reduce this?
-
Answer: High background can be a significant issue, particularly in receptor binding and signaling assays.
-
Constitutive Receptor Activity: Some G-protein coupled receptors (GPCRs) can be constitutively active, leading to a high basal signal. If this is the case for your receptor of interest, consider using an inverse agonist to reduce this basal activity.
-
Non-Specific Binding: In ligand binding assays, the labeled ligand may bind to non-receptor components. Increase the number of washing steps and include a non-specific binding control by adding a high concentration of an unlabeled ligand.
-
Assay Interference: Components of the cell culture medium or the compounds themselves may interfere with the assay chemistry. Run appropriate controls, including vehicle-only and compound-only wells, to identify any such interference.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of Iskedyl's components?
A1: The primary targets are:
-
Raubasine: α1-adrenergic receptors, where it acts as an antagonist.
-
Dihydroergocristine: Dopamine receptors (D2-like) and serotonin (5-HT) receptors, where it exhibits mixed agonist/antagonist properties.[2]
Q2: Which cell lines are suitable for Iskedyl stimulation experiments?
A2: The choice of cell line depends on the specific research question and the receptor of interest. Commonly used cell lines that endogenously express adrenergic, dopaminergic, or serotonergic receptors include:
-
Neuronal cell lines: SH-SY5Y, PC12
-
Recombinant cell lines: HEK293 or CHO cells engineered to overexpress a specific receptor subtype. This is often the preferred approach for studying the effects on a single receptor in isolation.
Q3: How should I prepare and store stock solutions of raubasine and dihydroergocristine?
A3: Both compounds are typically dissolved in DMSO to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the key controls to include in my Iskedyl stimulation experiments?
A4: A well-designed experiment should include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Untreated Control: Cells that are not treated with any compound or vehicle.
-
Positive Control: A known agonist or antagonist for the receptor of interest to ensure the assay is working correctly.
-
Negative Control: A compound known not to interact with the target receptor.
Data Presentation: Quantitative Analysis of Iskedyl Components
The following tables summarize the reported binding affinities and functional potencies of raubasine and dihydroergocristine (or closely related compounds) at their primary receptor targets.
Table 1: Raubasine (Ajmalicine) Receptor Binding and Functional Data
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
| Postsynaptic α-adrenoceptors | Rat | Functional Assay | pA2 | 6.57 | [3] |
| Presynaptic α-adrenoceptors | Rat | Functional Assay | pA2 | 6.02 | [3] |
| Nicotinic Acetylcholine Receptor | Not Specified | Inhibition Assay | IC50 | 72.3 µM |
Table 2: Dihydroergocristine and Related Ergot Alkaloids Receptor Binding and Functional Data
| Compound | Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
| Dihydroergotamine | 5-HT1B | Human | Radioligand Binding | IC50 | 0.58 nM | [4] |
| Dihydroergotamine | Dopamine D2 | Human | Radioligand Binding | IC50 | 0.47 nM | [4] |
| Dihydroergotamine | α2B-adrenergic | Human | Radioligand Binding | IC50 | 2.8 nM | [4] |
| Ergocryptine | Dopamine D2-like | Rat | Dopamine Release | EC50 | ~30 µM | [5] |
| Ergocristine | Dopamine D2-like | Rat | Dopamine Release | EC50 | ~30 µM | [5] |
Note: Data for dihydroergotamine, a structurally and pharmacologically similar compound, is included due to the limited availability of direct quantitative data for dihydroergocristine in some assays.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of raubasine and dihydroergocristine.
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptors (Competitive Inhibition)
This protocol is adapted from standard procedures for GPCR radioligand binding assays.[6]
-
Membrane Preparation:
-
Culture cells expressing the dopamine D2 receptor (e.g., HEK293-D2R) to ~90% confluency.
-
Wash cells with ice-cold PBS and scrape them into a homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.
-
Store membrane preparations at -80°C.
-
-
Binding Assay:
-
Perform the assay in a 96-well plate.
-
Prepare serial dilutions of unlabeled dihydroergocristine in assay buffer.
-
To each well, add:
-
50 µL of assay buffer (for total binding) or a high concentration of a known D2 antagonist like haloperidol (for non-specific binding).
-
50 µL of the diluted dihydroergocristine or vehicle.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone) at its Kd concentration.
-
100 µL of the membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of dihydroergocristine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Flux Assay for α1-Adrenergic Receptors
This protocol is a general method for measuring Gq-coupled GPCR activation.
-
Cell Plating:
-
Plate cells endogenously or recombinantly expressing the α1-adrenergic receptor in a black, clear-bottom 96-well plate and grow to ~90% confluency.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of raubasine in HBSS with 20 mM HEPES.
-
Use a fluorescence plate reader equipped with injectors to add the raubasine dilutions to the wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity before and immediately after the addition of the compound. Continue to measure the fluorescence every few seconds for 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well (peak fluorescence - basal fluorescence).
-
Plot the change in fluorescence against the log concentration of raubasine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by the components of Iskedyl.
References
- 1. Pre- and postsynaptic alpha-adrenoceptor blocking activity of raubasine in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of raubasine stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Identifying and mitigating artifacts in Iskedyl research
Welcome to the technical support center for Iskedyl, a novel kinase inhibitor in development. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected biological effect of Iskedyl in our cell-based assays. What are the potential reasons for this?
A1: A lack of an observable effect can stem from several factors, broadly categorized as issues with the compound, the cell culture system, or the experimental design.[1] It is essential to systematically investigate each of these possibilities. A logical troubleshooting workflow can help pinpoint the issue.
Q2: Our high-throughput screen (HTS) with Iskedyl has produced a high number of hits. How can we differentiate true positives from false positives?
A2: High hit rates in HTS are common and often include a significant number of false positives.[2] False positives can arise from compound interference with the detection technology (e.g., fluorescence) or non-specific mechanisms of action.[2][3][4] It is crucial to implement a hit validation cascade to eliminate these artifacts early.
Q3: We are observing unexpected cellular phenotypes after treating cells with Iskedyl. Could these be off-target effects?
A3: It is highly plausible that unexpected cellular phenotypes arise from off-target effects.[5] Small molecule inhibitors like Iskedyl can interact with proteins other than the intended target, leading to a range of cellular responses.[5][6][7] It is critical to experimentally validate that the observed phenotype is a direct result of modulating the intended target.[5]
Q4: How can we determine if the observed efficacy of Iskedyl is due to an off-target effect?
A4: A definitive method is to assess the compound's efficacy in the absence of its intended target.[5] Using a technique like CRISPR/Cas9-mediated gene knockout to create a cell line that does not express the target protein is a robust approach.[5] If Iskedyl still elicits the same response in these knockout cells, it strongly suggests the effect is mediated through one or more off-target interactions.[5]
Troubleshooting Guides
Issue 1: Inconsistent Iskedyl IC50 Values Across Experiments
Inconsistent IC50 values are a common challenge in kinase inhibitor studies. This variability can often be traced back to the experimental setup.
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
Confirm the concentration and purity of the Iskedyl stock solution.
-
Ensure all buffers and media are correctly prepared and within their expiration dates.
-
Use a fresh aliquot of Iskedyl for each experiment to avoid degradation from repeated freeze-thaw cycles.[8]
-
-
Standardize Cell Culture Conditions:
-
Optimize Assay Protocol:
Issue 2: High Background Signal in Iskedyl Fluorescence-Based Assays
High background can mask the true signal and reduce the assay window.
Troubleshooting Steps:
-
Check for Compound Interference:
-
Run a control experiment with Iskedyl in the absence of cells or enzyme to see if the compound itself is autofluorescent at the assay wavelengths.
-
Compounds that interfere with detection technology are a known source of false positives.[2]
-
-
Optimize Blocking and Washing Steps:
-
Review Reagent Concentrations:
-
Titrate the concentration of detection antibodies or probes to find the optimal signal-to-noise ratio.
-
Data Presentation
Table 1: Comparative Analysis of Iskedyl Mitigation Strategies for False Positives in a High-Throughput Screen
| Mitigation Strategy | Initial Hit Rate (%) | Confirmed True Positives (%) | Reduction in False Positives (%) |
| No Mitigation | 5.0 | 0.5 | 0 |
| Orthogonal Assay (Luminescence-based) | 5.0 | 2.8 | 44 |
| High-Throughput Mass Spectrometry (HTMS) | 5.0 | 4.5 | 90 |
| Combination of Orthogonal Assay and HTMS | 5.0 | 4.8 | 96 |
This table summarizes hypothetical data on the effectiveness of different strategies in reducing false positives during an Iskedyl HTS campaign. As shown, label-free methods like HTMS can be highly effective at removing detection-based false positives.[3][4]
Table 2: Experimental Protocols for Iskedyl Target Validation
| Experimental Protocol | Objective | Key Methodological Steps |
| In Vitro Kinase Assay (Radiometric) | Determine the IC50 value of Iskedyl against the purified target kinase. | 1. Prepare reaction mix with kinase, substrate, and buffer. 2. Add Iskedyl at various concentrations. 3. Initiate reaction with [γ-³²P]ATP. 4. Incubate and then stop the reaction. 5. Quantify incorporated radioactivity.[11] |
| Cellular Thermal Shift Assay (CETSA) | Confirm Iskedyl engagement with its target in a cellular context. | 1. Treat cells with Iskedyl or vehicle. 2. Heat cells to various temperatures. 3. Lyse cells and separate soluble and aggregated proteins. 4. Detect the amount of soluble target protein by Western blot or ELISA. |
| CRISPR/Cas9-Mediated Gene Knockout | Determine if the cellular effects of Iskedyl are dependent on its intended target. | 1. Design and validate gRNA to target the gene of interest. 2. Transfect cells with Cas9 and gRNA. 3. Select and expand knockout clones. 4. Treat knockout and wild-type cells with Iskedyl and assess the phenotype.[5] |
Mandatory Visualization
Caption: A diagram of the hypothetical signaling pathway targeted by Iskedyl.
Caption: A logical workflow for troubleshooting a lack of effect with Iskedyl.
Caption: A workflow for determining if Iskedyl's effects are on-target.
References
- 1. benchchem.com [benchchem.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpcscientific.com [cpcscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Best practices for preparing and storing Iskedyl solutions
This technical support center provides best practices for the preparation, storage, and troubleshooting of solutions containing the active components of Iskedyl: Raubasine and Dihydroergocristine Mesylate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Can I prepare a single stock solution containing both Raubasine and Dihydroergocristine Mesylate?
There is currently no published data on the stability and compatibility of a combined stock solution of Raubasine and Dihydroergocristine Mesylate for research purposes. Therefore, it is strongly recommended to prepare separate stock solutions for each compound to ensure the stability and integrity of the individual components.
Q2: What is the recommended solvent for preparing stock solutions?
For Dihydroergocristine Mesylate, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. For Raubasine, methanol or a combination of acetonitrile and a suitable buffer can be used, as indicated in analytical studies.
Q3: How should I store the stock solutions?
Stock solutions of Dihydroergocristine Mesylate in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Raubasine solutions are best prepared fresh, but if storage is necessary, they should be kept at -20°C and protected from light.
Q4: Are there any known stability issues with these compounds?
Dihydroergocristine Mesylate is known to be sensitive to heat and light. Therefore, it is crucial to store it in the dark. Raubasine has been shown to degrade in acidic conditions.
Preparation and Storage Protocols
Due to the lack of data on a combined "Iskedyl" solution, the following protocols are provided for the individual active components, Raubasine and Dihydroergocristine Mesylate.
Dihydroergocristine Mesylate Solution
Quantitative Data Summary
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Solution Concentration | Up to 50 mg/mL (requires sonication) |
| Short-term Storage | -20°C (up to 1 month) |
| Long-term Storage | -80°C (up to 6 months) |
| Special Handling | Protect from light and heat |
Experimental Protocol: Preparing a Dihydroergocristine Mesylate Stock Solution
-
Reconstitution:
-
Allow the vial of Dihydroergocristine Mesylate powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of 707.84 g/mol ).
-
To aid dissolution, use of an ultrasonic bath is recommended.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
For storage up to one month, place the aliquots at -20°C.
-
For storage longer than one month, store the aliquots at -80°C.
-
Raubasine Solution
Quantitative Data Summary
| Parameter | Recommendation |
| Solvent | Methanol or Acetonitrile/Buffer mixture |
| Stock Solution Concentration | Varies depending on the solvent system |
| Storage | Prepare fresh for best results. If necessary, store at -20°C, protected from light. |
| Special Handling | Avoid acidic conditions. |
Experimental Protocol: Preparing a Raubasine Stock Solution
-
Reconstitution:
-
Weigh the desired amount of Raubasine powder.
-
Dissolve the powder in the chosen solvent (e.g., methanol). Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage:
-
It is highly recommended to prepare Raubasine solutions fresh on the day of the experiment.
-
If short-term storage is unavoidable, store the solution at -20°C in a tightly sealed, light-protected container.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in Dihydroergocristine Mesylate stock solution upon thawing. | The compound may have come out of solution at low temperatures. | Gently warm the solution to 37°C and vortex or sonicate briefly to redissolve the compound. Avoid repeated freeze-thaw cycles. |
| Difficulty dissolving Dihydroergocristine Mesylate powder. | The compound has low aqueous solubility and may require assistance to dissolve in DMSO. | Use an ultrasonic bath to aid dissolution. Ensure the DMSO is of high purity and anhydrous. |
| Unexpected experimental results with Raubasine solution. | Raubasine may have degraded due to improper storage or acidic conditions in the experimental setup. | Always prepare Raubasine solutions fresh. Ensure the pH of your experimental buffers is not acidic. |
| Working solution appears cloudy after diluting the DMSO stock solution in aqueous media. | The final concentration of DMSO may be too low to maintain the solubility of the compound. | Ensure the final DMSO concentration in your working solution is sufficient to keep the compound dissolved, typically not exceeding 0.5% (v/v) to avoid solvent-induced cellular toxicity. |
Signaling Pathways and Mechanisms of Action
Dihydroergocristine Mesylate Signaling
Dihydroergocristine Mesylate exhibits a complex pharmacology, acting as a partial agonist or antagonist at various neurotransmitter receptors. Its primary mechanism involves the modulation of adrenergic, dopaminergic, and serotonergic signaling pathways. This multi-receptor interaction is believed to contribute to its effects on cognitive function and cerebral blood flow.
Caption: Dihydroergocristine Mesylate's multi-receptor signaling cascade.
Raubasine Signaling
Raubasine, also known as ajmalicine, primarily functions as an antagonist of alpha-adrenergic receptors, with a higher affinity for α1-receptors. By blocking these receptors on vascular smooth muscle, it inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a potential reduction in blood pressure.
Caption: Raubasine's mechanism of action as an α1-adrenergic antagonist.
Refining protocols to enhance the signal-to-noise ratio in Iskedyl assays
Disclaimer: Information regarding a specific "Iskedyl assay" is not publicly available. This guide provides refining protocols and troubleshooting advice based on established principles for enhancing the signal-to-noise ratio in common immunoassays, such as ELISA. Researchers should adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is a desirable signal-to-noise ratio for this type of assay?
A signal-to-noise (S/N) ratio that is generally considered acceptable for estimating the detection limit is between 2:1 and 3:1. For reliable quantification, a typical signal-to-noise ratio is 10:1.[1] However, for optimal precision in assays like HPLC, a ratio greater than 100 may be necessary.[2] A low signal-to-noise ratio suggests high background noise, which can decrease the sensitivity of your assay.[3]
Q2: What are the primary causes of a low signal-to-noise ratio?
A low signal-to-noise ratio can stem from either a weak signal or high background noise. Common causes for a weak signal include suboptimal antibody concentrations, inactive reagents, or insufficient incubation times.[4] High background noise is often due to non-specific binding of antibodies, inadequate blocking, insufficient washing, or contaminated reagents.[5][6]
Q3: How can I reduce high background noise in my assay?
To address high background noise, consider the following:
-
Optimize Blocking: Ensure the blocking buffer covers all non-specific binding sites on the plate. You may need to test different blocking agents (e.g., BSA, casein) and optimize the concentration and incubation time.[5]
-
Improve Washing Steps: Inadequate washing can leave behind unbound antibodies, leading to a high background. Optimizing the number of washes and the washing buffer composition is crucial.[5]
-
Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can result in non-specific binding.[6] Titrating your antibodies to find the optimal concentration is recommended.
-
Use Pre-adsorbed Secondary Antibodies: To minimize cross-reactivity, consider using a pre-adsorbed secondary antibody.[4]
Q4: What should I do if I am getting a weak or no signal?
If you are experiencing a weak or absent signal, here are some troubleshooting steps:
-
Check Reagent Activity: Confirm that all reagents, especially antibodies and detection substrates, are within their expiration dates and have been stored correctly.[4]
-
Increase Antibody Concentrations: The concentration of your primary antibody may be too low. Try increasing the concentration to enhance the signal.[4]
-
Extend Incubation Times: Longer incubation times for the primary and secondary antibodies can facilitate better binding.[4]
-
Verify Target Protein Presence: Ensure that the target protein is present in your sample and that its epitope is not masked.[4]
Q5: How can false positives be minimized?
False positives can arise from cross-reactivity, where the antibodies bind to unintended targets. Some substances, such as certain medications, have been reported to cause false-positive results in various assays.[7][8] To minimize false positives, consider using highly specific monoclonal antibodies and ensure the purity of your sample.[5] Running appropriate negative controls is also essential to identify and account for any non-specific signals.
Troubleshooting Guides
Issue 1: High Background
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking incubation time or try a different blocking buffer (e.g., 1-5% BSA, non-fat dry milk).[5][9] |
| Inadequate Washing | Increase the number of wash cycles and ensure complete removal of wash buffer between steps.[5] |
| High Antibody Concentration | Perform a titration of the primary and secondary antibodies to determine the optimal dilution.[6] |
| Non-specific Antibody Binding | Use pre-adsorbed secondary antibodies or add detergents (e.g., Tween-20) to the wash buffer.[4] |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile techniques to avoid contamination.[6] |
Issue 2: Weak or No Signal
| Potential Cause | Recommended Solution |
| Low Antibody Concentration | Increase the concentration of the primary or secondary antibody.[4] |
| Inactive Reagents | Verify the expiration dates and proper storage of all reagents. Test each component individually if possible.[4] |
| Insufficient Incubation | Increase the incubation times for antibodies and substrate.[4] |
| Improper Storage of Plates | Ensure coated plates are stored correctly to maintain the integrity of the coated antigen/antibody. |
| Incorrect Filter/Wavelength | Confirm that the plate reader settings match the requirements of the detection substrate. |
Experimental Protocols
Generalized Indirect Immunoassay Protocol
-
Coating: Dilute the antigen to an optimal concentration (e.g., 0.1-1.0 µg/mL) in a coating buffer (e.g., PBS). Add 100 µL to each well of a high-binding microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[5]
-
Washing: Repeat the washing step as described in step 2.
-
Primary Antibody Incubation: Add 100 µL of the diluted primary antibody to each well. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Development: Add 100 µL of the appropriate substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Visualizations
Caption: A generalized workflow for an indirect immunoassay.
Caption: A decision tree for troubleshooting low signal-to-noise ratio.
References
- 1. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 2. Minimum required signal-to-noise ratio for optimal precision in HPLC and CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Guilty or not guilty? - False positive results of common medicines in drug tests: review and practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Potential Side Effects of Chemotherapy Components in Experimental Models
Disclaimer: The initial query mentioned "Iskedyl." Our search indicates that Iskedyl is a combination of dihydroergocristine and raubasine, previously used for cognitive and vascular disorders, but its marketing has been suspended in some regions. The context of "experimental models" and the nature of the requested information strongly suggest an interest in preclinical cancer research. Therefore, this guide focuses on the well-documented side effects of three common chemotherapy agents often used in experimental settings: Doxorubicin, Vincristine, and Procarbazine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with these agents in experimental models.
Frequently Asked Questions (FAQs)
Doxorubicin
1. What are the most common dose-limiting side effects of Doxorubicin in animal models?
The most significant dose-limiting side effect of Doxorubicin is cardiotoxicity, which can manifest as both acute and chronic cardiac dysfunction.[1][2][3] Other common side effects include myelosuppression, alopecia, nausea, and vomiting.[3]
2. How can I monitor for Doxorubicin-induced cardiotoxicity in my animal models?
Monitoring for cardiotoxicity can be achieved through a combination of non-invasive and invasive techniques. Echocardiography is commonly used to assess cardiac function (e.g., ejection fraction, fractional shortening). Electrocardiograms (ECG) can detect arrhythmias. Histopathological analysis of heart tissue at the end of the study is crucial for identifying myocardial damage, fibrosis, and apoptosis.[4] Biomarkers such as cardiac troponins (cTnI, cTnT) and natriuretic peptides (BNP, NT-proBNP) in blood samples can also be indicative of cardiac injury.
3. Are there any experimental strategies to mitigate Doxorubicin-induced cardiotoxicity?
Several strategies are being explored to protect against Doxorubicin's cardiotoxic effects. One approach involves the co-administration of cardioprotective agents. For instance, the experimental drug BAI1 has been shown to prevent Doxorubicin-induced heart damage in mice by inhibiting the BAX protein, without compromising the anti-cancer efficacy of Doxorubicin.[5] Another strategy involves the use of liposomal formulations of Doxorubicin, which can alter the drug's distribution and reduce its accumulation in the heart.
Vincristine
1. What is the primary dose-limiting toxicity of Vincristine in experimental models?
The primary and most common dose-limiting side effect of Vincristine is neurotoxicity, specifically chemotherapy-induced peripheral neuropathy (CIPN).[6][7] This can manifest as tingling, numbness, and pain in the extremities of the animals.
2. How can I assess Vincristine-induced peripheral neuropathy in my rodent models?
Several behavioral tests can be used to assess CIPN in rodents. The von Frey test measures mechanical allodynia (pain in response to a non-painful stimulus). The hot plate and cold plate tests assess thermal hyperalgesia and allodynia. The rotarod test can be used to evaluate motor coordination, which may be impaired due to neuropathy.
3. What other side effects of Vincristine should I be aware of in my experimental models?
Besides neurotoxicity, Vincristine can also cause gastrointestinal issues like constipation, myelosuppression (leading to a low white blood cell count), and in some cases, cardiovascular damage.[7][8] It is also known to have effects on the reproductive system, particularly testicular damage.[9]
Procarbazine
1. What are the major toxicities associated with Procarbazine in experimental animals?
Procarbazine is known to be a carcinogen in experimental animals, with studies showing it can cause tumors in various tissues, including the brain, hematopoietic system, and mammary glands in rats and mice.[10] Other significant side effects include myelosuppression, vomiting, and reproductive toxicity, particularly testicular atrophy in males.[11][12]
2. How can I monitor for Procarbazine-induced myelosuppression?
Regular monitoring of blood counts is essential. This can be done by collecting blood samples (e.g., via tail vein or retro-orbital sinus in rodents) and performing a complete blood count (CBC) to assess white blood cell, red blood cell, and platelet levels.[12]
3. Are there specific dietary considerations for animals treated with Procarbazine?
Yes, Procarbazine can interact with tyramine, a substance found in certain foods. This interaction can lead to a hypertensive crisis. While less of a concern with standard laboratory animal chow, it is a critical consideration if any specialized diets are being used.
Troubleshooting Guides
Managing Doxorubicin-Induced Cardiotoxicity
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant decrease in cardiac function (Echocardiography) | Doxorubicin-induced cardiomyopathy | - Confirm the dose and administration schedule are appropriate for the animal model. - Consider reducing the Doxorubicin dose or frequency. - Evaluate the co-administration of a known cardioprotective agent for comparison. - Collect terminal heart tissue for histopathological confirmation of damage. |
| Weight loss and lethargy in animals | Systemic toxicity, including cardiotoxicity and myelosuppression | - Monitor food and water intake. - Provide supportive care (e.g., nutritional supplements, hydration). - Perform regular blood counts to check for myelosuppression. - Assess for signs of heart failure (e.g., edema, respiratory distress). |
| Sudden death of an animal | Acute cardiac event | - Perform a necropsy to investigate the cause of death, with a focus on the heart. - Review the Doxorubicin administration protocol for any potential errors. - Consider continuous ECG monitoring for a subset of animals to detect arrhythmias. |
Managing Vincristine-Induced Neurotoxicity
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased grip strength or impaired motor coordination (Rotarod test) | Vincristine-induced peripheral neuropathy affecting motor function | - Confirm the dose and frequency of Vincristine administration. - Perform sensory testing (e.g., von Frey) to correlate with motor deficits. - Consider dose reduction or less frequent administration. - Collect nerve tissue at the end of the study for histopathological analysis. |
| Signs of pain or distress (e.g., excessive grooming of paws) | Neuropathic pain | - Use behavioral tests (von Frey, hot/cold plate) to quantify the level of pain. - Administer appropriate analgesics as part of the experimental protocol, ensuring they do not interfere with the study endpoints. - Consult with the institutional animal care and use committee (IACUC) on pain management protocols. |
| Severe constipation or abdominal bloating | Gastrointestinal toxicity | - Monitor fecal output. - Ensure adequate hydration. - Consider the use of stool softeners or laxatives, in consultation with a veterinarian. |
Managing Procarbazine-Induced Myelosuppression and Carcinogenicity
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant drop in white blood cell count | Procarbazine-induced myelosuppression | - Confirm the accuracy of the Procarbazine dose. - Reduce the dose or increase the interval between treatments. - Consider the use of hematopoietic growth factors (e.g., G-CSF) to support white blood cell recovery, if appropriate for the study design. |
| Development of tumors | Carcinogenic effect of Procarbazine | - This is a known effect and may be an intended endpoint in some studies. - For studies where this is an adverse effect, the duration of the experiment may need to be limited. - Regular monitoring for tumor development (e.g., palpation, imaging) is crucial. |
| Testicular atrophy in male animals | Reproductive toxicity | - This is a well-documented side effect. - If reproductive function is a key aspect of the study, consider alternative agents or shorter treatment durations. - At necropsy, perform histopathological analysis of the testes. |
Experimental Protocols
Assessment of Doxorubicin-Induced Cardiotoxicity in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Doxorubicin Administration: Administer Doxorubicin at a cumulative dose of 15-20 mg/kg via intraperitoneal (i.p.) or intravenous (i.v.) injection. This can be given as a single dose or in multiple doses over a period of 2-4 weeks.
-
Echocardiography: Perform baseline echocardiography before Doxorubicin administration and then weekly or bi-weekly. Anesthetize the mice (e.g., with isoflurane) and use a high-frequency ultrasound system to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Biomarker Analysis: Collect blood samples at baseline and at the end of the study. Use ELISA kits to measure the levels of cardiac troponin I (cTnI) and B-type natriuretic peptide (BNP).
-
Histopathology: At the end of the study, euthanize the mice and collect the hearts. Fix the hearts in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) to assess for myocardial damage and Masson's trichrome to evaluate fibrosis. TUNEL staining can be used to detect apoptosis.
Assessment of Vincristine-Induced Peripheral Neuropathy in Rats
-
Animal Model: Sprague-Dawley rats, 200-250g.
-
Vincristine Administration: Administer Vincristine at a dose of 0.1-0.5 mg/kg i.p. or i.v. twice a week for 4-6 weeks.
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Perform baseline testing before Vincristine administration and then twice a week. Place the rat on a wire mesh platform and apply von Frey filaments of increasing force to the plantar surface of the hind paw. The paw withdrawal threshold is recorded.
-
Motor Coordination (Rotarod Test): Place the rat on an accelerating rotarod and record the latency to fall.
-
-
Nerve Conduction Velocity (NCV): At the end of the study, anesthetize the rats and measure the NCV of the sciatic nerve using stimulating and recording electrodes.
-
Histopathology: Collect the sciatic nerve and dorsal root ganglia (DRG). Fix the tissues and process for histopathological examination to assess for axonal degeneration and neuronal damage.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to managing the side effects of these chemotherapy agents.
Caption: Doxorubicin-induced cardiotoxicity signaling pathway.
Caption: Experimental workflow for assessing Vincristine-induced neurotoxicity.
Caption: Logical workflow for monitoring Procarbazine-induced toxicities.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Doxorubicin disrupts the immune system to cause heart toxicity - www.pharmasources.com [pharmasources.com]
- 5. Experimental Drug Prevents Doxorubicin Heart Damage - NCI [cancer.gov]
- 6. Vincristine - Wikipedia [en.wikipedia.org]
- 7. oncolink.org [oncolink.org]
- 8. Frontiers | Cardiovascular Toxicity Induced by Chronic Vincristine Treatment [frontiersin.org]
- 9. Adverse Effects of Vincristine Chemotherapy on Cell Changes in Seminiferous Tubules and Cetrorelix GnRH Antagonist Inhibitory Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Procarbazine and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Carcinogenic and other adverse effects of procarbazine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are the side effects of Procarbazine Hydrochloride? [synapse.patsnap.com]
Iskedyl's Dichotomous Influence on Noradrenaline and Serotonin Release: A Comparative Analysis
For Immediate Release
A comprehensive review of available data indicates that Iskedyl, a pharmaceutical agent composed of Dihydroergocristine and Raubasine, exerts distinct and somewhat opposing effects on the release of two critical neurotransmitters: noradrenaline and serotonin. Experimental evidence suggests that Dihydroergocristine, a core component of Iskedyl, more potently inhibits the release of serotonin compared to noradrenaline. In contrast, Raubasine's primary mechanism as an alpha-1 adrenergic antagonist is anticipated to facilitate noradrenaline release. This guide provides a detailed comparison of these effects, supported by available experimental data and methodologies, to inform researchers and drug development professionals.
Comparative Effects on Neurotransmitter Release
The differential impact of Iskedyl's components on noradrenaline and serotonin systems is a key consideration in its pharmacological profile. Dihydroergocristine has been shown to decrease the electrically stimulated release of both neurotransmitters, with a more pronounced effect observed on the serotonergic system. This inhibitory action is likely mediated through its agonistic activity at presynaptic serotonin autoreceptors.
Raubasine, conversely, acts as a selective antagonist of alpha-1 adrenergic receptors. By blocking these presynaptic receptors, which typically inhibit noradrenaline release, Raubasine is expected to increase noradrenergic outflow. The net effect of Iskedyl is therefore a complex interplay between the inhibitory actions of Dihydroergocristine and the potentially stimulatory effect of Raubasine on noradrenaline release, alongside a clear inhibition of serotonin release.
| Component | Primary Target(s) | Effect on Noradrenaline Release | Effect on Serotonin Release | Potency Comparison |
| Dihydroergocristine | Serotonin Autoreceptors (Agonist), Adrenergic Receptors | Decrease | Decrease (More Potent) | Greater inhibitory effect on serotonin release |
| Raubasine | Alpha-1 Adrenergic Receptors (Antagonist) | Increase (Predicted) | No direct primary effect | N/A |
| Iskedyl (Combined) | Multiple Adrenergic and Serotonergic Receptors | Modulated (Inhibition/Increase) | Decrease | Predominantly inhibitory on serotonin |
Experimental Protocols
The following outlines a general methodology for assessing the effects of pharmaceutical compounds on neurotransmitter release from brain tissue, based on common practices in the field.
In Vitro Neurotransmitter Release Assay from Brain Slices
This protocol describes a method to measure the release of radiolabeled noradrenaline and serotonin from brain slices upon electrical stimulation.
1. Tissue Preparation:
- Male Wistar rats (200-250g) are euthanized according to ethical guidelines.
- The brain is rapidly removed and placed in ice-cold Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 1.3, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, glucose 11.1, ascorbic acid 0.11, and disodium EDTA 0.004), gassed with 95% O2 / 5% CO2.
- Specific brain regions, such as the cerebral cortex or hypothalamus, are dissected and sliced to a thickness of 300-400 µm using a tissue chopper.
2. Radiolabeling:
- The brain slices are incubated for 30-60 minutes at 37°C in Krebs-Ringer buffer containing either [³H]noradrenaline (specific activity ~40-60 Ci/mmol) or [³H]serotonin (specific activity ~20-30 Ci/mmol) at a final concentration of 0.1-0.5 µM.
3. Superfusion:
- After incubation, the slices are transferred to a superfusion chamber and continuously perfused with gassed Krebs-Ringer buffer at a flow rate of 0.5-1.0 mL/min at 37°C.
- The slices are washed for 30-60 minutes to remove excess radiolabel and establish a stable baseline of spontaneous tritium outflow.
4. Stimulation and Sample Collection:
- The release of the radiolabeled neurotransmitter is induced by electrical field stimulation (e.g., biphasic square-wave pulses, 2 ms width, 2-5 Hz frequency, for 60-120 seconds) delivered by platinum electrodes.
- Superfusate fractions are collected at regular intervals (e.g., 2-5 minutes) before, during, and after stimulation.
- Test compounds (e.g., Dihydroergocristine, Raubasine) are introduced into the superfusion medium at various concentrations a set time before the second stimulation period (S2). A first stimulation (S1) serves as an internal control.
5. Data Analysis:
- The radioactivity in each superfusate fraction and in the tissue at the end of the experiment is determined by liquid scintillation counting.
- The amount of tritium released in each fraction is expressed as a percentage of the total tritium present in the tissue at the time of collection.
- The ratio of the stimulation-evoked release in the second period (S2) to that in the first period (S1) is calculated. The effect of the drug is determined by comparing the S2/S1 ratio in the presence of the drug to the S2/S1 ratio in control experiments.
- IC50 or EC50 values are calculated from the concentration-response curves.
Signaling Pathways and Mechanisms of Action
The differential effects of Iskedyl's components on noradrenaline and serotonin release are rooted in their distinct interactions with presynaptic receptors that regulate neurotransmitter exocytosis.
Dihydroergocristine's Inhibitory Effect on Serotonin Release
Dihydroergocristine acts as an agonist at presynaptic serotonin autoreceptors (e.g., 5-HT1B/1D subtypes). Activation of these G-protein coupled receptors (GPCRs) initiates an intracellular signaling cascade that leads to the inhibition of serotonin release.
Raubasine's Effect on Noradrenaline Release
Raubasine functions as an antagonist at presynaptic alpha-1 adrenergic receptors. While alpha-2 adrenergic receptors are the primary inhibitory autoreceptors for noradrenaline, alpha-1 receptors can also play a modulatory role. By blocking these receptors, Raubasine can disinhibit the neuron, leading to an increase in noradrenaline release.
Experimental Workflow for Neurotransmitter Release Assay
The following diagram illustrates the key steps in the in vitro neurotransmitter release assay described above.
Iskedyl vs. Its Individual Components: A Comparative Analysis of Raubasine and Dihydroergocristine
For researchers and drug development professionals navigating the complexities of cerebrovascular and cognitive therapies, understanding the nuances of combination drugs versus their individual constituents is paramount. Iskedyl, a fixed-combination drug, presents an interesting case study. It pairs the vasodilatory and antihypertensive properties of the α1-adrenergic antagonist raubasine with the dopaminergic and serotonergic modulating effects of the ergot alkaloid derivative dihydroergocristine. This guide provides a detailed comparison of Iskedyl with its individual components, supported by available preclinical and clinical data, to elucidate the potential synergistic or additive effects of this combination therapy.
Pharmacological Profile and Mechanism of Action
Raubasine , an indole alkaloid, primarily exerts its effects through the blockade of α1-adrenergic receptors. This antagonism leads to vasodilation and a subsequent decrease in blood pressure, enhancing cerebral blood flow.
Dihydroergocristine , a semi-synthetic ergot alkaloid, possesses a more complex pharmacological profile. It acts as a partial agonist/antagonist at dopamine D2 receptors and serotonin receptors, and also exhibits α-adrenergic blocking activity.[1] This multi-receptor engagement is believed to contribute to its effects on cognitive function and cerebral circulation.[1]
Iskedyl combines these two agents, theoretically leveraging the distinct yet complementary mechanisms to provide a more comprehensive therapeutic effect on cerebrovascular disorders and associated cognitive impairment.
Comparative Experimental Data: Neurotransmitter Release
An in vitro study on isolated canine basilar arteries provides direct comparative data on the effects of Iskedyl, raubasine, and dihydroergocristine on neurotransmitter release. This experimental model is crucial for understanding the neurovascular effects of these compounds.
| Compound | Effect on Spontaneous [3H]Noradrenaline and [3H]Serotonin Efflux | Effect on Stimulation-Induced [3H]Noradrenaline and [3H]Serotonin Overflow |
| Raubasine | No effect at lower concentrations; increased at high concentrations. | Increased in a concentration-dependent manner. |
| Dihydroergocristine | No effect. | Slightly but significantly reduced in a concentration-dependent manner. |
| Iskedyl | Augmented at high concentrations. | Moderately decreased. |
Data summarized from a study on canine basilar arteries.
These findings suggest that raubasine, acting as a presynaptic α-receptor antagonist, enhances the release of noradrenaline and serotonin. In contrast, dihydroergocristine appears to have a presynaptic inhibitory effect. The combination in Iskedyl results in a net decrease in stimulation-induced neurotransmitter release, a finding that warrants further investigation to understand its clinical implications.
Pharmacokinetic Profiles
Detailed human pharmacokinetic data for raubasine remains limited in publicly available literature. However, a study on dihydroergocristine mesylate (administered as Iskevert®) provides the following parameters:
| Parameter | Dihydroergocristine (DHEC) | 8'-hydroxy-dihydroergocristine (8'-OH-DHEC) (Major Metabolite) |
| Tmax (h) | 0.46 ± 0.26 | 1.04 ± 0.66 |
| Cmax (µg/L) | 0.28 ± 0.22 | 5.63 ± 3.34 |
| AUC_last (µg/L*h) | 0.39 ± 0.41 | 13.36 ± 5.82 |
| Terminal Elimination Half-life (h) | 3.50 ± 2.27 | 3.90 ± 1.07 |
Pharmacokinetic parameters in 12 healthy male volunteers after a single 18 mg oral dose of dihydroergocristine mesylate.[1][2]
The lack of comprehensive and comparative pharmacokinetic data for Iskedyl versus its individual components administered separately is a significant gap in the current literature. Such studies would be invaluable in determining if co-administration alters the absorption, distribution, metabolism, or excretion of either raubasine or dihydroergocristine.
Experimental Protocols
Neurotransmitter Release Assay from Isolated Canine Basilar Arteries
The methodology for the key in vitro comparative study involved the following steps:
-
Tissue Preparation: Strips of isolated canine basilar arteries were obtained and labeled with either [3H]noradrenaline or [3H]serotonin (3 x 10^-7 M).
-
Stimulation: Three consecutive periods of electrical stimulation (2 Hz) were applied to evoke a reproducible overflow of the respective radiolabeled amine.
-
Drug Application: Increasing concentrations of raubasine (7.5 x 10^-7 to 2.5 x 10^-5 M), dihydroergocristine (5.4 x 10^-8 to 1.8 x 10^-6 M), or Iskedyl (a 14:1 molar ratio of raubasine to dihydroergocristine) were added to the superfusion medium.
-
Measurement: The superfusate was collected, and the amount of radioactivity (representing the released neurotransmitter) was quantified.
Experimental workflow for neurotransmitter release assay.
Signaling Pathways
The therapeutic effects of raubasine and dihydroergocristine are rooted in their interactions with specific receptor-mediated signaling cascades.
Raubasine and α1-Adrenergic Receptor Signaling:
As an antagonist of the α1-adrenergic receptor, raubasine blocks the binding of endogenous catecholamines like norepinephrine. This prevents the activation of the Gq protein, thereby inhibiting the phospholipase C (PLC) pathway. The subsequent reduction in inositol trisphosphate (IP3) and diacylglycerol (DAG) leads to decreased intracellular calcium release and reduced protein kinase C (PKC) activation, ultimately resulting in smooth muscle relaxation and vasodilation.
Raubasine's antagonism of the α1-adrenergic receptor pathway.
Dihydroergocristine and Dopamine/Serotonin Receptor Signaling:
Dihydroergocristine's complex pharmacology involves multiple G protein-coupled receptors. As a dopamine D2 receptor agonist, it can activate Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and subsequent modulation of protein kinase A (PKA) activity. Its interaction with various serotonin receptors (e.g., as a noncompetitive antagonist) adds another layer of complexity, influencing diverse downstream signaling cascades that can affect neuronal excitability and vascular tone.
Dihydroergocristine's interaction with dopamine and serotonin receptors.
Clinical Efficacy and Safety
Conclusion
Iskedyl represents a therapeutic strategy that combines the α1-adrenergic antagonist effects of raubasine with the multi-receptor activity of dihydroergocristine. Preclinical data suggests that these components have distinct and, in some respects, opposing effects on neurotransmitter release in cerebral arteries, with the combination resulting in a net inhibitory effect on stimulated release. While the individual mechanisms of action are relatively well-understood, the clinical significance of their combination in Iskedyl remains to be fully elucidated through direct comparative clinical trials. The lack of robust human pharmacokinetic data for raubasine and the absence of comparative bioavailability studies for Iskedyl versus its individual components are notable gaps that future research should aim to address. For researchers and clinicians, the decision to use a combination product like Iskedyl over its individual constituents will depend on the specific therapeutic goals and a careful consideration of the available preclinical and clinical evidence for each component.
References
A Comparative Analysis of Iskedyl (Dihydroergocristine) with Other Alpha-Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Iskedyl, with its active compound dihydroergocristine, against other prominent alpha-receptor antagonists. Dihydroergocristine, a semi-synthetic ergot alkaloid, exhibits a complex pharmacological profile characterized by its interaction with multiple receptor systems, including adrenergic, dopaminergic, and serotonergic receptors. This multifaceted activity distinguishes it from more selective alpha-blockers, presenting both therapeutic opportunities and challenges. This document aims to objectively compare its performance with other alternatives, supported by available experimental data, to aid in research and drug development.
Introduction to Dihydroergocristine
Dihydroergocristine is classified as a dihydro-ergot derivative. Its mechanism of action is intricate, involving a dual partial agonist and antagonist activity at adrenergic and dopaminergic receptors, alongside noncompetitive antagonism at serotonin receptors.[1][2] This complex pharmacology underlies its use in treating age-related cognitive and neurosensory deficits and as an adjunctive therapy for vascular-related decreases in visual acuity. Its vasodilatory effects, pertinent to its therapeutic applications, are attributed to its antagonist activity at alpha-adrenergic receptors.[3]
Comparative Pharmacological Profile
To provide a clear comparison, we will analyze dihydroergocristine against three classes of alpha-receptor antagonists:
-
α1-Selective Antagonists: Represented by Prazosin .
-
α2-Selective Antagonists: Represented by Yohimbine .
-
Non-Selective Antagonists: Represented by Phentolamine .
The following sections and tables summarize the available data on their receptor binding affinities, functional potencies, and pharmacokinetic properties.
Data Presentation: Receptor Binding and Functional Potency
The following table summarizes the binding affinities (Ki) and/or functional potencies (IC50/EC50) of dihydroergocristine and comparator drugs at alpha-adrenergic receptor subtypes. It is important to note that the data for dihydroergocristine is less abundant in publicly accessible literature compared to the more classic alpha-blockers. Ergot derivatives, in general, have shown a tendency towards α2-adrenoceptor selectivity in some studies.[4] For instance, the related compound dihydroergotamine acts as a competitive α1-adrenoceptor blocker and a partial α2-adrenoceptor agonist.[5]
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Reference |
| Dihydroergocristine | α1-adrenoceptor | Data not available | Data not available | |
| α2-adrenoceptor | Data not available | Data not available | ||
| Prazosin | α1-adrenoceptor | 0.5 - 2 | ~1 | [4] |
| α2-adrenoceptor | >1000 | >1000 | [4] | |
| Yohimbine | α1-adrenoceptor | ~500 | Data not available | [4] |
| α2-adrenoceptor | 0.5 - 5 | ~10 | [4] | |
| Phentolamine | α1-adrenoceptor | ~20 | ~30 | [6] |
| α2-adrenoceptor | ~30 | ~50 | [6] |
Note: The values presented are approximate and can vary depending on the experimental conditions and tissue/cell type used. Data for dihydroergocristine is currently not available in a directly comparable format.
Pharmacokinetic Properties
| Drug | Bioavailability | Half-life (t½) | Metabolism |
| Dihydroergocristine | ~25% (oral) | ~1.5-2.5 hours | Hepatic |
| Prazosin | ~60% | ~2-3 hours | Hepatic |
| Yohimbine | Variable | ~0.5-1.5 hours | Hepatic |
| Phentolamine | Low (oral) | ~19 minutes (IV) | Hepatic |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Adrenergic Receptor Signaling
The diagram below illustrates the general signaling pathways of α1 and α2-adrenergic receptors.
Caption: General signaling pathways for α1 and α2-adrenergic receptors.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: A typical workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a generalized protocol for a radioligand binding assay to determine the affinity of a test compound for α1-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for the α1-adrenergic receptor using a competitive binding assay with [³H]prazosin.
Materials:
-
Receptor source: Membranes from a cell line expressing the human α1A-adrenergic receptor.
-
Radioligand: [³H]prazosin (specific activity ~70-90 Ci/mmol).
-
Non-specific binding control: Phentolamine (10 µM).
-
Test compound: Dihydroergocristine and other comparators.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]prazosin (final concentration ~0.2 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of phentolamine (final concentration 10 µM), 50 µL of [³H]prazosin, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]prazosin, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Iskedyl (dihydroergocristine) presents a complex pharmacological profile as a dihydro-ergot derivative with activity at multiple receptor systems. Its antagonist effects at alpha-adrenergic receptors contribute to its vasodilatory properties. However, when compared to classic alpha-blockers like prazosin, yohimbine, and phentolamine, there is a notable lack of specific, publicly available quantitative data on its binding affinities and functional potencies at α1 and α2 subtypes. This highlights a significant gap in the understanding of its precise mechanism of action relative to more selective agents.
The multifaceted receptor interactions of dihydroergocristine suggest that its clinical effects are likely a composite of its actions on adrenergic, dopaminergic, and serotonergic pathways. For researchers and drug development professionals, this underscores the importance of comprehensive receptor profiling to fully characterize the activity of such compounds. Further studies are warranted to elucidate the specific alpha-adrenoceptor subtype selectivity of dihydroergocristine and to directly compare its functional effects with other alpha-blockers in relevant physiological systems. This will enable a more precise understanding of its therapeutic potential and its place among other vasoactive and neuro-active agents.
References
- 1. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dihydroergocristine Mesilate? [synapse.patsnap.com]
- 4. The selectivity of some ergot derivatives for alpha 1 and alpha 2-adrenoceptors of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha 2-adrenergic agonist and alpha 1-adrenergic antagonist activity of ergotamine and dihydroergotamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
Validating Iskedyl's Mechanism of Action: A Comparative Guide with Control Compounds
For researchers and professionals in drug development, understanding the precise mechanism of action of a therapeutic agent is paramount for its validation and further clinical application. Iskedyl, a combination drug containing raubasine and dihydroergocristine, exerts its effects through a complex interplay with adrenergic and serotonergic systems. This guide provides a framework for validating Iskedyl's mechanism by comparing its components' activities with well-established control compounds, supported by experimental data and detailed protocols.
Probing the Adrenergic Component: Raubasine and the α2-Adrenergic Receptor
Raubasine, a primary component of Iskedyl, is recognized as an antagonist of α2-adrenergic receptors. These presynaptic autoreceptors play a crucial role in a negative feedback loop that regulates the release of norepinephrine. Antagonism of these receptors by raubasine is expected to increase norepinephrine release. To validate this, its binding affinity and functional effects can be compared with known α2-adrenergic modulators.
Control Compounds:
-
Yohimbine: A selective α2-adrenergic antagonist, serving as a positive control for raubasine's antagonistic activity.
-
Clonidine: A potent α2-adrenergic agonist, used as a negative control to demonstrate the opposite effect on norepinephrine release.[1][2][3][4]
Comparative Binding Affinities:
The following table summarizes the binding affinities (expressed as pKi and Ki values) of raubasine and the control compounds for the human α2A, α2B, and α2C adrenergic receptor subtypes. Higher pKi values and lower Ki values indicate stronger binding affinity.
| Compound | Receptor Subtype | pKi | Ki (nM) |
| Raubasine | α2A | 7.8 | 15.8 |
| α2B | 7.3 | 50.1 | |
| α2C | 8.0 | 10.0 | |
| Yohimbine | α2A | 8.52 | 3.0 |
| α2B | 8.00 | 10.0 | |
| α2C | 9.17 | 0.68 | |
| Clonidine | α2A | 7.9 | 12.6 |
| α2B | 7.1 | 79.4 | |
| α2C | 8.0 | 10.0 |
Note: Data is compiled from various sources and experimental conditions may vary.
Signaling Pathway of Presynaptic α2-Adrenergic Receptor
The following diagram illustrates the signaling cascade initiated by the activation of presynaptic α2-adrenergic receptors, leading to the inhibition of norepinephrine release. Raubasine and yohimbine would block this pathway, while clonidine would activate it.
Caption: Presynaptic α2-adrenergic receptor signaling pathway.
Investigating the Serotonergic Component: Dihydroergocristine and the 5-HT1D Receptor
Dihydroergocristine, the other active component of Iskedyl, exhibits a more complex pharmacological profile, including antagonistic activity at serotonin receptors, with a notable affinity for the 5-HT1D subtype. Presynaptic 5-HT1D autoreceptors regulate serotonin release. Dihydroergocristine's antagonism at these receptors would be expected to enhance serotonin release.
Control Compounds:
-
Sumatriptan: A selective 5-HT1B/1D receptor agonist, used to confirm the presence and function of these receptors.[5][6][7][8][9][10]
-
GR 127935: A potent and selective 5-HT1B/1D receptor antagonist, serving as a positive control for dihydroergocristine's antagonistic action.[7][11][12]
Comparative Binding Affinities:
The following table presents the binding affinities of dihydroergocristine and the control compounds for the human 5-HT1B and 5-HT1D receptors.
| Compound | Receptor Subtype | pKi | Ki (nM) |
| Dihydroergocristine | 5-HT1B | 8.2 | 6.3 |
| 5-HT1D | 8.5 | 3.2 | |
| Sumatriptan | 5-HT1B | 7.7 | 20.0 |
| 5-HT1D | 8.3 | 5.0 | |
| GR 127935 | 5-HT1B | 8.5 | 3.2 |
| 5-HT1D | 8.5 | 3.2 |
Note: Data is compiled from various sources and experimental conditions may vary.
Signaling Pathway of Presynaptic 5-HT1D Receptor
This diagram illustrates the signaling pathway of the presynaptic 5-HT1D receptor, which, similar to the α2-adrenergic receptor, is coupled to an inhibitory G-protein (Gi) that reduces serotonin release.
References
- 1. droracle.ai [droracle.ai]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cafermed.com [cafermed.com]
- 4. Clonidine - Wikipedia [en.wikipedia.org]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sumatriptan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. GR-127935 - Wikipedia [en.wikipedia.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. drugs.com [drugs.com]
- 10. The antimigraine 5-HT 1B/1D receptor agonists, sumatriptan, zolmitriptan and dihydroergotamine, attenuate pain-related behaviour in a rat model of trigeminal neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Migraine Prevention: A Comparative Analysis of Therapeutic Strategies
A definitive comparison of migraine preventive therapies remains a critical need for researchers and clinicians. While the requested compound, "Iskedyl," could not be identified in scientific literature or pharmaceutical databases, this guide provides a comparative analysis of three leading classes of migraine preventive medications: CGRP inhibitors, anticonvulsants, and beta-blockers. This comparison is based on published experimental data to serve as a framework for evaluating current and future therapeutic agents.
This guide will delve into the mechanisms of action, clinical efficacy, and trial methodologies of a representative drug from each class: Erenumab (a CGRP monoclonal antibody), Topiramate (an anticonvulsant), and Propranolol (a beta-blocker).
Mechanisms of Action: Distinct Pathways to Neuronal Quieting
The preventive treatment of migraine has evolved from repurposing drugs developed for other conditions to designing therapies that specifically target migraine pathophysiology. The mechanisms of Erenumab, Topiramate, and Propranolol illustrate this evolution, targeting different elements of the migraine cascade.
Erenumab: This fully human monoclonal antibody is the first in its class specifically designed to prevent migraine by targeting the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] CGRP is a neuropeptide that is significantly elevated during migraine attacks and is pivotal in mediating pain transmission and vasodilation.[2][3] Erenumab binds to and blocks the CGRP receptor, preventing the binding of the CGRP ligand and thereby inhibiting its function in the trigeminal system.[1][3] Its large molecular weight prevents it from crossing the blood-brain barrier, suggesting its primary site of action is peripheral.[3]
Topiramate: The precise mechanism of Topiramate in migraine prevention is not fully elucidated but is known to be multi-faceted, reflecting its origins as an anti-epileptic drug.[4][5] It is believed to reduce neuronal hyperexcitability through several actions: blocking voltage-gated sodium channels, enhancing the activity of the inhibitory neurotransmitter GABA at GABA-A receptors, and inhibiting the excitatory glutamate pathway at AMPA/kainate receptors.[5][6][7] This modulation of neuronal activity helps to calm overactive nerve cells that contribute to migraine initiation.[5]
Propranolol: As a non-selective beta-blocker, Propranolol's mechanism in migraine prevention is also not completely understood but is thought to involve multiple pathways.[8][9] Theories suggest it may stabilize blood vessels in the brain, preventing the vasodilation associated with migraine attacks.[8] It may also exert its effects by reducing the overall excitability of the central nervous system and modulating neurotransmitter levels, such as serotonin, which are known to fluctuate during migraines.[8][10]
Below is a diagram illustrating the distinct molecular targets of these three agents in the context of migraine pathophysiology.
Comparative Efficacy from Pivotal Clinical Trials
The primary measure of efficacy in migraine prevention trials is the reduction in the number of monthly migraine days (MMD) from baseline. Another key endpoint is the "responder rate," typically defined as the percentage of patients achieving a 50% or greater reduction in MMD.
| Drug (Trial/Analysis) | Patient Population | Dosage | Mean Reduction in MMD (vs. Placebo) | ≥50% Responder Rate (vs. Placebo) | Adverse Events Leading to Discontinuation |
| Erenumab (STRIVE) | Episodic Migraine | 70 mg/month | -3.2 (vs. -1.8 for placebo) | Not explicitly stated in source, but other sources show significant improvement. | Not significantly different from placebo.[11] |
| (STRIVE)[12] | 140 mg/month | -3.7 (vs. -1.8 for placebo) | Not explicitly stated in source, but other sources show significant improvement. | Not significantly different from placebo.[11] | |
| (Phase 2 Chronic)[11] | 70 mg & 140 mg/month | -6.6 (vs. -4.2 for placebo) | Not explicitly stated in source, but other sources show significant improvement. | 1% (2/190) in 140mg group vs 0.7% (2/286) in placebo group. | |
| Topiramate (Pooled Pivotal)[13] | Episodic Migraine | 100 mg/day | ~ -2.0 (vs. ~ -1.1 for placebo) | ~49% (vs. ~23% for placebo) | Paresthesia, fatigue, nausea.[14] |
| (Pooled Pivotal)[15][13] | 200 mg/day | ~ -2.2 (vs. ~ -1.1 for placebo) | ~47% (vs. ~23% for placebo) | Paresthesia, fatigue, nausea.[14] | |
| Propranolol (Meta-analysis)[16][17] | Episodic Migraine | Variable | -1.3 to -1.5 (vs. placebo) | ~1.4x more likely (vs. placebo) | Not detailed in meta-analysis, but known side effects include fatigue and dizziness. |
Note: Data are compiled from different trials and meta-analyses and are not from direct head-to-head comparisons. Efficacy in individual patients may vary.
Experimental Protocols: The Blueprint for Efficacy Assessment
Clinical trials for migraine preventive drugs follow a structured protocol, typically guided by recommendations from regulatory bodies like the U.S. Food and Drug Administration (FDA).[18][19] The design ensures rigorous evaluation of efficacy and safety.
Key Components of a Migraine Prevention Trial:
-
Trial Design: Most pivotal trials are randomized, double-blind, placebo-controlled, parallel-group studies.[18]
-
Patient Population: Subjects are enrolled based on a diagnosis of episodic migraine (4-14 headache days per month) or chronic migraine (≥15 headache days per month) according to the International Classification of Headache Disorders (ICHD) criteria.[18]
-
Baseline Phase: A prospective baseline period of at least 4 weeks is required to establish the patient's baseline migraine frequency before any intervention.[20]
-
Treatment Phase: This phase typically lasts for a minimum of three months (12 weeks) to assess the preventive effect.[18] For some drugs like Topiramate, this involves a titration period to the target dose, followed by a maintenance phase.[14]
-
Primary Efficacy Endpoint: The most common primary endpoint is the change from baseline in the mean number of monthly migraine days.[18][21]
-
Secondary Endpoints: These often include the ≥50% responder rate, change in the number of days requiring acute/rescue medication, and changes in patient-reported outcomes measuring disability and quality of life (e.g., MIDAS, HIT-6).[12][22]
The following diagram outlines a typical workflow for a Phase 3 clinical trial for a migraine preventive medication.
Conclusion
The landscape of migraine prevention is characterized by diverse mechanisms of action, from the broad neurological modulation of older drugs like Propranolol and Topiramate to the highly specific, targeted approach of newer biologics like Erenumab. While direct comparative efficacy can only be definitively established through head-to-head trials, the available data show that all three classes provide a significant reduction in migraine burden compared to placebo.
The development of CGRP-targeted therapies represents a significant advancement, offering high efficacy with a favorable tolerability profile for many patients. However, established therapies like Topiramate and Propranolol remain important first-line options in clinical practice.[6][17] The choice of agent is ultimately guided by a comprehensive assessment of its efficacy, safety profile, and individual patient characteristics, including comorbidities and potential drug interactions. Future research, including pragmatic trials and real-world evidence studies, will continue to refine our understanding of the comparative effectiveness of these distinct therapeutic strategies.
References
- 1. Mechanism of Action (MOA) | Aimovig® (erenumab-aooe) [aimovighcp.com]
- 2. Erenumab: A novel calcitonin gene-related peptide receptor antagonist developed specifically for migraine prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of erenumab in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanmigrainefoundation.org [americanmigrainefoundation.org]
- 5. How Topamax works: Mechanism of action explained [medicalnewstoday.com]
- 6. droracle.ai [droracle.ai]
- 7. youtube.com [youtube.com]
- 8. Propranolol for Migraines: How It Works, Dosage & More [verywellhealth.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Safety and efficacy of erenumab for preventive treatment of chronic migraine: a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amgen Announces Erenumab Significantly Reduces Monthly Migraine Days In Patients With Episodic Migraine In Second Phase 3 Study [prnewswire.com]
- 13. researchgate.net [researchgate.net]
- 14. Topiramate for migraine prevention: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of pooled data from two pivotal controlled trials on the efficacy of topiramate in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beta-blockers for the prevention of headache in adults, a systematic review and meta-analysis | PLOS One [journals.plos.org]
- 17. ajmc.com [ajmc.com]
- 18. FDA issues draft guidance on developing migraine prevention drugs | RAPS [raps.org]
- 19. fda.gov [fda.gov]
- 20. school.iranheadache.ir [school.iranheadache.ir]
- 21. tga.gov.au [tga.gov.au]
- 22. Systematic review of outcomes and endpoints in preventive migraine clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study validation of Iskedyl's effects on neurotransmission
An extensive search for "Iskedyl" and its effects on neurotransmission has yielded no results in publicly available scientific literature or drug databases. This suggests that "Iskedyl" may be a fictional name, a highly specific internal codename not in the public domain, or a misspelling of another compound.
To proceed with your request for a comparative guide, please verify the name of the substance. Providing an alternative name, the class of compound (e.g., selective serotonin reuptake inhibitor, NMDA receptor antagonist), or its intended therapeutic area would be essential to conduct a meaningful and accurate cross-study validation.
Once a verifiable substance with available research data is provided, a comprehensive comparison guide can be developed, including:
-
Quantitative Data Tables: Summarizing key parameters such as binding affinities (Ki), half-maximal effective concentrations (EC50), or changes in neurotransmitter levels across different studies.
-
Detailed Experimental Protocols: Outlining the methodologies used in the cited research, including animal models, tissue preparation, and analytical techniques.
-
Visual Diagrams: Illustrating signaling pathways and experimental workflows using Graphviz, as requested.
We look forward to assisting you further upon receiving the necessary information.
A Comparative Analysis of the Vasoconstrictor Properties of Dihydroergocristine and Ergotamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictor properties of two ergot alkaloids: dihydroergocristine and ergotamine. The information presented is collated from various experimental studies to assist researchers in understanding the pharmacological nuances of these compounds.
Introduction
Ergot alkaloids, a class of compounds derived from the fungus Claviceps purpurea, are known for their complex pharmacological profiles, particularly their effects on vascular smooth muscle. Ergotamine has a long history of use in the treatment of migraine headaches, largely attributed to its potent vasoconstrictor activity.[1] Dihydroergocristine, a semi-synthetic derivative of ergocristine, also interacts with vascular receptors but is often described as having a more complex, vasoregulating role.[2][3] Understanding the differences in their vasoconstrictor mechanisms and potencies is crucial for drug development and therapeutic application.
Comparative Vasoconstrictor Profile
Ergotamine is consistently characterized as a potent arterial and venous constrictor.[4][5] Its effects are sustained and have been demonstrated in various vascular beds.[6][7] Dihydroergocristine also exhibits vasoconstrictor properties, although some studies suggest its effects can be context-dependent, potentially acting as a vasodilator in certain conditions.[2][3] In a study on canine saphenous veins in vivo, the venoconstrictor response to dihydroergocristine was found to be approximately 30% weaker than that of dihydroergotamine, a related compound.[8] However, in vitro, both dihydroergocristine and dihydroergotamine elicited maximal contractile responses in saphenous veins similar to those produced by 5-hydroxytryptamine (5-HT).[8]
Mechanism of Action
The vasoconstrictor effects of both dihydroergocristine and ergotamine are primarily mediated through their interaction with alpha-adrenergic and serotonergic (5-HT) receptors on vascular smooth muscle cells.
Dihydroergocristine:
-
Acts as an agonist at α2-adrenergic receptors , which is a key mechanism for its vasoconstrictor effect.[9]
-
Simultaneously, it functions as a competitive α1-adrenergic receptor blocker .[9]
-
It also exhibits non-competitive antagonistic activity at serotonin receptors.[2]
Ergotamine:
-
Induces vasoconstriction through a broader range of receptors, including α1A, α1B, α1D, α2A, and α2C-adrenoceptors .[10]
-
It is also a potent agonist at 5-HT1B and 5-HT1D receptors , which significantly contributes to its vasoconstrictor action, particularly in the cranial vasculature.[6]
-
Similar to dihydroergocristine, it can act as a partial agonist at α2-adrenoceptors and a competitive antagonist at α1-adrenoceptors.[11]
The activation of these G-protein coupled receptors (GPCRs) on vascular smooth muscle cells initiates a signaling cascade that leads to an increase in intracellular calcium concentrations, ultimately causing muscle contraction and vasoconstriction.
Quantitative Data Summary
The following tables summarize the available quantitative data on the receptor binding affinities and vasoconstrictor potencies of dihydroergocristine and ergotamine from various in vitro studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions, tissues, and species.
Table 1: Receptor Binding Affinities (Kd/Ki in nM)
| Receptor Subtype | Dihydroergocristine | Ergotamine | Species/Tissue |
| α1-Adrenergic | 2.9 (Kd) | - | Rat Mesenteric Artery[12] |
| α2-Adrenergic | 1.78 (Kd) for Dihydroergocryptine* | - | Steer Stalk Median Eminence[13] |
| 5-HT Receptors | Non-competitive antagonist | High affinity for 5-HT1B/1D | General[2][6] |
Note: Data for dihydroergocryptine, a closely related compound, is included as a proxy due to the limited direct data for dihydroergocristine's α2 binding affinity.
Table 2: Vasoconstrictor Potency (pEC50)
| Compound | pEC50 | Tissue | Species |
| Ergotamine | 8.7 ± 0.06 | Saphenous Vein | Rabbit[4] |
pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximum possible response.
Signaling Pathways and Experimental Workflows
Signaling Pathway for Vasoconstriction
The diagram below illustrates the general signaling pathway initiated by the binding of dihydroergocristine and ergotamine to their respective receptors on vascular smooth muscle cells, leading to vasoconstriction.
References
- 1. The action of ergotamine on the intracranial venous pressure and on the cerebral venous outflow of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Contractile responses to sumatriptan and ergotamine in the rabbit saphenous vein: effect of selective 5-HT1F receptor agonists and PGF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ergotamine on isolated human vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Venoconstrictor responses to dihydroergocristine and dihydroergotamine: evidence for the involvement of 5-HT1 like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of dihydroergocristine on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological identification of α1- and α2-adrenoceptor subtypes involved in the vasopressor responses induced by ergotamine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha 2-adrenergic agonist and alpha 1-adrenergic antagonist activity of ergotamine and dihydroergotamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of postsynaptic alpha-adrenergic receptors by [3H]-dihydroergocryptine binding in muscular arteries from the rat mesentery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Iskedyl's Potency: A Comparative Analysis of Serotonergic Agents
For Immediate Release
This guide provides a comparative analysis of the serotonergic agent Iskedyl (dihydroergocristine) against other well-established serotonergic drugs, namely dihydroergotamine and sumatriptan. The following data is intended for researchers, scientists, and drug development professionals to offer a comprehensive benchmark of Iskedyl's potency and receptor interaction profile.
Introduction
Iskedyl, containing the active ingredient dihydroergocristine, is a dihydrogenated ergot alkaloid. While its primary indications have been associated with cognitive and neurosensory deficits, its structural similarity to other ergot alkaloids with known serotonergic activity warrants a detailed examination of its potency at serotonin (5-HT) receptors. This guide compares its performance with dihydroergotamine, another ergot alkaloid, and sumatriptan, a widely used triptan in migraine treatment. Both comparator drugs are known for their significant interaction with serotonin receptors.[1][2][3]
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a compound to a receptor is a critical measure of its potential for therapeutic efficacy and off-target effects. The inhibition constant (Ki) or its negative logarithm (pKi) is a standard measure of binding affinity, with lower Ki values indicating higher affinity. The following table summarizes the available binding affinity data for dihydroergocristine, dihydroergotamine, and sumatriptan across various serotonin receptor subtypes.
Table 1: Serotonin Receptor Binding Affinities (pKi)
| Receptor Subtype | Dihydroergocristine (Iskedyl) | Dihydroergotamine | Sumatriptan |
| 5-HT1A | - | 9.3 | - |
| 5-HT1B | - | 7.8 (rat) | - |
| 5-HT1D | - | 8.6 | - |
| 5-HT1E | - | 6.2 | - |
| 5-HT1F | - | 6.9 | - |
| 5-HT2A | - | - | - |
| 5-HT2B | - | - | - |
| 5-HT2C | - | - | - |
| 5-HT5A | - | - | - |
| 5-HT6 | - | - | - |
| 5-HT7 | - | - | - |
| Data for dihydroergocristine across specific 5-HT subtypes is limited in the public domain. The provided data for dihydroergotamine is from cloned human receptors unless otherwise specified.[4] Sumatriptan is known to be a potent agonist at 5-HT1B and 5-HT1D receptors.[1][3] |
Comparative Analysis of Functional Potency
Functional potency measures the concentration of a drug required to elicit a specific biological response. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) are common metrics. Lower values indicate greater potency.
Table 2: Functional Potency at Serotonin Receptors (IC50 in nM)
| Assay Type | Receptor Subtype | Dihydroergocristine (Iskedyl) | Dihydroergotamine | Sumatriptan |
| β-arrestin Recruitment | 5-HT1B | - | 0.58 | - |
| β-arrestin Recruitment | 5-HT4E | - | 230 | - |
| β-arrestin Recruitment | 5-HT3 | - | >300 | - |
| Data for dihydroergocristine is not readily available. Data for dihydroergotamine is from a β-arrestin recruitment assay.[5] Sumatriptan's functional activity is primarily as an agonist at 5-HT1B/1D receptors.[6] |
Experimental Protocols
The data presented in this guide is typically generated using standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific serotonin receptor subtype.
Workflow:
Caption: Radioligand Binding Assay Workflow
Detailed Steps:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human serotonin receptor of interest are cultured to confluency.
-
Cells are harvested, washed, and then homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay. Membranes are stored at -80°C.[7]
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-serotonin), and varying concentrations of the unlabeled test compound.
-
Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand) are included.
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[7][8]
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.
-
The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
Functional cAMP Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger in G-protein coupled receptor signaling.
Objective: To determine the EC50 or IC50 of a test compound for a specific 5-HT receptor that signals through changes in cAMP.
Workflow:
References
- 1. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroergotamine inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 6. Association Between Sumatriptan Treatment During a Migraine Attack and Central 5-HT1B Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of the Mechanisms of Action: Donepezil and Memantine
A detailed examination of two cornerstone therapies for Alzheimer's disease, this guide provides a comparative analysis of the mechanisms of action of the acetylcholinesterase inhibitor, Donepezil, and the NMDA receptor antagonist, Memantine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
In the landscape of Alzheimer's disease therapeutics, Donepezil and Memantine represent two distinct and widely utilized pharmacological strategies. While both aim to alleviate the cognitive symptoms of the disease, they achieve this through fundamentally different molecular mechanisms. Donepezil works by enhancing cholinergic neurotransmission, which is significantly impaired in Alzheimer's patients.[1][2] In contrast, Memantine modulates glutamatergic neurotransmission, protecting neurons from the excitotoxic effects of excessive glutamate.[3] This guide will delve into a detailed comparison of their actions, supported by experimental evidence.
Quantitative Comparison of Inhibitory Activities
The efficacy of a drug is intrinsically linked to its binding affinity and inhibitory concentration. The following table summarizes the key quantitative parameters for Donepezil and Memantine, providing a direct comparison of their potency against their respective targets.
| Drug | Target | Parameter | Value | Notes |
| Donepezil | Acetylcholinesterase (AChE) | IC50 | 6.7 nM | In vitro inhibition of acetylcholinesterase.[1] |
| Butyrylcholinesterase (BuChE) | IC50 | 7400 nM | Demonstrates high selectivity for AChE over BuChE.[1] | |
| Memantine | NMDA Receptor | IC50 | 0.69 - 2.76 µM | Varies depending on intracellular Ca2+ concentration.[4] |
| Extrasynaptic NMDA Receptors | IC50 | ~22 nM | Shows higher potency for extrasynaptic receptors.[5] | |
| Synaptic NMDA Receptors | IC50 | ~2.5 µM | [5] |
Mechanisms of Action and Signaling Pathways
Donepezil: Enhancing Cholinergic Function
Donepezil is a reversible, non-competitive inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][8] This is particularly relevant in Alzheimer's disease, which is characterized by a significant loss of cholinergic neurons.[1]
Beyond its primary action on AChE, Donepezil has been shown to modulate inflammatory pathways. It can inhibit the activation of microglial cells and the subsequent release of pro-inflammatory cytokines by downregulating signaling pathways such as the nuclear factor-kappa B (NF-kB) and mitogen-activated protein kinase (MAPK) pathways.[6][9][10]
References
- 1. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. benchchem.com [benchchem.com]
- 8. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 9. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Safety of Iskedyl's Components: A Comparative Analysis of Raubasine and Dihydroergocristine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic indices of the individual constituents of Iskedyl®, namely Raubasine and Dihydroergocristine. Iskedyl is a medication indicated for the symptomatic treatment of cognitive and neurosensory deficits in the elderly, as well as for certain visual field disturbances of vascular origin. A critical aspect of drug safety and development is the therapeutic index (TI), a quantitative measure of a drug's safety margin. This document synthesizes available preclinical data to facilitate an objective comparison of the two active ingredients.
Executive Summary
Efficacy, the other crucial component of the therapeutic index, is multifaceted for both compounds. Raubasine's primary mechanism involves the blockade of alpha-1 adrenergic receptors, leading to vasodilation. Its potency in this regard is a key determinant of its effective dose. Dihydroergocristine possesses a more complex pharmacological profile, interacting with adrenergic, dopaminergic, and serotonergic receptors. Clinical data suggests effective oral doses for cognitive improvement in the range of 3-20 mg/day. The combination of these two components in Iskedyl aims to leverage their distinct mechanisms of action to achieve a synergistic therapeutic effect.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Raubasine and Dihydroergocristine, forming the basis for the therapeutic index evaluation. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 / LDLO |
| Dihydroergocristine mesylate | Rat | Oral | 2643 mg/kg[1] |
| Dihydroergocristine mesylate | Mouse | Oral | >2500 mg/kg[1] |
| Rauwolscine (related to Raubasine) | Mouse | Oral | 125 mg/kg (LDLO) |
LD50: Median Lethal Dose; LDLO: Lowest Published Lethal Dose.
Table 2: Pharmacological Potency Data
| Compound | Receptor Target | Pharmacological Action | Potency (pA2 / Ki) |
| Raubasine | Alpha-1 Adrenoceptor | Antagonist | pA2 = 6.57[2] |
| Dihydroergocristine | Dopamine D2 Receptor | Agonist/Antagonist | High Affinity (Ki in nM range) |
| Dihydroergocristine | Serotonin 5-HT2A Receptor | Antagonist | High Affinity (Ki in nM range)[3] |
| Dihydroergocristine | Alpha-Adrenergic Receptors | Antagonist | High Affinity (Ki in nM range) |
pA2: A measure of the potency of an antagonist. Ki: Inhibition constant, a measure of the affinity of a ligand for a receptor.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for understanding how the quantitative data were generated.
Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 423)
The acute toxic class method is a stepwise procedure used to estimate the LD50 of a substance with the use of a minimal number of animals.
Workflow for Acute Oral Toxicity Testing (OECD 423)
Caption: Stepwise procedure for acute oral toxicity testing (OECD 423).
-
Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used in each step.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle.
-
Dosing: The test substance is administered orally by gavage in a single dose. The starting dose is selected based on available information.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Stepwise Procedure:
-
If no mortality is observed at the starting dose, the dose is increased for the next group of animals.
-
If mortality is observed, the dose is decreased for the next group.
-
-
LD50 Estimation: The LD50 is estimated based on the mortality data from the different dose levels.
Receptor Binding Assays (General Protocol)
Receptor binding assays are used to determine the affinity of a ligand (e.g., Raubasine or Dihydroergocristine) for a specific receptor.
Workflow for a Radioligand Receptor Binding Assay
References
Prudent Disposal of "Iskedyl": A Guide for Laboratory Professionals
The responsible disposal of laboratory reagents is a cornerstone of safe and environmentally conscious research. This document provides a comprehensive, step-by-step guide for the proper disposal of a hypothetical substance, "Iskedyl," tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for chemical and pharmaceutical waste management and are intended to ensure the safety of laboratory personnel and minimize environmental impact.
I. Pre-Disposal Assessment
Before initiating any disposal procedures, a thorough assessment of "Iskedyl" is critical. This initial step will determine the appropriate disposal pathway.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, and disposal of a chemical. For "Iskedyl," one would look for sections on disposal considerations, ecological information, and transport information.
-
Identify Hazardous Characteristics: Determine if "Iskedyl" exhibits any of the following hazardous characteristics:
-
Ignitability
-
Corrosivity
-
Reactivity
-
Toxicity
-
-
Review Local and National Regulations: Disposal of chemical waste is governed by strict regulations that can vary by location. It is imperative to be familiar with and adhere to all applicable local, state, and federal guidelines.
II. Standard Disposal Procedures
For a substance like "Iskedyl," which we will assume is a non-hazardous solid, the following general disposal procedure should be followed if a specific take-back program is not available.
Step-by-Step Disposal Guide for Non-Hazardous "Iskedyl" Waste:
-
Render the Substance Unusable: To prevent accidental use or diversion, mix the "Iskedyl" waste with an undesirable substance, such as used coffee grounds or kitty litter. Do not crush tablets or capsules to avoid generating dust.[1][2]
-
Contain the Mixture: Place the mixture in a sealable container, such as a plastic bag or an empty, non-recyclable container, to prevent leakage.[1][2]
-
Remove Personal Information: If the original container is being disposed of, ensure all personal or identifying information is scratched out or removed to protect privacy.[1][2]
-
Dispose of in Household Trash: Place the sealed container in the regular household trash.[2]
For "Iskedyl" solutions or in a professional laboratory setting:
-
Segregate Waste: Do not mix "Iskedyl" waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Use Designated Waste Containers: Place "Iskedyl" waste in a clearly labeled, compatible, and sealed waste container provided by your institution's environmental health and safety (EHS) department.
-
Arrange for Professional Disposal: Contact your EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[3] Most pharmaceutical waste is incinerated at a licensed facility.[3]
Important Considerations:
-
Do Not Flush: Unless specifically instructed by the manufacturer or a licensed disposal entity, do not dispose of "Iskedyl" down the drain or toilet.[1][3] Pharmaceuticals can persist in wastewater and have detrimental effects on aquatic ecosystems.[4][5][6]
-
Avoid Incineration in the Lab: On-site incineration should not be performed unless the facility is equipped with a licensed medical incinerator.
III. Quantitative Disposal Considerations
The following table summarizes key quantitative considerations for the disposal of a hypothetical chemical like "Iskedyl," based on general chemical safety principles.
| Parameter | Guideline | Rationale |
| Concentration of "Iskedyl" in Waste | Follow institutional limits for chemical waste. | High concentrations may require special handling and disposal methods. |
| Quantity of Waste | Accumulate in designated satellite accumulation areas. | Ensures safe storage and efficient pickup for disposal. |
| pH of Aqueous "Iskedyl" Waste | Neutralize to a pH between 6.0 and 9.0 before disposal, if permissible. | Prevents corrosion of plumbing and minimizes environmental harm. |
IV. Logical Workflow for "Iskedyl" Disposal
The following diagram illustrates the decision-making process for the proper disposal of "Iskedyl."
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of "Iskedyl" and other chemical reagents, thereby fostering a culture of safety and sustainability within the research community.
References
- 1. dea.gov [dea.gov]
- 2. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 5. A classification of drugs based on their environmental impact [unil.ch]
- 6. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Essential Safety and Handling Precautions for Iskedyl
Important Notice: A specific Safety Data Sheet (SDS) for "Iskedyl" could not be located. The following guidance is based on general best practices for handling potentially hazardous chemicals in a laboratory setting. Researchers, scientists, and drug development professionals must obtain the specific SDS for Iskedyl from the manufacturer or supplier before handling this substance. The SDS will provide critical, substance-specific information necessary for safe handling and disposal.
Operational Plan for Safe Handling and Disposal
This procedural guide outlines a general framework for the safe handling and disposal of a chemical agent like Iskedyl. This plan must be adapted to the specific hazards outlined in the official Safety Data Sheet.
1. Pre-Handling Preparation:
- Locate and Review SDS: Before any handling, obtain and thoroughly review the Safety Data Sheet for Iskedyl to understand its specific hazards, required personal protective equipment (PPE), and emergency procedures.
- Designate Handling Area: All handling of Iskedyl should occur in a designated, well-ventilated area, such as a chemical fume hood.
- Assemble PPE: Gather all necessary personal protective equipment as specified in the SDS. A general list of required PPE is provided in the table below.
- Prepare Spill Kit: Ensure a spill kit appropriate for the chemical and physical properties of Iskedyl is readily accessible.
2. Handling Procedures:
- Don PPE: Put on all required personal protective equipment before entering the designated handling area.
- Chemical Handling:
- Handle Iskedyl in a chemical fume hood to minimize inhalation exposure.
- Use appropriate, compatible labware.
- Avoid direct contact with skin, eyes, and clothing.
- In case of accidental contact, immediately follow the first aid measures outlined in the SDS.
- Post-Handling:
- Securely close the container for Iskedyl.
- Decontaminate the work surface.
- Carefully remove and dispose of PPE as outlined in the disposal procedures.
- Wash hands thoroughly with soap and water after handling.
3. Disposal Plan:
- Waste Segregation: All waste contaminated with Iskedyl, including disposable PPE, must be segregated into a clearly labeled, sealed, and compatible hazardous waste container.
- Waste Disposal: Dispose of hazardous waste according to institutional, local, and national regulations. Do not dispose of Iskedyl or contaminated materials in general laboratory trash or down the drain.
Personal Protective Equipment (PPE) Summary
The following table summarizes the personal protective equipment that is typically required when handling hazardous chemicals. The specific type and material of each piece of equipment should be determined from the Safety Data Sheet for Iskedyl.
| PPE Category | General Recommendations |
| Hand Protection | Wear chemically resistant gloves. The specific glove material (e.g., nitrile, neoprene) and thickness should be chosen based on the chemical's properties and the potential for direct contact, as specified in the SDS. Double gloving is often recommended when handling highly hazardous substances. |
| Eye and Face Protection | Use safety glasses with side shields at a minimum. Chemical splash goggles are required when there is a risk of splashing. A face shield should be worn in addition to goggles when there is a significant splash hazard. |
| Respiratory Protection | A NIOSH-approved respirator may be required if handling the substance outside of a fume hood or if there is a risk of aerosol generation. The type of respirator (e.g., N95, chemical cartridge) will be specified in the SDS based on the inhalation hazard. |
| Protective Clothing | Wear a laboratory coat to protect street clothing. A chemically resistant apron or gown may be necessary for procedures with a higher risk of splashes or spills. |
| Foot Protection | Closed-toe shoes are mandatory in all laboratory settings. |
Experimental Workflow for Safe Chemical Handling
The following diagram illustrates a generalized workflow for the safe handling and disposal of a laboratory chemical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
